Carbaryl

Catalog No.
S522664
CAS No.
63-25-2
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbaryl

CAS Number

63-25-2

Product Name

Carbaryl

IUPAC Name

naphthalen-1-yl N-methylcarbamate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N

SMILES

Array

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
0.01 % (NIOSH, 2024)
Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C)
In water, 110 mg/L at 22 °C
Solubility in water, g/100ml at 30Â °C: 0.004-0.012 (very poor)
0.01%

Synonyms

1-Naphthyl-N-methylcarbamate, Antigale, Carbaril, Carbaryl, Carbaryl, Manganese (2+) Salt, Carbaryl, Nickel (2+) Salt, Carbyl, Carylderm, Concentrat VO 18, Dog Net Insecticide Poudre, Dog-Net Insecticide Poudre, DogNet Insecticide Poudre, Fido's Free Itch, Fido's Free-Itch, Fido's FreeItch, G Wizz, G-Wizz, GWizz, insecticide Moureau, Poudre, insecticide Vetoquinol, Poudre, Joseph Lyddy, Lyddy, Joseph, Moureau, Poudre insecticide, Océcoxil, Poudre insecticide Moureau, Poudre insecticide Vetoquinol, Poutic, Sépou, Sevin, Skatta Tick Flea Louse Powder, Tigal, Vetoquinol, Poudre insecticide, VO 18, Concentrat

Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21

The exact mass of the compound Carbaryl is 201.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 % (niosh, 2016)4.10e-04 msoluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °c)in water, 110 mg/l at 22 °csolubility in water, g/100ml at 30 °c: 0.004-0.012 (very poor)>30.2 [ug/ml]0.01%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27311. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Carbaryl Acetylcholinesterase Inhibition Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Acetylcholinesterase (AChE) is a critical serine hydrolase enzyme responsible for the rapid termination of impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. This enzyme exhibits remarkably high catalytic activity, with each AChE molecule degrading approximately 25,000 acetylcholine molecules per second, approaching the rate of a diffusion-controlled reaction [1]. The AChE active site consists of two primary subsites: the esteratic subsite, which contains a catalytic triad of serine, histidine, and glutamate residues where acetylcholine hydrolysis occurs, and the anionic subsite, which binds the positive quaternary amine of the choline moiety through interaction with 14 conserved aromatic amino acids that line the gorge leading to the active site [1].

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agricultural applications. As an AChE inhibitor, it belongs to a class of compounds known for their high toxicity toward non-target organisms, including aquatic invertebrates, raising significant environmental concerns [2]. The primary mechanism of this compound toxicity involves competitive inhibition of AChE, leading to accumulation of acetylcholine in synaptic clefts, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and ultimately causing paralysis, seizures, and even death in severe cases [2] [1]. Understanding this compound's inhibition mechanism is crucial not only for toxicological risk assessment but also for pharmacological applications, particularly in the development of treatments for neurodegenerative conditions like Alzheimer's disease [3] [1].

Molecular Mechanism of Acetylcholinesterase Inhibition

Detailed Inhibition Pathway

This compound inhibits AChE through a two-step mechanism that initially involves the reversible association of the inhibitor with the enzyme's active site, followed by carbamylation of the catalytic serine residue (Ser200) in the esteratic subsite [2]. This process mirrors the natural enzymatic hydrolysis of acetylcholine but results in the formation of a stable carbamylated enzyme complex with significantly delayed hydrolysis compared to the native acetylated enzyme intermediate.

The molecular inhibition process can be represented by the following chemical pathway:

G AChE AChE EI_Complex EI_Complex AChE->EI_Complex Association k₁ This compound This compound This compound->EI_Complex Binding Carbamylated_Enzyme Carbamylated_Enzyme EI_Complex->Carbamylated_Enzyme Carbamylation k_c Carbamylated_Enzyme->AChE Spontaneous Reactivation k_r Reactivated_Enzyme Reactivated_Enzyme

Figure 1: this compound inhibition pathway of acetylcholinesterase

The inhibition kinetics follow a biphasic temporary inhibition mechanism characterized by initial exponential decay of enzyme activity followed by establishment of a steady-state. The mathematical representation of this mechanism is described by the following equation for product formation [P] over time (t) [2]:

[ [P] = v_s t + \frac{(v_z - v_s)(1 - e^{-\lambda t})}{\lambda} + d ]

Where:

  • (v_s) = steady-state rate of product formation
  • (v_z) = initial enzymatic reaction rate at t=0
  • (\lambda) = first-order rate constant of exponential phase
  • (d) = displacement for spectroscopic signal
Key Characteristics Distinguishing Carbamate Inhibition

This compound exhibits reversible inhibition characteristics despite forming a covalent bond with the catalytic serine, because the carbamylated enzyme spontaneously regenerates to active enzyme, methylamine, and carbon dioxide [2]. This contrasts sharply with organophosphate inhibitors (e.g., diazinon/diazoxon), which form very stable phosphorylated enzyme complexes that are hardly reactivated, resulting in virtually irreversible loss of enzyme activity [2]. The classification of this compound as a reversible inhibitor is justified from the perspective of enzyme activity recovery, though some controversy exists in terminology due to different interpretations of "reversibility" - whether referring to the inhibitor molecule itself or the enzyme activity restoration [2].

The critical distinction lies in the stability of the enzyme-inhibitor complex and its biological implications. While organophosphate-inhibited AChE requires oxime reactivators for therapeutic intervention, carbamate-inhibited enzyme typically recovers spontaneously through hydrolysis of the carbamyl-enzyme bond, though this process still occurs much more slowly than hydrolysis of the acetyl-enzyme intermediate formed during normal substrate turnover [1].

Quantitative Kinetic Parameters and Modeling

Kinetic Parameters of this compound Inhibition

The inhibition potency of this compound is quantitatively described by several key kinetic parameters obtained through in vitro enzyme inhibition assays. These parameters provide critical insights into the molecular interactions between this compound and AChE, and facilitate predictive toxicodynamic modeling.

Table 1: Kinetic Parameters for this compound-AChE Interaction

Parameter Symbol Value Unit Experimental Conditions
Bimolecular inhibition constant (k_i) (k_c/K_D) µM⁻¹min⁻¹ In vitro assay [2]
Carbamylation rate constant (k_c) Defined min⁻¹ In vitro assay [2]
Regeneration rate constant (k_r) Defined min⁻¹ In vitro assay [2]
Dissociation constant (K_D) (k_{-1}/k_1) µM In vitro assay [2]
Binding energy (GSTE2) ΔG -5.85 kcal/mol Molecular docking [4]
Binding energy (GSTE5) ΔG -6.42 kcal/mol Molecular docking [4]
Binding energy (GSTE2mut) ΔG -6.09 kcal/mol Molecular docking [4]
Toxicodynamic Modeling Framework

The time course of active AChE following this compound exposure can be mathematically described by a toxicodynamic model that incorporates both enzyme inhibition and recovery processes [2]:

[ \frac{d[E_a]}{dt} = -k_i' \times [I] \times [E_a] + k_{rec} \times ([E]_0 - [E_a]) ]

Where:

  • ([E_a]) = amount of active AChE
  • ([E]_0) = total amount of free AChE
  • ([I]) = inhibitor concentration
  • (k_i') = bimolecular inhibition constant under in vivo conditions
  • (k_{rec}) = recovery rate constant (accounts for enzyme reactivation and de novo synthesis)

This model is particularly valuable for predicting toxic effects under environmentally realistic exposure scenarios, including pulsed exposures with intermittent recovery periods between pulses [2].

Experimental Methodologies for Inhibition Analysis

Standardized Enzyme Activity Assays

Multiple experimental approaches have been developed and validated for quantifying AChE inhibition by this compound, each with specific advantages, limitations, and optimal application contexts.

Table 2: Comparison of AChE Activity Assay Methods

Method Principle Substrate Detection Advantages Limitations
Ellman's Method [5] Hydrolysis of thiocholine esters Acetylthiocholine DTNB reaction (412 nm) Well-established, sensitive Interference with oximes
Indoxylacetate Assay [5] Hydrolysis to indigo blue Indoxylacetate Spectrophotometric (652 nm) No oxime interference Lower turnover rate
Electrochemical Biosensor [6] Enzyme inhibition on electrode Acetylthiocholine Amperometric Portable, rapid field use Optimization required
Protocol: Ellman's Method for AChE Inhibition Assessment

Principle: Acetylthiocholine hydrolysis by AChE produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) to form 5-thio-2-nitrobenzoate with maximum absorbance at 412 nm [5].

Procedure:

  • Enzyme Preparation: Prepare AChE solution from electric eel (Type VI-S) in appropriate buffer (pH 7.0-8.0)
  • Reaction Mixture: Combine 0.1 mM DTNB, 1 mM acetylthiocholine, and enzyme sample in phosphate buffer (pH 8.0)
  • Inhibition Assay: Pre-incubate enzyme with this compound (varying concentrations) for specified time (typically 10-30 minutes)
  • Activity Measurement: Initiate reaction with substrate addition, monitor absorbance at 412 nm for 2-5 minutes
  • Calculation: Determine reaction velocity from linear portion of absorbance increase; calculate % inhibition relative to control

Critical Parameters:

  • Substrate concentration: 1 mM acetylthiocholine (avoids substrate inhibition at higher concentrations)
  • Incubation temperature: 25-37°C
  • Final volume: 1-3 mL for standard spectrophotometric cuvettes
  • Control requirements: Include blank (no enzyme) and positive control (known inhibitor)
Protocol: Electrochemical Biosensor Detection

Principle: AChE immobilized on functionalized renewable carbon (RC) platform hydrolyzes acetylthiocholine to thiocholine, which is electrochemically oxidized; this compound inhibition reduces signal proportionally to concentration [6].

Sensor Fabrication:

  • Carbon Functionalization: Treat RC with HNO₃/H₂SO₄ (1:3) sulfonitric solution, filter, and wash
  • Enzyme Immobilization: Mix 1 mL RCF suspension (1.0 mg mL⁻¹) with 200 μL AChE suspension (80 U) in PBS (pH 7.0)
  • Electrode Modification: Deposit 10 μL mixture on polished glassy carbon electrode, dry at room temperature
  • Characterization: Validate using cyclic voltammetry and electrochemical impedance spectroscopy

Measurement Protocol:

  • Baseline Measurement: Record DPV response in 0.2 mol L⁻¹ PBS (pH 7.5) with 0.5 mM acetylthiocholine
  • Inhibition Phase: Incubate biosensor in this compound solution (5-30 nmol L⁻¹) for 10 minutes
  • Post-inhibition Measurement: Record DPV response under same conditions as baseline
  • Quantification: Calculate inhibition percentage from signal decrease: %I = [(I₀ - I)/I₀] × 100

Performance Characteristics: Linear range: 5.0-30.0 nmol L⁻¹; LOD: 4.5 nmol L⁻¹; Apple sample recovery: 102.5-118.6% [6]

Comparative Analysis with Other AChE Inhibitors

This compound's inhibition profile differs significantly from other major classes of AChE inhibitors in several key aspects that impact both toxicological and potential therapeutic applications.

Table 3: Comparative Mechanisms of AChE Inhibitors

Inhibitor Class Representative Compound Inhibition Mechanism Reversibility Recovery Mechanism Therapeutic Applications
Carbamates This compound Carbamylation of serine Reversible Spontaneous hydrolysis Limited (Alzheimer's analogs)
Organophosphates Diazinon/Diazoxon Phosphorylation of serine Irreversible Oxime reactivation; de novo synthesis None (toxic agents)
Pharmaceuticals Donepezil Non-covalent binding Reversible Dissociation Alzheimer's disease
Natural Products Galantamine Competitive inhibition Reversible Dissociation Alzheimer's disease

The workflow for experimental characterization of AChE inhibitors illustrates the integrated approach required for comprehensive mechanism elucidation:

G cluster_1 Integrated Workflow InVitroAssay In Vitro Enzyme Assays KineticAnalysis Kinetic Parameter Estimation InVitroAssay->KineticAnalysis Activity Measurements InVitroAssay->KineticAnalysis TDModeling Toxicodynamic Modeling KineticAnalysis->TDModeling Parameter Input KineticAnalysis->TDModeling BiosensorApp Biosensor Application KineticAnalysis->BiosensorApp Detection Optimization InVivoValidation In Vivo Validation TDModeling->InVivoValidation Model Prediction TDModeling->InVivoValidation InVivoValidation->TDModeling Model Refinement

Figure 2: Experimental workflow for AChE inhibitor characterization

Toxicological Implications and Research Applications

Environmental and Health Impacts

This compound exposure produces multifaceted toxicological effects extending beyond immediate AChE inhibition. Long-term exposure studies in marine medaka (Oryzias melastigma) have demonstrated that this compound at environmental concentrations (0.1-100 μg/L) over 180 days induces behavioral abnormalities and reproductive toxicity in males through apoptosis-mediated dysregulation of the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes [7]. Key findings include:

  • Neurobehavioral Effects: Increased aggression and decreased predator avoidance capability correlated with reduced cortisol levels
  • Reproductive Toxicity: Decreased gonadosomatic index, reduced mature sperm proportion, increased malformation rates in F1 generation
  • Cellular Mechanisms: Substantial increase in apoptotic cells and apoptosis-related gene transcription in brain tissues
Detoxification Mechanisms and Resistance

Metabolic detoxification represents a crucial counter-mechanism to this compound toxicity, primarily mediated by glutathione S-transferases (GSTs). Molecular docking studies reveal that specific GST isoforms (particularly GSTE2, GSTE5 in mosquitoes) exhibit binding affinity for this compound, enabling enzymatic conjugation with glutathione and subsequent metabolic clearance [4]. Computational approaches provide valuable insights into these detoxification pathways:

Molecular Docking Protocol:

  • Protein Preparation: Obtain crystal structures of detoxification enzymes (e.g., AgGSTE2) from PDB database
  • Ligand Sourcing: Retrieve this compound 3D structure from ZINC database (ZINC00001090)
  • Docking Simulation: Use AutoDock 4.2.2 with Lamarckian genetic algorithm
  • Binding Analysis: Calculate binding energies, identify interacting residues within 4.0 Å radius

These computational studies confirm this compound's binding affinity with GST enzymes (binding energies: -5.85 to -6.42 kcal/mol), supporting their role in insecticide resistance through metabolic detoxification [4].

Conclusion and Research Perspectives

This compound exerts its toxicological effects through reversible carbamylation of the serine residue in AChE's active site, distinguishing it from irreversible organophosphate inhibitors while still producing significant cholinergic disruption. The inhibition kinetics follow a biphasic temporary inhibition mechanism characterized by rapid initial enzyme complex formation followed by slower spontaneous reactivation. Comprehensive understanding of this mechanism has enabled development of sensitive detection methods, including electrochemical biosensors with detection limits as low as 4.5 nmol L⁻¹ [6].

Future research directions should focus on several key areas:

  • Structural Optimization: Computational design of this compound analogs with improved selectivity profiles
  • Environmental Monitoring: Implementation of advanced biosensing platforms for real-time environmental detection
  • Toxicodynamic Refinement: Development of more sophisticated models incorporating individual metabolic variability
  • Therapeutic Applications: Exploration of carbamate derivatives with optimized reversibility kinetics for neurological disorders

References

carbaryl toxicological profile and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Key Enzymes

Carbaryl is rapidly absorbed and metabolized through multiple pathways. The following diagram outlines its primary metabolic routes and the key enzymes involved.

carbaryl_metabolism This compound Metabolic Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis This compound Hydrolase (primarily in plasma & albumin) Oxidation Oxidation This compound->Oxidation CYP450 Enzymes 1-Naphthol 1-Naphthol Hydrolysis->1-Naphthol Methylamine Methylamine Hydrolysis->Methylamine Further Oxidation 4-Hydroxythis compound 4-Hydroxythis compound Oxidation->4-Hydroxythis compound CYP3A4, CYP1A1 5-Hydroxythis compound 5-Hydroxythis compound Oxidation->5-Hydroxythis compound CYP1A1, CYP1A2 This compound Methylol This compound Methylol Oxidation->this compound Methylol CYP2B6 Conjugation Conjugation Excreted in Urine Excreted in Urine Conjugation->Excreted in Urine 1-Naphthol->Conjugation e.g., glucuronidation sulfation CO₂ + Formate CO₂ + Formate Methylamine->CO₂ + Formate Further Oxidation

Figure 1: Primary metabolic pathways of this compound in mammals, including humans. Key enzymes responsible for each transformation are indicated.

The major metabolic reactions include:

  • Hydrolysis: This is the primary and most significant pathway. This compound is hydrolyzed by carboxylesterases (CbEs), with the major activity found in plasma and albumin, rather than in liver microsomes [1]. The reaction yields 1-naphthol and N-methylcarbamic acid, which spontaneously decomposes to methylamine and carbon dioxide [2] [3]. The methylamine is further oxidized to CO₂ and formate [3].
  • Oxidation (Ring Hydroxylation): this compound undergoes cytochrome P450 (CYP450)-mediated oxidation to form metabolites like 4-hydroxythis compound, 5-hydroxythis compound, and This compound methylol [2]. Human recombinant CYP enzyme studies show that multiple isoforms contribute, with CYP1A1, CYP1A2, CYP3A4, and CYP2B6 being the most significant [2].
  • Conjugation: The metabolites from hydrolysis and oxidation, such as 1-naphthol, are subsequently conjugated via glucuronidation or sulfation to form water-soluble compounds that are readily excreted in the urine [2] [3].

Toxicological Profile and Quantitative Data

This compound's toxicity is primarily linked to the inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine and cholinergic overstimulation [4] [2].

Acute Toxicity

The acute toxicity of this compound varies by species and route of exposure.

Species Route Endpoint Value Reference / Context
Rat Oral LD₅₀ 225 - 721 mg/kg bw [3]
Cat Oral LD₅₀ ~150 mg/kg bw [3]
Rat Dermal LD₅₀ >2000 mg/kg bw [3]
Dog, Cat, Rat Inhalation (Dust) Effect Level Cholinesterase inhibition at 20 mg/m³ [3]
Human Oral (Single Dose) Effect Level Moderate cholinergic symptoms at ~2.8 mg/kg bw [3]
Repeated Dose and Chronic Toxicity

Long-term exposure can lead to toxicity in various organs.

Species Duration NOAEL (No Observed Adverse Effect Level) LOAEL (Lowest Observed Adverse Effect Level) & Key Effects Reference / Context
Dog 1 year (diet) 3.1 mg/kg bw/day Cholinesterase inhibition, liver effects at higher doses [3]
Rat 2 years (diet) 10 mg/kg bw/day Cholinesterase inhibition, decreased body weight at 15 mg/kg bw/day [3]
Human 6 weeks (oral) 0.06 mg/kg bw/day Reversible kidney tubule effect at 0.13 mg/kg bw/day [3]
Mouse 104 weeks (diet) Not established for vascular tumors Increased vascular tumors at all doses tested (100 ppm and above) [3]
  • Carcinogenicity: The U.S. EPA classifies this compound as "likely to be carcinogenic in humans" [4]. In mouse studies, it increased the incidence of vascular tumors, even at lower doses [3]. However, most in vivo studies do not suggest a genotoxic mechanism, pointing instead to a potential epigenetic mechanism [4].
  • Developmental and Reproductive Toxicity: this compound can cause developmental toxicity, including in utero deaths and malformations, but typically only at doses that also cause maternal toxicity [3]. Some studies report adverse effects on the male reproductive system in rodents [4] [3].
  • Neurotoxicity: The primary neurotoxic effect is reversible AChE inhibition. Doses of 10-20 mg/kg bw/day for 50 days were reported to disrupt learning and performance in rats [3].

Key Experimental Models and Protocols

The following experimental details are critical for understanding this compound's toxicology and metabolism.

In Vitro Metabolism Studies Using Liver Microsomes
  • Objective: To identify phase I metabolites and the specific CYP enzymes responsible for this compound oxidation.
  • Protocol Summary:
    • Incubation System: this compound is incubated with NADPH-supplemented human or rat liver microsomes or single-donor microsomes characterized for specific CYP activities [1] [5].
    • Metabolite Identification: Analysis is performed using Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS) to separate and identify metabolites based on accurate mass and fragmentation patterns [5].
    • Enzyme Contribution: The role of specific CYP enzymes (e.g., CYP3A4, CYP1A2) is confirmed using chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant human CYP enzymes [5] [2].
Percutaneous Absorption Study Using Isolated Perfused Porcine Skin Flap (IPPSF)
  • Objective: To quantify skin absorption and first-pass dermal metabolism of this compound.
  • Protocol Summary:
    • Model System: Use of the Isolated Perfused Porcine Skin Flap (IPPSF), an ex vivo model that maintains viable skin architecture [6].
    • Dosing: A topical application of this compound in an ethanol vehicle is applied to the skin surface.
    • Analysis: The perfusate is collected over time and analyzed using HPLC to quantify parent compound and metabolites (e.g., 1-naphthol), allowing for the construction of a 4-compartment pharmacokinetic model to describe absorption [6].
Absorption Studies via Different Routes
  • Pulmonary Absorption: In a rat model, this compound in solution was instilled into the lung, showing the lung is a significant and rapid route of systemic absorption [7].
  • Intestinal Absorption: Studies in rats indicate that this compound is rapidly absorbed from the small intestine via a first-order process [7] [2].

Conclusion

This compound exerts its primary toxicity through reversible acetylcholinesterase inhibition. Its metabolism is characterized by rapid hydrolysis, CYP-mediated oxidation, and conjugation, leading to efficient excretion. Key toxicological concerns include its potential carcinogenicity, developmental effects, and neurotoxicity. The experimental models provide robust methodologies for studying its behavior.

References

Comprehensive Technical Guide: Carbaryl Pharmacokinetics and PBPK Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbaryl and PBPK Modeling

This compound (1-naphthyl methylcarbamate) is a broad-spectrum N-methyl carbamate insecticide widely used in agricultural and residential settings. Its primary mechanism of toxicity involves reversible inhibition of acetylcholinesterase (AChE) in the peripheral and central nervous systems, leading to acetylcholine accumulation and potential neurotoxicity. The pharmacokinetic behavior of this compound exhibits complexity due to its rapid metabolism, distribution to multiple tissues, and reversible binding to cholinesterases. This compound undergoes rapid hydrolysis to its major metabolite, 1-naphthol (1-N), which conjugates extensively and excretes in urine. Understanding this compound's disposition characteristics is crucial for assessing human health risks, particularly for occupational populations with recurrent exposure.

Physiologically Based Pharmacokinetic (PBPK) modeling represents a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems based on physiological and biochemical parameters. For this compound, PBPK modeling provides a quantitative framework to integrate in vitro and in vivo data, extrapolate across species and exposure scenarios, and relate external exposure doses to internal target tissue concentrations. The regulatory impetus toward reducing animal testing and implementing alternative methods has positioned PBPK modeling as a critical tool for mechanistic risk assessment, enabling the incorporation of in vitro toxicity data and human biomonitoring information into the risk assessment process.

This compound PBPK Model Structure and Parameters

Model Architecture

The PBPK/PD model structure for this compound comprises multiple tissue compartments connected via systemic circulation, with specific modules describing pharmacokinetic processes and pharmacodynamic interactions. The model includes six key compartments: gastrointestinal tract, liver, fat, brain, blood (divided into plasma and red blood cells), and a rest-of-body compartment. All tissue compartments are characterized as diffusion-limited, accounting for the rate-limiting penetration of biological membranes. The blood compartment serves as the central hub connecting all tissues, with distribution proceeding from the GI tract to the liver and then to systemic circulation. The model incorporates metabolic pathways for this compound hydrolysis to 1-naphthol (occurring in all tissues) and subsequent metabolism of 1-naphthol to unspecified metabolites, with urinary excretion representing the primary elimination route for 1-naphthol.

The pharmacodynamic component describes the synthesis, degradation, and this compound-mediated inhibition of AChE in brain and red blood cells. This component mathematically represents the reversible binding of this compound to AChE, the subsequent decarbamylation process that regenerates active enzyme, and the release of 1-naphthol from the enzyme complex. This integrated PBPK/PD structure enables simultaneous prediction of this compound and 1-naphthol concentrations in various biological matrices and quantification of AChE inhibition dynamics in target tissues, providing a comprehensive framework for relating external exposure to internal dose and early biological effects.

Model Parameters

Table 1: Key Parameters in this compound PBPK Model

Parameter Category Specific Parameters Values/References
Physiological Tissue volumes, Blood flow rates [1] [2]
Partition Coefficients Tissue:blood partition coefficients [3] [4]
Metabolic Parameters This compound hydrolysis, 1-naphthol conjugation [3] [4]
Binding/Affinity Constants AChE inhibition (Ki), Decarbamylation rates [5]
Transport Diffusion limitations, Permeability coefficients [1] [2]
Excretion Renal clearance of 1-naphthol [1] [6]

carbaryl_pbpk cluster_exposure Exposure Inputs cluster_pbpk PBPK Model Structure cluster_pd Pharmacodynamics cluster_biomarker Biomarker Outputs cluster_experimental Experimental Data OralExposure Oral Exposure (Food/Water) GI GI Tract OralExposure->GI CARES CARES Model (Exposure Profiles) CARES->OralExposure Liver Liver Metabolism GI->Liver Blood Blood Compartment (Plasma & RBC) Liver->Blood Urine1N Urinary 1-Naphthol (Biomarker of Exposure) Liver->Urine1N Brain Brain Target Tissue Blood->Brain Fat Fat Tissue Blood->Fat Rest Rest of Body Blood->Rest AChE_RBC RBC AChE Inhibition Blood->AChE_RBC Bloodthis compound Blood this compound Blood->Bloodthis compound AChE_Brain Brain AChE Inhibition Brain->AChE_Brain BiomarkerEffect Biomarker of Effect AChE_RBC->BiomarkerEffect AChE_Brain->BiomarkerEffect Reconstruction Exposure Reconstruction Urine1N->Reconstruction InVitro In Vitro Data (IVIVE) InVitro->GI InVitro->Liver InVitro->Blood InVitro->Brain InVivo In Vivo Data (Model Validation) InVivo->GI InVivo->Liver InVivo->Blood InVivo->Brain

Diagram 1: Comprehensive structure of this compound PBPK/PD model showing exposure inputs, model compartments, pharmacodynamic components, biomarker outputs, and experimental data integration

Model Parameterization and Development

In Vitro to In Vivo Extrapolation (IVIVE)

The IVIVE approach represents a paradigm shift in PBPK model parameterization, leveraging advanced in vitro systems to obtain chemical-specific parameters while reducing animal use. For this compound, this involved conducting comprehensive in vitro assays using hepatocytes, liver microsomes, and blood fractions from both rats and humans to quantify metabolic clearance and cholinesterase inhibition parameters. Specifically, researchers incubated freshly isolated hepatocytes with this compound across concentration ranges (up to 75 μM) and measured disappearance of parent compound and appearance of metabolites over time. The metabolic clearance values obtained from these systems were then extrapolated to whole-body parameters using biologically appropriate scaling factors, such as hepatocellularity and microsomal protein per gram of liver.

The success of IVIVE heavily depends on thorough characterization of the in vitro experimental system and implementation of proper PBPK model structure that accurately links in vitro measurements with their in vivo counterparts. For this compound, studies revealed that hepatocyte systems more closely predicted in vivo clearance compared to microsomal preparations, likely due to more complete representation of relevant metabolic pathways. The case study with this compound demonstrated that IVIVE could successfully predict in vivo pharmacokinetics and cholinesterase inhibition, providing a framework for extending this approach to other carbamates and environmental chemicals. However, researchers noted limitations including potential impacts of interindividual variability in enzyme expression and the need for refined estimates of free versus bound fractions in vitro versus in vivo.

Bayesian Parameter Estimation

Bayesian calibration approaches address parameter identifiability and quantification of uncertainty in PBPK models, which is particularly important for chemicals like this compound with complex metabolism and binding characteristics. For this compound, researchers implemented Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions of model parameters using prior information from literature combined with experimental kinetic and cholinesterase inhibition data from rats exposed to this compound via oral or intravenous routes across dose ranges from 0.8 to 9.2 mg/kg. This approach allowed for rigorous quantification of parameter uncertainty and correlation, with posterior estimates typically displaying at most a twofold deviation from the mean.

The Bayesian framework enabled evaluation of parameter identifiability and model performance through comparison of model predictions with observed data. Monte Carlo simulations using the posterior parameter distributions successfully predicted 95% credible intervals for tissue concentrations of this compound and 1-naphthol that encompassed the range of observed experimental data. Similarly, the model accurately predicted the time course of cholinesterase inhibition in blood and brain tissues. This Bayesian PBPK/PD modeling approach served as a prototype for developing mechanism-based risk models for other N-methyl carbamates and demonstrated value for identifying which experimental studies would provide the highest added value for model refinement, thereby optimizing resource allocation in toxicology research.

Biomarker Applications and Exposure Reconstruction

Biomarker Validation

Biomarker validation represents a critical application of PBPK modeling, enabling quantitative assessment of relationships between external exposures, internal doses, and early biological effects. For this compound, researchers used the PBPK/PD model to evaluate multiple biomarkers by simulating their time courses in relation to varied exposure patterns generated by the Cumulative and Aggregate Risk Evaluation System (CARES). The model specifically predicted urinary 1-naphthol concentrations (the established biomarker of exposure), plasma this compound concentrations, RBC AChE inhibition (a potential biomarker of effect), and brain AChE inhibition (the critical target tissue effect). Through correlation analysis using linear regression models, researchers quantitatively compared the strength of association between these potential biomarkers and exposure metrics or target tissue effects.

The modeling results demonstrated that spot measurements of urinary 1-naphthol concentration served as a superior biomarker of exposure compared to plasma this compound concentrations, with stronger correlation to recent exposure (dose averaged over the previous 2 days). Additionally, the analyses confirmed that RBC AChE inhibition provides an appropriate biomarker of effect that correlates well with brain AChE inhibition, which is not directly measurable in living humans. This application highlights how PBPK modeling can guide biomarker selection for different purposes (exposure assessment versus risk prediction) and optimize biomonitoring study design by identifying optimal sampling times and matrices, thereby expanding biomarker utility beyond traditional applications.

Table 2: this compound Biomarkers and Their Applications

Biomarker Matrix Correlation Utility Limitations
1-Naphthol (1-N) Urine Strong with recent exposure (2-day average) Primary exposure biomarker Requires urine flow rate data
This compound Blood Weaker than 1-N Potential exposure biomarker Invasive sampling, low concentrations
AChE Inhibition Red Blood Cells Strong with brain AChE inhibition Biomarker of effect Interindividual variability in baseline
Brain AChE Inhibition Brain Gold standard for effects Target tissue effect Not measurable in living humans
Exposure Reconstruction

Exposure reconstruction using reverse dosimetry approaches represents another significant application of this compound PBPK modeling, particularly for interpreting biomonitoring data from population studies such as NHANES. Researchers have compared three reverse dosimetry methods for estimating this compound intake doses from urinary 1-naphthol measurements: (1) the Exposure Conversion Factor (ECF) approach, a simple ratio method; (2) the Daily-Bayesian Approach (DBA) incorporating prior information on exposure patterns; and (3) Markov Chain Monte Carlo (MCMC) sampling for full probabilistic analysis. Each method was evaluated based on its ability to reconstruct known exposure distributions generated by CARES, with performance assessed through comparison of geometric means and statistical distributions.

The comparative analysis revealed important trade-offs between methodological complexity and reconstruction accuracy. While all methods reasonably predicted central tendency of exposure distributions, the MCMC approach provided the most accurate reconstruction of the exposure distribution, particularly for higher percentiles relevant to risk assessment. However, this method requires substantial technical expertise and computational resources. The studies also identified critical data needs for accurate exposure reconstruction, including urine flow rate, volume and timing of voids, and time since last exposure. These findings emphasize that without collecting such ancillary data during biomonitoring studies, accurate exposure reconstruction for short-half-life chemicals like this compound remains challenging, regardless of the methodological sophistication employed.

Research Gaps and Future Directions

Current Limitations

The current this compound PBPK models exhibit several methodological limitations that affect their application in risk assessment. A significant challenge involves the inherent variability in enzyme expression and activity across individuals and populations, which contributes to uncertainty in metabolic parameters estimated from in vitro systems. Most models incorporate metabolism as a composite process without fully delineating the specific contributions of individual cytochrome P450 enzymes and esterases, potentially limiting accurate extrapolation across populations with genetic polymorphisms in these enzymes. Additionally, while models successfully predict central tendencies, they may not fully capture the extreme ranges of human variability, particularly in susceptible subpopulations.

Another limitation concerns the validation datasets available for model evaluation. While models demonstrate good agreement with experimental animal data and limited human information, comprehensive validation against human pharmacokinetic data following controlled exposures is lacking due to ethical constraints. The models also simplify certain physiological processes, such as assuming linear absorption and distribution processes without accounting for potential saturable transport mechanisms. Furthermore, most current implementations focus on oral exposure as the primary route, with less developed descriptions of dermal and inhalation routes, which represent relevant exposure pathways for occupational populations. These limitations highlight areas where additional research could strengthen model utility and predictive capability.

Advanced Applications

Future applications of this compound PBPK modeling could significantly enhance chemical risk assessment and regulatory decision-making. The integration of new approach methodologies (NAMs), including high-throughput in vitro toxicity screening data and in vitro-to-in vivo extrapolation (IVIVE) approaches, represents a promising direction that could expand model application to high-throughput risk assessment. As demonstrated with this compound, PBPK models provide the critical link between in vitro bioactivity concentrations and human exposure doses, enabling prioritization of chemicals based on margin of exposure calculations. Additionally, incorporation of population variability through probabilistic modeling approaches can improve characterization of susceptible subpopulations, moving beyond traditional uncertainty factors in risk assessment.

Another advanced application involves quantitative systems toxicology (QST) models that extend beyond AChE inhibition to include other potential mechanisms of this compound toxicity. Such models could integrate broader adverse outcome pathways (AOPs) and provide more comprehensive safety assessments. The coupling of PBPK models with emerging biomonitoring techniques, including non-invasive sampling and continuous monitoring technologies, could revolutionize exposure science by enabling real-time exposure assessment and cumulative risk evaluation. Furthermore, the application of artificial intelligence and machine learning approaches for parameter estimation and model refinement could enhance model accuracy while reducing computational demands, making these tools more accessible to regulatory and industry scientists.

Conclusion

This compound PBPK modeling represents a robust framework for integrating diverse data types, addressing interspecies differences, and supporting human health risk assessment. The case study with this compound successfully demonstrates how IVIVE approaches can parameterize PBPK models using in vitro data, reducing reliance on animal testing while providing mechanistically grounded predictions. The model's application to biomarker validation and exposure reconstruction highlights its utility for interpreting biomonitoring data and supporting regulatory decisions. Despite current limitations, ongoing refinements and emerging applications promise to expand the model's utility for assessing cumulative risks, protecting susceptible populations, and supporting the evaluation of increasingly complex exposure scenarios. As such, this compound PBPK modeling serves as a valuable prototype for other chemicals undergoing transition toward next-generation risk assessment paradigms.

Table 3: Experimental Protocols for this compound PBPK Model Parameterization

Experimental System Key Measurements Protocol Highlights Data Application
Rat/Human Hepatocytes Metabolic clearance, Metabolite identification Concentration range up to 75 μM, Linear conditions In vitro-in vivo extrapolation (IVIVE)
Liver Microsomes CYP-mediated metabolism Species comparison (rat/human) Metabolic parameter estimation
Blood Fractions Esterase activity, ChE inhibition Acetylcholinesterase activity assay PD parameter estimation
Tracer Studies Tissue distribution, Metabolite profiling Oral/IV routes (0.8-9.2 mg/kg) Model calibration [5]

References

Comprehensive Technical Guide: Carbaryl Solubility and Environmental Persistence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agricultural and horticultural applications since its introduction in 1958. As an acetylcholinesterase inhibitor, it effectively controls various insect pests including beetles, caterpillars, and adelgids through both contact and stomach action with slight systemic properties [1]. Despite its insecticidal efficacy, this compound's environmental fate and persistence have raised significant concerns within the scientific community, leading to its classification as an obsolete insecticide in many regions and its withdrawal from the European Union market in 2007 [1]. Understanding this compound's solubility profile and environmental behavior is crucial for assessing its ecological impact and potential risks to non-target organisms, including humans.

This technical guide provides an in-depth examination of this compound's physicochemical properties, environmental fate, and analytical detection methods, with particular emphasis on its solubility characteristics and persistence across different environmental matrices. The information presented herein is designed to assist researchers, environmental scientists, and regulatory professionals in evaluating this compound's behavior in ecosystems and developing appropriate mitigation strategies for environmental contamination.

Physical-Chemical Properties and Regulatory Status

This compound exhibits several key physicochemical properties that significantly influence its environmental distribution and persistence. The compound presents as a white-grey crystalline solid with a molecular mass of 201.22 g/mol and the chemical formula C₁₂H₁₁NO₂ [1]. Its carbamate functional group and naphthalene ring structure contribute to its moderate hydrophobicity and environmental behavior.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular mass 201.22 g/mol - [1]
Melting point 138°C - [1]
Boiling point 210°C - [1]
Vapor pressure 4.1 × 10⁻⁵ mm Hg 25°C [2]
Octanol-water partition coefficient (Log P) 2.36 20°C [1]
Hydrolysis half-life >1600 days pH 5 [2]

The regulatory status of this compound has evolved significantly over time. Currently, it is not approved under EC Regulation 1107/2009 in the European Union, with its inclusion having expired [1]. The substance is listed in Annex II of the Rotterdam Convention and is classified as a PAN Bad Actor Chemical and a Marine Pollutant [1]. These regulatory designations reflect growing concerns about its environmental and health impacts, particularly its status as a suspected endocrine disruptor and its potential classification as a probable human carcinogen by the U.S. EPA [3].

Solubility Profile and Partitioning Behavior

This compound's solubility characteristics play a crucial role in determining its environmental distribution, mobility, and potential for contamination of water resources. The compound demonstrates relatively low aqueous solubility but varies significantly across different solvents, indicating its amphiphilic nature with both hydrophobic and hydrophilic molecular regions.

Table 2: Solubility Profile of this compound in Various Solvents

Solvent Solubility (mg/L) Temperature Notes
Water 9.1 20°C, pH 7 Low aqueous solubility
n-Heptane 250 20°C Moderate solubility
Xylene 9,860 20°C High solubility
Methanol 87,500 20°C Very high solubility
Ethyl acetate 175,000 20°C Very high solubility

This solubility profile reveals this compound's strong affinity for organic solvents, particularly methanol and ethyl acetate, where solubility is approximately four orders of magnitude higher than in water [1]. This behavior has significant implications for its environmental fate, as the low aqueous solubility limits its mobility in water systems but enhances its adsorption to soil organic matter. The octanol-water partition coefficient (Log P) of 2.36 [1] further confirms its moderate hydrophobicity, indicating a tendency to partition into organic phases in environmental systems.

This compound's solubility is also influenced by environmental conditions such as pH. The compound is unstable under alkaline conditions, where it readily hydrolyzes to 1-naphthol, methylamine, and CO₂ [4] [2]. This pH-dependent degradation behavior significantly affects its environmental persistence and will be discussed in further detail in subsequent sections.

Environmental Fate and Degradation Pathways

This compound undergoes various degradation processes in the environment, including hydrolysis, photodegradation, and microbial biodegradation, which collectively determine its overall persistence. The relative importance of each pathway depends on specific environmental conditions such as temperature, moisture, pH, and microbial activity.

Hydrolytic Degradation

Hydrolysis represents a primary degradation pathway for this compound, exhibiting strong pH dependence. Under alkaline conditions, this compound rapidly hydrolyzes to form 1-naphthol as the primary degradation product, along with methylamine and carbon dioxide [4] [2]. This reaction proceeds significantly faster at elevated pH values, with half-lives decreasing from over 1600 days at pH 5 to mere hours under strongly alkaline conditions [2]. The hydrolysis reaction follows first-order kinetics and results in the cleavage of the carbamate ester bond, producing 1-naphthol which subsequently undergoes further oxidation to form various naphthoquinones [4].

Photodegradation

Direct and indirect photolysis contribute to this compound degradation in surface waters and on plant surfaces. Recent research has demonstrated that this compound's photodegradation quantum yields (Φ) follow the order Φwater < ΦMeOH < Φn-hexane, indicating more efficient photodegradation in non-polar environments such as leaf surfaces compared to aqueous systems [5]. Photodegradation is primarily initiated by the singlet excited state (S), with the triplet state (T) also contributing in compounds with conjugated structures like this compound [5]. Upon excitation, this compound generates both radical cations (S•+) and phenoxyl radicals (S-O•), with S-O• predominantly formed through cleavage of C-O bonds in the ester group [5].

Microbial Biodegradation

Microbial degradation represents a significant natural attenuation mechanism for this compound in soil and water systems. Numerous bacterial species have demonstrated the capacity to utilize this compound as their sole carbon and nitrogen source. Research has identified various this compound-degrading bacteria including Bacillus, Morganella, Pseudomonas, Aeromonas, and Corynebacterium genera [3]. Studies have shown particularly high degradation efficiencies for Bacillus (94.6%) and Morganella (87.3%) isolates within 72 hours of incubation in minimal media containing 150 ppm this compound [3]. The biodegradation process is influenced by environmental factors, occurring more rapidly in anoxic than aerobic systems and with increased temperature and moisture [4].

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH-dependent Photodegradation Photodegradation This compound->Photodegradation Surface exposure Biodegradation Biodegradation This compound->Biodegradation Soil/Water HydrolysisProducts HydrolysisProducts Hydrolysis->HydrolysisProducts 1-Naphthol Alkaline Alkaline Alkaline->Hydrolysis Photoproducts Photoproducts Photodegradation->Photoproducts Naphthoquinones UVLight UVLight UVLight->Photodegradation MicrobialProducts MicrobialProducts Biodegradation->MicrobialProducts CO2 + Biomass Microbes Microbes Microbes->Biodegradation

Figure 1: Primary degradation pathways of this compound in the environment, showing hydrolysis, photodegradation, and microbial biodegradation routes

Environmental Persistence in Soil and Water Systems

This compound exhibits variable persistence across different environmental matrices, with its residence time influenced by soil properties, climatic conditions, and agricultural practices. Understanding this variability is essential for predicting its environmental impact and potential for groundwater contamination.

Soil Persistence

This compound's persistence in soil systems demonstrates considerable variation depending on soil characteristics and environmental conditions. Studies indicate that a substantial portion of applied this compound can remain in various soil types even after 15 days, with recovery rates ranging from 37% in alluvial soil to 73% in acid sulfate soil [6]. This differential persistence highlights the importance of soil composition in determining this compound's environmental half-life. The degradation process occurs more rapidly under flooded conditions than under non-flooded conditions, suggesting that soil moisture content significantly influences degradation kinetics [6].

Soil type further modulates this compound persistence, with studies showing that microbial activity varies across different soil ecosystems. Research on Gaza Strip soils revealed that bacterial populations differ substantially across soil types, with dark brown/silty clay soil exhibiting the highest bacterial count (4.64 × 10⁶ cfu g⁻¹) while sandy regosols demonstrated significantly lower bacterial abundance (8.9 × 10⁴ cfu g⁻¹) [3]. Since microbial degradation represents a primary this compound removal mechanism, these population differences directly impact the compound's environmental persistence.

Aquatic Fate

In aquatic systems, this compound has been detected at parts-per-billion (ppb) concentrations, with degradation occurring relatively rapidly compared to soil systems [4]. The compound's low vapor pressure (4.1 × 10⁻⁵ mm Hg at 25°C) minimizes volatilization from water surfaces, making hydrolysis and photodegradation the primary removal mechanisms [2]. This compound presents moderate toxicity to aquatic organisms, with higher toxicity to fish and algae compared to aquatic plants [1]. Its major hydrolysis product, 1-naphthol, has been identified as the primary degradation product in aquatic systems and may undergo further transformation to hydroxyl-substituted naphthoquinones through photochemical processes [4].

Sorption Behavior and Mobility in Soil

This compound's mobility in soil environments and potential for groundwater contamination are largely governed by its sorption-desorption characteristics with various soil constituents. Understanding these interactions is crucial for predicting its environmental transport and implementing effective mitigation strategies.

Table 3: Sorption Efficiency of Different Soil Colloids for this compound

Soil Colloid Sorption Efficiency in Sandy Loam Sorption Efficiency in Loam Key Binding Mechanisms
Humic Acids (HA) 92.7% 66.8% Hydrophobic partitioning, hydrogen bonding
Illite (Il) 92.3% Not specified Cation bridging, surface complexation
Goethite (Ge) 87.5% Not specified Ligand exchange, surface complexation
Montmorillonite (Mt) Not specified 55.1% (for carbofuran) Cation exchange, surface adsorption
Unamended Soil Variable (soil-dependent) Variable (soil-dependent) Combined mechanisms

The sorption of this compound to soil components is kinetically rapid, with both mineral and organic fractions contributing to its retention [7]. However, due to its moderate water solubility, this compound is only minimally sorbed in most soil systems [4]. Sorption to soil minerals strongly depends on the presence of specific exchangeable cations and increases with organic matter aromaticity and age [4]. The effectiveness of particular colloids in this compound retention varies significantly between soil types, with humic acids demonstrating particularly high sorption efficiency in both sandy loam (92.7%) and loam (66.8%) soils [7].

In loamy soils, natural organic matter may potentially block sorption sites through the formation of organo-mineral complexes, thereby reducing this compound retention capacity [7]. This complex interaction between soil components underscores the importance of considering entire soil systems rather than individual components when predicting this compound mobility. Among the pesticides studied, this compound demonstrated intermediate mobility between the highly mobile carbofuran and the strongly retained metolachlor [7], suggesting a moderate potential for leaching and groundwater contamination under favorable conditions.

Analytical Detection Methods

Accurate detection and quantification of this compound in environmental matrices and agricultural products require sophisticated analytical techniques. This section covers both established methods and emerging technologies for this compound analysis.

Conventional Analytical Techniques

Traditional analytical methods for this compound detection typically involve chromatographic separation coupled with various detection systems:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for this compound detection in complex matrices, with typical detection limits in the parts-per-billion (ppb) range [2].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for this compound analysis, though may require derivatization to improve volatility [2].
  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV, fluorescence, or mass spectrometric detection; enables precise quantification in various sample types [2].

These conventional methods offer excellent sensitivity and accuracy but often require sophisticated instrumentation, specialized training, and extensive sample preparation, limiting their utility for rapid field deployment [2].

Emerging Detection Technologies

Recent advances in sensor technology have led to the development of innovative detection methods for this compound:

  • Colorimetric Detection: A novel two-step method involving alkaline hydrolysis of this compound to 1-naphthol followed by azo coupling with diazonium salts (e.g., 4-formylbenzenediazonium hexafluorophosphate) [2]. This approach enables detection as low as 50 μM (∼8 ppm) within minutes, which is below the permissible exposure limit (PEL, 15 ppm) [2].
  • Immunoassay Techniques: Antibody-based detection systems including enzyme-linked immunosorbent assays (ELISAs) and immunochips offer rapid, selective analysis with minimal sample preparation [2].
  • Biosensors: Acetylcholinesterase-based biosensors detect this compound through enzyme inhibition mechanisms, providing rapid screening capabilities [2].
  • Nanomaterial-Based Sensors: Employ various nanoparticles (gold, silver, graphene oxide) to enhance detection sensitivity through surface-enhanced Raman scattering or colorimetric changes [2].

These emerging technologies offer advantages in terms of portability, analysis speed, and operational simplicity, making them particularly suitable for field-deployable applications and rapid screening purposes.

Experimental Protocols for Degradation Studies

Standardized methodologies are essential for investigating this compound degradation across different environmental matrices. This section presents established experimental protocols for assessing this compound persistence and biodegradation.

Microbial Degradation Assay

Objective: To isolate and evaluate this compound-degrading microorganisms from environmental samples and quantify their degradation efficiency [3].

Materials and Methods:

  • Soil Sampling: Collect soil samples from depths of 10-20 cm following established soil sampling guidelines [3].
  • Bacterial Isolation: Plate soil suspensions on minimal agar containing 150 ppm this compound as the sole carbon and nitrogen source. Incubate at 37°C for 72 hours [3].
  • Identification of Degraders: Select colonies capable of growth under these conditions and identify using standard morphological, biochemical, and molecular techniques [3].
  • Liquid Culture Degradation: Inoculate selected isolates into minimal liquid media supplemented with 150 ppm this compound. Incubate with shaking at 37°C and 220 rpm [3].
  • Degradation Monitoring: Measure bacterial growth at 600 nm and residual this compound concentration at 360 nm at regular intervals [3].
  • Analytical Confirmation: Extract residual this compound using solid-phase extraction (SPE) with C18 cartridges and analyze by thin-layer chromatography (TLC) or HPLC [3].

Analytical Conditions for TLC:

  • Stationary phase: Silica gel 60 F₂₅₄ TLC plates
  • Mobile phase: Ethyl acetate/hexane (3:2, v/v)
  • Development: Ascending one-dimensional development for 10 cm distance
  • Detection: UV visualization at λ = 254 nm
  • Quantification: Densitometric scanning at λ = 250 nm [3]
Sorption-Desorption Studies

Objective: To evaluate the effectiveness of different soil colloids in retaining this compound and determining its mobility in soil systems [7].

Materials and Methods:

  • Soil Preparation: Collect undisturbed soil samples from mineral surface horizons with varying texture (sandy loam, loam) [7].
  • Colloid Amendment: Amend soil samples with different colloids: kaolinite (K), montmorillonite (Mt), illite (Il), goethite (G), and humic acid (HA) [7].
  • Sorption Experiments: Mix soil samples with this compound solutions at relevant environmental concentrations and equilibrate for appropriate contact times.
  • Desorption Studies: After sorption equilibrium, replace supernatant with fresh solution without this compound and monitor release over time [7].
  • Analysis: Quantify this compound concentration in supernatant using HPLC with UV detection at appropriate wavelengths [7].

Data Analysis: Calculate sorption coefficients (Kd, Koc) and desorption percentages to evaluate retention efficiency and reversible binding.

G SoilSampling SoilSampling BacterialIsolation BacterialIsolation SoilSampling->BacterialIsolation 10-20 cm depth Identification Identification BacterialIsolation->Identification Minimal agar 150 ppm this compound DegradationAssay DegradationAssay Identification->DegradationAssay Selected isolates Analysis Analysis DegradationAssay->Analysis Liquid culture 150 ppm this compound Results Results Analysis->Results TLC/SPE quantification

Figure 2: Experimental workflow for isolating this compound-degrading bacteria and assessing biodegradation potential

Conclusion and Research Implications

This compound exhibits complex environmental behavior characterized by low aqueous solubility (9.1 mg/L at 20°C, pH 7), moderate hydrophobicity (Log P = 2.36), and variable persistence across different environmental matrices. Its environmental fate is governed by multiple degradation pathways including hydrolysis (particularly under alkaline conditions), photodegradation, and microbial biodegradation. The compound demonstrates intermediate soil mobility, with sorption efficiency strongly influenced by soil colloid composition, particularly humic acids, illite, and goethite, which can achieve sorption efficiencies exceeding 90% in amended sandy loam soils [7].

The environmental persistence of this compound varies significantly with conditions, ranging from relatively rapid degradation in flooded soils and alkaline aquatic environments to extended persistence in dry, neutral-pH soils. This variability underscores the importance of site-specific risk assessments that account for local soil properties, climatic conditions, and agricultural practices. From a regulatory perspective, this compound's status as a suspected endocrine disruptor, potential human carcinogen, and its listing in various hazardous chemical inventories warrants careful management despite its continued use in some regions.

References

Core Neurotoxic Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum N-methyl carbamate insecticide whose primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within synaptic junctions of the nervous system [1] [2] [3]. The ensuing molecular events disrupt normal nerve function and are typically fatal to insects.

The sequential process of this compound's neurotoxic action is visualized in the following pathway diagram:

G A This compound Exposure (Inhalation, Ingestion, Cutaneous) B Inhibition of Acetylcholinesterase (AChE) A->B C Carbamylation of AChE Active Site B->C D Accumulation of Acetylcholine (ACh) C->D E Continuous Nerve Impulse Firing D->E D->E Overstimulation of Muscarinic & Nicotinic Receptors F Neuromuscular Failure (Uncontrolled Movement, Paralysis, Death) E->F

Diagram of this compound's cholinergic disruption pathway in insects.

Quantitative Toxicity Profile

The toxicity of this compound varies significantly across different species, which is critical for understanding its non-target impacts and environmental risk assessment.

Table 1: Acute Toxicity of this compound to Various Organisms [2] [3] [4]

Organism/Taxonomic Group Toxicity Level Specific Measures (LD₅₀ or LC₅₀)
Insects (Honey Bees) Highly Toxic Not specified (Labeled as highly toxic)
Aquatic Invertebrates (Shrimp, Waterfleas) Very Highly Toxic Not specified (Labeled as very highly toxic)
Fish Moderately to Highly Toxic Ranges from 2 to 16 ppm in water [4]
Earthworms Highly Toxic Not specified (Labeled as highly toxic)
Birds Practically Non-Toxic to Slightly Toxic Not specified
Mammals (Rat, Oral) Moderately Toxic 250 - 850 mg/kg [3]

Emerging Mechanisms and Research Frontiers

Beyond its primary action on AChE, research indicates this compound can induce secondary toxic effects via oxidative stress [5]. Studies suggest this compound inhibits the Nrf2 signaling pathway, a critical transcription factor regulating cellular defense against oxidative stress. This inhibition leads to reduced expression of antioxidant enzymes, increased levels of reactive oxygen species (ROS), and subsequent oxidative damage to cells and tissues [5].

Advanced Analytical Methodologies

Accurate detection and quantification of this compound residues in complex matrices (e.g., food, environmental samples) are essential for toxicology research and monitoring.

Protocol 1: Fluorescence Detection with Magnetic Solid-Phase Extraction (MSPE) [6]

This method is prized for its sensitivity, speed, and minimal solvent use.

  • Sample Preparation: Homogenize food samples (e.g., fruit, vegetables). Extract this compound using a suitable solvent like methanol-water mixture.
  • Adsorbent Synthesis: Synthesize COF(TpPa-NH₂)@Fe₃O₄ nanocomposite. The amino-functionalized covalent organic framework provides π-π stacking and hydrophobic interactions for selective this compound capture.
  • Extraction Procedure:
    • Add 4 mg of COF(TpPa-NH₂)@Fe₃O₄ adsorbent to a 50 mL sample solution.
    • Vortex briefly to disperse the adsorbent fully.
    • Extract for 5 minutes at room temperature.
    • Separate the adsorbent using an external magnet.
  • Desorption and Analysis:
    • Desorb this compound from the adsorbent using 0.4 mL of a suitable organic solvent (e.g., methanol) with ultrasonic assistance.
    • Remove the adsorbent magnetically and analyze the eluent using a fluorescence spectrophotometer.
  • Key Performance Metrics:
    • Linear Range: 0.2 - 120 µg·kg⁻¹
    • Limit of Detection (LOD): 0.012 µg·kg⁻¹
    • Recovery: 96.0 - 107.4%
Protocol 2: Excitation-Emission Matrix (EEM) Fluorescence with Second-Order Calibration [7]

This protocol is ideal for simultaneously analyzing multiple pesticides in complex samples like fruit, soil, and sewage without extensive pre-treatment.

  • Sample Preparation: Prepare samples in a 50% methanol aqueous solution, which was found to optimize fluorescence intensity for both this compound and thiabendazole [7]. Centrifuge or filter to remove large particulates if necessary.
  • Instrumentation: Use a fluorescence spectrophotometer (e.g., Hitachi F-7000) capable of collecting EEM data.
  • Data Collection:
    • Set excitation wavelength range: 250 - 310 nm.
    • Set emission wavelength range: 300 - 420 nm.
  • Data Analysis:
    • Organize fluorescence data into a three-way array.
    • Use second-order calibration algorithms (e.g., ATLD, PARAFAC) to resolve the data.
    • Leverage the "second-order advantage" to accurately quantify this compound even in the presence of unknown sample interferences and overlapping spectral peaks.
  • Validation: Confirm method accuracy by comparing results with a reference technique such as High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).

The following workflow outlines the key steps of the EEM fluorescence method:

G A Sample Preparation (50% Methanol Solution) B EEM Fluorescence Data Acquisition A->B C Second-Order Calibration (e.g., ATLD) B->C D Quantification of This compound C->D E HPLC-FLD Validation D->E

Experimental workflow for EEM fluorescence quantification of this compound.

Summary of Key Properties

Table 2: Physicochemical and Environmental Fate Properties of this compound [2] [8] [3]

Property Description / Value
IUPAC Name 1-Naphthyl methylcarbamate
CAS Number 63-25-2
Molecular Formula C₁₂H₁₁NO₂
Water Solubility ~40 ppm at 25°C
Hydrolysis Half-life 4 days (at water and soil surfaces)
Photolysis Half-life 21 days (on leaf surfaces)
Primary Degradation Process Microbial breakdown

References

carbaryl absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

ADME Properties of Carbaryl: A Technical Overview

The table below summarizes the key ADME characteristics of this compound.

ADME Phase Key Findings Quantitative Data / Experimental Notes

| Absorption | Rapid gastrointestinal absorption in rats; slower but near-complete dermal absorption in humans. Absorption kinetics vary significantly with the vehicle [1] [2]. | • Half-life in humans (IV): ~9 hours [2]. • Absorption Rate Constants (in rats): Ranged from 0.10 h⁻¹ (with milk) to 7.0 h⁻¹ (with DMSO via intraduodenal administration) [1]. | | Distribution | Distributed to tissues including liver, kidneys, lungs, and brain. Crosses the placental barrier [2]. | • Volume of Distribution: A key pharmacokinetic parameter to quantify distribution between plasma and the rest of the body [3]. | | Metabolism | Extensively metabolized primarily in the liver via cytochrome P450 (CYP) enzymes and hydrolysis [4] [2]. | • Major Metabolite: 1-naphthol [5]. • Key Human CYP Isoforms: CYP1A1, CYP1A2, CYP3A4, and CYP2B6 [4]. • Tools: Liver microsomes, hepatocytes [3]. | | Excretion | Rapid elimination, primarily in urine as conjugated metabolites (e.g., 1-naphthylglucuronide). Mostly eliminated within 24-96 hours [2]. | • Major Excreted Metabolites: 1-naphthol conjugates (glucuronide and sulfate) [2]. |

Detailed Experimental Methodologies

Understanding the experimental models used to generate ADME data is crucial for its interpretation.

In Vivo Absorption Kinetics Study

An early study investigating the effect of administration vehicle on this compound absorption provides a classic example of an in vivo protocol [1].

  • Objective: To determine how the nature of the vehicle affects the digestive absorption kinetics of this compound.
  • Test System: Animals (specific species not detailed in the abstract).
  • Dosing: this compound was administered via intravenous (IV) injection in DMSO, and via intragastric and intraduodenal routes using different vehicles (DMSO, oil, gum tragacanth, milk).
  • Sample Collection: Blood samples were taken at various time points after administration.
  • Bioanalysis: Two key parameters were measured in the blood over time:
    • Radioactivity: The level of 14C-activity from the radiolabeled this compound was tracked to monitor the parent compound and its metabolites.
    • Pharmacodynamic Effect: Acetylcholinesterase inhibition was measured to correlate absorption with the onset of toxic effect.
  • Data Analysis: Absorption rate constants were calculated from the blood concentration-time data, showing a strong dependence on the vehicle used.
In Vitro Metabolism using Human Liver Microsomes

Modern studies often use in vitro systems to identify metabolic pathways and the specific enzymes involved [4].

  • Objective: To identify the human cytochrome P450 (CYP) isoforms responsible for metabolizing this compound and to study its interaction with other chemicals like chlorpyrifos.
  • Test System: Human liver microsomes (HLM) and a panel of 16 recombinant human CYP isoforms.
  • Incubation Conditions: this compound is incubated with HLMs or specific CYPs in a system containing nicotinamide adenine dinucleotide phosphate (NADPH) as a co-factor to enable enzymatic activity [3].
  • Metabolite Identification & Quantification:
    • HPLC Analysis: The incubation mixtures are analyzed using High-Performance Liquid Chromatography (HPLC) to separate and identify metabolites.
    • Metabolites Identified: 5-hydroxythis compound, 4-hydroxythis compound, and this compound methylol.
  • Enzyme Phenotyping: The metabolic activity of each individual CYP isoform is assessed to determine its relative contribution to this compound's overall metabolism.
  • Inhibition Studies: Co-incubation or pre-incubation with chlorpyrifos can be performed to investigate drug-drug interactions.

ADME Workflow and Metabolic Pathway

The following diagram illustrates the core experimental workflow for studying this compound metabolism in vitro, leading to the identification of key metabolites and enzymes.

carbaryl_metabolism This compound This compound In Vitro Incubation In Vitro Incubation This compound->In Vitro Incubation LC-MS/MS Analysis LC-MS/MS Analysis In Vitro Incubation->LC-MS/MS Analysis Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->In Vitro Incubation NADPH Cofactor NADPH Cofactor NADPH Cofactor->In Vitro Incubation Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification 5-Hydroxythis compound 5-Hydroxythis compound Metabolite Identification->5-Hydroxythis compound 4-Hydroxythis compound 4-Hydroxythis compound Metabolite Identification->4-Hydroxythis compound This compound Methylol This compound Methylol Metabolite Identification->this compound Methylol Enzyme Phenotyping Enzyme Phenotyping CYP1A1/1A2 CYP1A1/1A2 5-Hydroxythis compound->CYP1A1/1A2 Primary Enzyme CYP3A4 CYP3A4 4-Hydroxythis compound->CYP3A4 Primary Enzyme CYP2B6 CYP2B6 This compound Methylol->CYP2B6 Primary Enzyme

In vitro workflow for identifying this compound metabolites and responsible CYP enzymes.

The primary metabolic fate of this compound in the body involves several pathways, culminating in rapid excretion. The chart below maps out these key routes.

carbaryl_pathway This compound (Parent Compound) This compound (Parent Compound) Absorption Absorption This compound (Parent Compound)->Absorption Oral Oral Absorption->Oral Dermal Dermal Absorption->Dermal Inhalation Inhalation Absorption->Inhalation Distribution Distribution Oral->Distribution Dermal->Distribution Inhalation->Distribution Liver Liver Distribution->Liver Kidneys Kidneys Distribution->Kidneys Brain Brain Distribution->Brain Placenta Placenta Distribution->Placenta Metabolism Metabolism Distribution->Metabolism Hydrolysis Hydrolysis Metabolism->Hydrolysis CYP450 Oxidation CYP450 Oxidation Metabolism->CYP450 Oxidation 1-Naphthol 1-Naphthol Hydrolysis->1-Naphthol Conjugation & Excretion Conjugation & Excretion 1-Naphthol->Conjugation & Excretion 4-/5-Hydroxythis compound 4-/5-Hydroxythis compound CYP450 Oxidation->4-/5-Hydroxythis compound This compound Methylol This compound Methylol CYP450 Oxidation->this compound Methylol 4-/5-Hydroxythis compound->Conjugation & Excretion Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Conjugation & Excretion->Glucuronide/Sulfate Conjugates Urine Urine Glucuronide/Sulfate Conjugates->Urine

This compound's ADME pathway showing absorption, tissue distribution, metabolic transformation, and urinary excretion.

Research Applications and Advanced Modeling

The detailed ADME data for this compound enables several advanced research applications, particularly in human health risk assessment.

  • PBPK Modeling for Risk Assessment: this compound has been used as a case study for developing Physiologically Based Pharmacokinetic (PBPK) models parameterized with in vitro data [6]. These models integrate in vitro PK and pharmacodynamic (PD) data—such as metabolic clearance and cholinesterase inhibition parameters—and scale them to predict chemical kinetics and dynamics in a whole organism. This approach, known as in vitro to in vivo extrapolation (IVIVE), helps minimize the need for in vivo human data in risk assessments [6].

  • Exposure Reconstruction (Reverse Dosimetry): PBPK models for this compound can be used for "reverse dosimetry" [5]. This process involves converting a measured biomarker concentration (e.g., levels of 1-naphthol in urine) back into an estimate of the original intake dose. This is crucial for interpreting biomonitoring data from human studies (like NHANES) and comparing reconstructed exposures to established health-based guidance values [5].

References

HPLC Analysis of Carbaryl in Water Samples: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Analytical Challenge and Method Overview

The environmental monitoring of carbaryl (1-naphthyl methylcarbamate) presents significant analytical challenges due to its widespread use as a broad-spectrum insecticide and its potential impact on both ecosystem and human health. As a carbamate pesticide, this compound inhibits acetylcholinesterase, disrupting nervous system function in target and non-target organisms alike. Its detection in water samples is particularly important as the European Union has set the maximum allowable concentration for any single pesticide in drinking water at 0.1 μg L⁻¹, necessitating highly sensitive analytical methods [1]. Although considered a short-lived pesticide with half-lives ranging from hours to weeks, this compound can reach soil and water systems through agricultural runoff, where it undergoes transformation into metabolites like 1-naphthol, which also exhibits significant toxicity [2].

The development of robust high-performance liquid chromatography (HPLC) methods for this compound determination addresses the critical need for reliable monitoring techniques in various water matrices, including surface water, groundwater, and treated wastewater. These methods must overcome several analytical challenges, including the need for preconcentration steps to achieve regulatory limits, the presence of interfering compounds in complex environmental matrices, and the compound's instability under alkaline conditions where it rapidly hydrolyzes to 1-naphthol [2] [3]. Additionally, researchers must balance sensitivity requirements with considerations of method accessibility, analysis time, and environmental impact of the analytical procedures themselves.

This document presents three optimized HPLC approaches for this compound determination in water samples, each offering distinct advantages for specific application scenarios. The micellar liquid chromatography method with fluorescence detection provides an environmentally friendly alternative with minimal sample pretreatment [2]. The online solid-phase extraction (SPE) approach enables fully automated analysis with exceptional sensitivity [4] [5], while the liquid-liquid extraction with low-temperature partitioning (LLE-LTP) method offers a cost-effective solution with minimal solvent consumption [3] [6]. Together, these protocols cover a wide range of analytical needs and resource availability scenarios faced by researchers and environmental monitoring professionals.

Table 1: Comparison of HPLC Methods for this compound Analysis in Water

Method Type Detection Sample Volume Sample Preparation LOQ Analysis Time
Micellar LC-FD Fluorescence (225/333 nm) 10 mL (for soil/vegetables) Filtration (water) or extraction with SDS-pentanol (solid samples) 15 ng mL⁻¹ ~15 min
Online-SPE-HPLC UV (280 nm) or PDA 2500 μL Filtration through 0.22 μm membrane 0.5 μg L⁻¹ 5-10 min
LLE-LTP-HPLC-UV UV (195 nm & 220 nm) 2 mL LLE with acetonitrile, freezing at -20°C 17 μg L⁻¹ ~4 h (incl. extraction)

Detailed Method Protocols

Micellar Liquid Chromatography with Fluorescence Detection

The micellar liquid chromatography (MLC) method represents an environmentally responsible approach that significantly reduces the consumption of hazardous organic solvents while maintaining excellent sensitivity and selectivity for this compound and its primary metabolite, 1-naphthol. This method leverages the unique properties of micellar mobile phases to achieve efficient separations while allowing direct injection of minimally pretreated water samples [2].

Equipment and Reagents: The required equipment includes an HPLC system equipped with a fluorescence detector, a Kromasil C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), pH meter, ultrasonic bath, and vortex mixer. Essential reagents include this compound analytical standard (≥95% purity), 1-naphthol (≥98% purity), sodium dodecyl sulfate (SDS, 99% purity), 1-pentanol (HPLC grade), sodium dihydrogen phosphate, and methanol (HPLC grade). Water should be distilled and deionized [2].

Mobile Phase Preparation: Carefully prepare the optimized mobile phase containing 0.15 M SDS, 6% (v/v) 1-pentanol, and 0.01 M NaH₂PO₄, adjusted to pH 3 using orthophosphoric acid. The mobile phase should be filtered through 0.45 μm nylon membranes and degassed by sonication for 15 minutes before use. The use of pH 3 is critical to prevent alkaline hydrolysis of this compound during analysis, which would compromise accuracy [2].

Chromatographic Conditions: Set the flow rate at 1.0 mL min⁻¹ and maintain the column temperature at 25°C. The injection volume should be 20 μL. Program the fluorescence detector for excitation at 225 nm and emission at 333 nm, which provides optimal sensitivity for both this compound and 1-naphthol while minimizing matrix interferences from environmental samples [2].

Sample Preparation Protocol: For water samples, simply filter through 0.45 μm nylon membranes directly into autosampler vials. For solid matrices such as soil or vegetables, homogenize 1 g of sample with 10 mL of the extraction solution (0.15 M SDS-6% pentanol-pH 3), vortex for 10 minutes, centrifuge at 5000 rpm for 5 minutes, and filter the supernatant through nylon membranes. The direct injection capability for water samples significantly reduces preparation time and minimizes potential analyte losses [2].

Online Solid-Phase Extraction HPLC Method

The online SPE-HPLC method provides an automated solution for high-throughput monitoring of this compound in water samples, combining sample enrichment and separation in a single integrated system. This approach eliminates manual sample handling between extraction and analysis, improving reproducibility and reducing the total analysis time to approximately 5 minutes per sample [4] [5].

System Configuration: This method requires an HPLC system with dual pumps (for loading and analytical mobile phases), a switching valve, an online SPE cartridge (e.g., Thermo Scientific Dionex SolEx HRP, 12-14 μm, 2.1 × 20 mm), and an analytical column (e.g., Thermo Scientific Acclaim 120 C18, 3 μm, 3 × 150 mm). Detection can be achieved with either a diode array detector (DAD) or UV detector set at 280 nm [4] [5].

Mobile Phase and SPE Conditions: Prepare the mobile phase using 10 mmol/L ammonium acetate buffer (pH 5.0, adjusted with acetic acid) and acetonitrile in a gradient elution program. The SPE loading solvent should be pure water at a flow rate of 1.0 mL min⁻¹ for efficient this compound retention on the enrichment cartridge. The valve switching technology allows for back-flushing of the analytes from the SPE cartridge to the analytical column, ensuring optimal peak shapes [5].

Sample Preparation and Injection: Filter water samples through 0.22 μm membranes before analysis. The optimal injection volume is 2500 μL, as larger volumes may overload the SPE cartridge and compromise method performance [4]. For tap and environmental waters, this method demonstrates excellent recovery rates between 81-120% without additional sample pretreatment, making it suitable for direct application to various water matrices [4].

Analytical Program: The complete analytical sequence includes SPE loading for 3 minutes, valve switching to transfer analytes to the analytical column, gradient separation over 4 minutes, and column re-equilibration for 2 minutes. The entire process is fully automated, enabling unattended operation for large sample batches, which is particularly advantageous for routine monitoring applications [4].

Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP)

The LLE-LTP method offers a cost-effective alternative for laboratories with limited access to advanced instrumentation, providing reliable this compound quantification with minimal solvent consumption. This approach combines efficient extraction with a simple cleanup step through low-temperature phase separation, making it particularly suitable for forensic analysis and environmental crime investigation where extreme sensitivity is not required [3] [6].

Equipment and Reagents: This method requires a conventional HPLC system with UV detection, a centrifuge, a freezer capable of maintaining -20°C, and an ultrasonic bath. Necessary reagents include this compound analytical standard, acetonitrile (HPLC grade), and ultrapure water. No specialized columns or cartridges are needed, with a standard Phenomenex Luna C18 (150 mm × 4.6 mm, 3 μm) column providing adequate separation [3].

Extraction Procedure: Precisely measure 2.0 mL of water sample into a glass centrifuge tube and add 4.0 mL of acetonitrile. Vortex the mixture vigorously for 3 minutes to ensure complete extraction, then place the tube in a freezer at -20°C for 3 hours to achieve phase separation through low-temperature partitioning. The frozen aqueous phase will settle at the bottom, while the organic phase containing the target analytes remains liquid on top, allowing easy recovery for analysis [3] [6].

Chromatographic Analysis: Transfer the recovered acetonitrile phase to HPLC vials and inject 20 μL into the chromatograph. Use an isocratic mobile phase of deionized water:acetonitrile (65:35, v:v) at a flow rate of 0.8 mL min⁻¹. The column temperature should be maintained at 30°C. Detect this compound at 220 nm, which provides the optimal sensitivity with this method. Under these conditions, this compound elutes at approximately 16.3 minutes with good peak symmetry [3].

Method Optimization: The LLE-LTP technique was optimized using a 2³ factorial design, evaluating extraction time, salt concentration, and water-solvent ratio. The results demonstrated that the method provides excellent recovery of this compound (96%) without the need for additional clean-up steps, despite the minimal solvent consumption and sample volume [3] [6].

Operational Workflows

MLC_Workflow start Start Analysis mobile_phase Prepare Mobile Phase: 0.15 M SDS, 6% pentanol, 0.01 M NaH₂PO₄, pH 3 start->mobile_phase equilibration Equilibrate System: Kromasil C18 column, 1 mL/min flow rate, 25°C mobile_phase->equilibration sample_prep Prepare Sample: Filter water samples or extract solid matrices injection Inject Sample: 20 μL injection volume sample_prep->injection equilibration->injection detection Fluorescence Detection: Excitation 225 nm Emission 333 nm injection->detection data_analysis Data Analysis: Quantify via calibration curve detection->data_analysis end Analysis Complete data_analysis->end

Figure 1: Micellar Liquid Chromatography with Fluorescence Detection Workflow

Online_SPE_Workflow start Start Online SPE-HPLC filter Filter Sample: 0.22 μm membrane start->filter load Load Sample: 2500 μL onto SPE cartridge filter->load enrich Enrich Analytes: Water at 1 mL/min for 3 min load->enrich switch Switch Valve: Back-flush to analytical column enrich->switch separate Gradient Separation: Acetonitrile/ammonium acetate gradient switch->separate detect UV Detection: 280 nm wavelength separate->detect end Analysis Complete (5 min total) detect->end

Figure 2: Online SPE-HPLC Analysis Workflow

LLE_LTP_Workflow start Start LLE-LTP Method measure Measure Sample: 2.0 mL water sample start->measure add_solvent Add Solvent: 4.0 mL acetonitrile measure->add_solvent vortex Vortex Mixing: 3 minutes add_solvent->vortex freeze Freeze at -20°C: 3 hours for phase separation vortex->freeze recover Recover Organic Phase freeze->recover inject Inject into HPLC: 20 μL volume recover->inject analyze HPLC-UV Analysis: Isocratic elution Detection at 220 nm inject->analyze end Analysis Complete analyze->end

Figure 3: LLE-LTP Extraction and Analysis Workflow

Method Performance and Validation Data

Each HPLC method for this compound determination has undergone comprehensive validation to establish reliability, accuracy, and precision for water analysis. The validation parameters include linearity range, sensitivity (expressed as limits of detection and quantification), precision (intra-day and inter-day variations), and accuracy (recovery percentages from spiked samples). These metrics provide researchers with critical information for selecting the most appropriate method based on their specific analytical requirements and available instrumentation [2] [4] [3].

The micellar liquid chromatography method demonstrates exceptional sensitivity with a detection limit of 5 ng mL⁻¹ for this compound, far below the regulatory limits established by international environmental protection agencies. The method exhibits excellent linearity (r > 0.999) across a wide concentration range and achieves precision values with relative standard deviations below 1%, making it suitable for compliance monitoring where exact quantification at trace levels is required [2]. The online SPE-HPLC method provides outstanding process efficiency with a complete analysis time of only 5 minutes per sample while maintaining detection limits of 0.5 μg L⁻¹ for this compound, which satisfies the European Union's maximum allowable concentration of 0.1 μg L⁻¹ for individual pesticides in drinking water [4] [1].

Table 2: Analytical Performance Parameters for this compound Determination

Method Linearity Range LOD LOQ Precision (RSD%) Recovery %
Micellar LC-FD 15-500 ng mL⁻¹ 5 ng mL⁻¹ 15 ng mL⁻¹ <1% (intra-day) >90% (water)
Online-SPE-HPLC 1.0-100 μg L⁻¹ 0.5 μg L⁻¹ 1.0 μg L⁻¹ ~1% (area RSD) 81-120%
LLE-LTP-HPLC-UV 17-500 μg L⁻¹ 5.0 μg L⁻¹ 17.0 μg L⁻¹ <5% (intra-day) 96%

The LLE-LTP-HPLC-UV method, while less sensitive than the other approaches, still provides adequate performance for many practical applications with a detection limit of 5.0 μg L⁻¹ and quantification limit of 17.0 μg L⁻¹. This method demonstrates exceptional extraction efficiency with recovery rates of 96% for this compound, achieved with minimal solvent consumption (only 4.0 mL of acetonitrile per sample). The method's validation included comprehensive assessment of accuracy, precision, linearity, sensitivity, and selectivity, confirming its suitability for forensic analysis and environmental monitoring where the highest sensitivity is not the primary requirement [3] [6].

For all three methods, robustness testing has been performed by deliberately varying method parameters such as mobile phase composition, pH, flow rate, and temperature. The results confirmed that each method remains unaffected by small but deliberate variations, with all robustness parameters showing deviations below 3%, indicating excellent method reliability for routine application in different laboratory environments [2] [3].

Method Selection Guide

Choosing the most appropriate HPLC method for this compound analysis depends on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and regulatory requirements. For laboratories requiring the highest sensitivity to meet stringent regulatory limits for drinking water, the micellar LC-FD method provides detection limits in the low ng mL⁻¹ range, making it ideal for compliance monitoring [2] [1]. The method's direct injection capability for water samples further enhances its appeal by minimizing sample manipulation and potential analyte losses.

For high-throughput laboratories processing large numbers of samples, the online SPE-HPLC method offers significant advantages through complete automation of the enrichment and separation process. This approach eliminates operator-related variation, provides strict process control, and delivers results in just 5 minutes per sample [4]. The method's excellent reproducibility (approximately ±1% area RSD) makes it particularly valuable for trend analysis and long-term monitoring programs where consistency is paramount.

When cost considerations are primary or when advanced instrumentation is unavailable, the LLE-LTP-HPLC-UV method represents a practical and economical alternative. While its sensitivity is lower than the other methods, it remains sufficient for many monitoring applications, especially in forensic contexts or environmental crime investigation where this compound concentrations typically exceed the method's quantification limit [3] [6]. The technique's minimal solvent consumption (4.0 mL per sample) aligns with green chemistry principles, reducing both environmental impact and operational costs.

For comprehensive monitoring programs that include this compound metabolites, the micellar LC-FD method provides simultaneous determination of this compound and its primary hydrolysis product, 1-naphthol [2]. This information can be valuable for understanding environmental fate and transformation processes. Regardless of the selected method, incorporation of quality control measures including procedural blanks, matrix spikes, and continuing calibration verification is essential to ensure ongoing method performance and data reliability in all this compound monitoring applications.

References

Comprehensive Application Notes and Protocols for Carbaryl Removal from Aqueous Solutions via Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture. Its presence in aquatic environments poses significant risks due to its inhibition of acetylcholinesterase in the nervous system, with the U.S. EPA classifying it as a potential human carcinogen. Adsorption has emerged as a cost-effective, efficient, and simple method for this compound removal from contaminated water, utilizing various natural, synthetic, and hybrid adsorbents.

Performance Comparison of Adsorbents

The following table summarizes the adsorption performance of various adsorbents documented in recent research for this compound removal.

Table 1: Performance of Different Adsorbents for this compound Removal

Adsorbent Material Experimental Conditions Optimal pH Equilibrium Time (min) Adsorption Capacity (mg/g) Key Removal Mechanisms
Neem Bark Dust (NBD) [1] Dose: 0.01-1 g/100 mL, Conc.: 5-20 mg/L ~7 25 142.85 Not specified
Eggshell Powder (EGP) [2] Dose: 0.01-0.1 g/100 mL, Conc.: 5-20 mg/L ~7 ~60 Not specified Not specified
COF (TpPa-NH₂)@Fe₃O₄ [3] Dose: 4 mg, Conc.: 100 ng/mL Not specified 5 Not specified π-π stacking, hydrophobic interaction
Pig Manure Biochar (BC700) [4] - - - - Pore-filling, specific interactions, hydrolysis
Ca-BTC Metal-Organic Framework [5] - - - - Not specified
Lemna major Biomass [6] Dose: 0.86 g, Conc.: 34 mg/L 5.22 12.5 6.21 Not specified

Detailed Experimental Protocols

Protocol 1: Magnetic Solid-Phase Extraction (MSPE) using COF(TpPa-NH₂)@Fe₃O₄

This protocol is ideal for rapid, high-efficiency extraction of trace-level this compound from complex samples like food extracts [3].

  • Adsorbent Synthesis: The COF(TpPa-NH₂)@Fe₃O₄ nanocomposite is synthesized via a two-step method. First, a covalent organic framework (COF) is formed using 1,3,5-triformylphloroglucinol (Tp) and an amine-functionalized linker (Pa-NH₂). Subsequently, it is magnetized by compounding with pre-formed Fe₃O₄ nanoparticles [3].
  • Extraction Procedure:
    • Sample Preparation: Adjust the pH of the aqueous sample (e.g., 50 mL) using a Britton-Robinson (B-R) buffer solution.
    • Adsorption: Add a small quantity of the adsorbent (e.g., 4 mg) to the sample. Agitate the mixture vigorously for 5 minutes to achieve maximum adsorption.
    • Separation: Place the sample vial on a strong magnet to separate the adsorbent from the solution.
    • Desorption: Remove the supernatant and wash the adsorbent with a small volume of desorption solvent (e.g., 0.4 mL of methanol or acetonitrile) to release the captured this compound.
    • Analysis: Analyze the desorbed eluent using a fluorescence spectrophotometer or High-Performance Liquid Chromatography (HPLC).

The workflow for this rapid MSPE method is outlined below.

G Start Start: Aqueous Sample Step1 Adjust Sample pH Start->Step1 Step2 Add COF(TpPa-NH₂)@Fe₃O₄ (4 mg) Step1->Step2 Step3 Vigorous Agitation (5 minutes) Step2->Step3 Step4 Magnetic Separation Step3->Step4 Step5 Desorb this compound with Organic Solvent Step4->Step5 Analyze Analysis (FLS or HPLC) Step5->Analyze End Quantified Result Analyze->End

Protocol 2: Batch Adsorption using Natural Adsorbents (e.g., Neem Bark Dust)

This protocol is suited for treating larger volumes of contaminated water using low-cost, eco-friendly biomaterials [1] [2].

  • Adsorbent Preparation:
    • Neem Bark Dust (NBD): Collect bark from Azadirachta indica, wash, and cut into pieces. Sequentially treat with 0.1 N NaOH and 0.1 N H₂SO₄. Air-dry for a fortnight, then grind and sieve to obtain a specific particle size (e.g., 200 μm) [1].
    • Eggshell Powder (EGP): Clean eggshells with distilled water and dry at 80°C for 24 hours. Grind and sieve to a specific particle size (e.g., 200 μm) [2].
  • Batch Adsorption Procedure:
    • Stock Solution: Prepare a this compound stock solution (e.g., 1000 mg/L) in distilled water. Dilute to desired initial concentrations (e.g., 5-20 mg/L) for experiments. A background electrolyte like CaCl₂ may be used.
    • Experimental Setup: In a series of Erlenmeyer flasks (e.g., 250 mL), add a fixed volume (e.g., 100 mL) of this compound solution and vary the adsorbent dose (e.g., 0.01-1.0 g).
    • pH Adjustment: Adjust the solution pH using dilute NaOH or HCl solutions over a range (e.g., 2-10).
    • Agitation and Sampling: Agitate the flasks in a temperature-controlled shaker incubator at a constant shaking speed (e.g., 250 rpm) for the predetermined equilibrium contact time.
    • Sample Analysis: At the end of the experiment, separate the adsorbent by filtration or centrifugation. Measure the residual this compound concentration in the supernatant.
  • Analytical Method - Spectrophotometry:
    • To a 5 mL sample aliquot, add 5 mL of 0.5 N NaOH solution.
    • Add 5 mL of 0.03% (w/v) methanolic solution of p-nitrobenzene diazonium fluoborate.
    • Dilute the mixture to 20 mL with methanol and wait 20 minutes for color development.
    • Measure the absorbance of the greenish-blue solution at 590 nm using a UV-Vis spectrophotometer. The detection limit of this method is 0.1 μg/mL [1].

The general batch adsorption and analysis workflow is as follows.

G Start Start PrepSol Prepare this compound Stock Solution Start->PrepSol PrepAds Prepare Natural Adsorbent (NBD or EGP) Start->PrepAds Setup Batch Setup: Vary Dose, pH, Conc. PrepSol->Setup PrepAds->Setup Shake Agitate until Equilibrium Setup->Shake Separate Separate Adsorbent (Filtration/Centrifugation) Shake->Separate Analyze Analyze Supernatant (Spectrophotometry) Separate->Analyze End Calculate % Removal and Adsorption Capacity Analyze->End

Data Analysis and Optimization

Adsorption Isotherms and Kinetics
  • Isotherm Modeling: Fit equilibrium data to Langmuir and Freundlich isotherm models. Neem Bark Dust and Eggshell Powder fit well with the Langmuir model, suggesting monolayer adsorption [1] [2].
  • Kinetic Modeling: Analyze time-dependent data using pseudo-first-order and pseudo-second-order models. Adsorption of this compound onto most adsorbents, including Lemna major biomass, typically follows pseudo-second-order kinetics, indicating chemisorption as the rate-limiting step [1] [6].
Experimental Optimization using Response Surface Methodology (RSM)

For process optimization, a Box-Behnken Design (BBD) can be employed [1] [2].

  • Independent Variables: Typically include initial this compound concentration (e.g., 5-20 mg/L), solution pH (e.g., 2-10), adsorbent dose (e.g., 0.01-0.1 g), and contact time (e.g., 10-60 min).
  • Response Variable: The percentage removal of this compound and/or the adsorption capacity.
  • Analysis: Use software like Design-Expert to perform Analysis of Variance (ANOVA) on the results. A high F-value and a high coefficient of determination (R² > 0.99) indicate a robust model. The "desirability function" can then identify optimal parameter combinations [2].

Key Mechanisms and Considerations

  • Adsorption Mechanisms: Key interactions include π-π stacking between the naphthalene ring of this compound and the aromatic structure of adsorbents like COFs or biochar, hydrophobic interactions, and pore-filling [4] [3]. The inorganic ash in pig manure-derived biochar can also catalyze this compound hydrolysis, enhancing overall removal [4].
  • Regeneration and Reusability: Spent adsorbents can be regenerated by washing with organic solvents like methanol. Desorption studies with NBD showed decreasing efficiency over multiple cycles [1].

Conclusion

These protocols provide reliable methods for the adsorptive removal of this compound from water. Selection of the adsorbent and method depends on the specific application, required efficiency, and available resources. Advanced materials like MCOFs offer superior speed and sensitivity for analysis, while natural adsorbents provide a cost-effective solution for bulk water treatment. Optimization techniques like RSM are highly recommended for maximizing removal efficiency.

References

Application Notes and Protocols: Carbaryl Biomonitoring Using Urinary 1-Naphthol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide used in agricultural, commercial, and residential applications. Human exposure occurs primarily through dietary intake, occupational activities, and environmental contamination. Unlike persistent organic pollutants, this compound undergoes rapid metabolism and does not accumulate in tissues, making traditional environmental monitoring insufficient for assessing individual internal dose. The primary metabolite, 1-naphthol (1-N), is excreted in urine and serves as the most reliable biomarker for assessing recent this compound exposure. These Application Notes and Protocols provide detailed methodologies for quantifying urinary 1-naphthol to enable accurate assessment of this compound exposure in human biomonitoring studies.

Background and Significance

Metabolic Pathway and Biomarker Utility

This compound is rapidly metabolized to 1-naphthol via hydrolysis in the body. 1-naphthol undergoes conjugation and is subsequently excreted in urine, with most of the recovered dose excreted within 24 hours. The elimination half-life of urinary 1-naphthol following this compound exposure is approximately 3.6 hours (range: 2.5–4.8 hours), making it an excellent biomarker for recent exposure assessment [1].

Specificity Considerations

A critical consideration in interpreting urinary 1-naphthol measurements is lack of specificity to this compound exposure. 1-naphthol is also a major metabolite of naphthalene, a polycyclic aromatic hydrocarbon found in combustion products, tobacco smoke, and various environmental sources. To address this limitation, the simultaneous measurement of both 1-naphthol and 2-naphthol (a specific naphthalene metabolite) and calculation of their ratio can help distinguish between this compound and naphthalene exposure sources. A 1-naphthol/2-naphthol ratio >2 suggests significant this compound exposure [2] [3].

Table 1: Key Pharmacokinetic Parameters of Urinary 1-Naphthol Following this compound Exposure

Parameter Value Notes Reference
Elimination half-life 3.6 hours Range: 2.5-4.8 hours [1]
Time to peak concentration 2-6 hours Post-oral exposure [1]
Percentage of dose recovered as 1-N in urine 22% (mean) Range: 11%-43% within 24 hours [1]
Acceptable Daily Intake (ADI) of this compound 0.008 mg/kg body weight/day Regulatory standard [1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
3.1.1 Principle

This method utilizes reverse-phase chromatography separation followed by sensitive fluorescence detection for quantification of 1-naphthol in urine samples.

3.1.2 Sample Preparation Protocol
  • Hydrolysis of Conjugates: Mix duplicate 2 mL aliquots of urine with 100 μL glucuronidase solution (250 μL glucuronidase from Helix pomatia in 50 mL 0.1 M acetate buffer, pH 5) and 900 μL acetate buffer
  • Incubation: Incubate samples overnight at 37°C to release free naphthols from glucuronide conjugates
  • Solid Phase Extraction (SPE):
    • Condition C18 SPE cartridge (1 mL, 100 mg) with 2 mL methanol followed by 2 mL water
    • Load hydrolyzed urine sample
    • Wash with 1 mL water followed by 1 mL 30% acetonitrile
    • Elute with 200 μL methanol
  • Analysis: Inject 100 μL of extract for HPLC analysis [1]
3.1.3 Instrumental Parameters
  • Column: Pursuit XRs C18 column (150 × 4.6 mm)
  • Mobile Phase: Isocratic 65% methanol:35% water
  • Flow Rate: 1 mL/min
  • Detection: Fluorescence (excitation 227 nm, emission 430 nm)
  • Calibration: Linear up to at least 200 nmol/L (least squares regression coefficient >0.99) [1]
UPLC-MS/MS Method
3.2.1 Principle

Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and specificity for 1-naphthol quantification.

3.2.2 Sample Preparation Protocol
  • Internal Standard Addition: Add 1-naphthol-d7 and 2-naphthol-d7 to 1 mL urine
  • Enzymatic Hydrolysis: Hydrolyze conjugated forms with β-glucuronidase at 37°C for 16 hours
  • SPE Extraction: Use mixed-mode SPE cartridge (Oasis MAX, 60 mg)
  • Elution and Reconstitution: Elute with methanol, dry and reconstitute in 200 μL mobile phase [3]
3.2.3 Instrumental Parameters
  • Column: Halo C18 column (2.1 × 50 mm, 2.7 μm)
  • Mobile Phase:
    • A: 0.01% NH₄OH in water
    • B: Acetonitrile
  • Gradient: Isocratic with 28% B over 3.5 minutes
  • Detection: Tandem mass spectrometry with multiple reaction monitoring [3]
Novel Sensing Approaches
3.3.1 Eu³⁺ Functionalized MOF-Based Sensor

A promising alternative method utilizes a luminescent europium-functionalized metal-organic framework (Eu³⁺@MOF-253) sensor for detecting 1-naphthol in urine. This approach offers advantages of simplicity, cost-effectiveness, and potential for field deployment [4].

Quality Assurance and Method Validation

Method Performance Parameters

Table 2: Analytical Method Performance Characteristics

Parameter HPLC-Fluorescence UPLC-MS/MS
Linear range Up to 200 nmol/L Not specified
Regression coefficient >0.99 Not specified
Inter-assay variation (CV) 17% for 1-naphthol Not specified
Detection limit 10 nmol/L Not specified
Extraction recovery 90.7-96.0% Not specified
Creatinine Adjustment
  • Creatinine Measurement: Use automated alkaline picrate method
  • Quality Control: Within-day CV 1.5%; between-day CV 3% at 6 mM
  • Application: Adjust urinary 1-naphthol concentrations for hydration status (μmol/mol creatinine) [1]

Data Interpretation and Reference Values

Expected Concentration Ranges

Table 3: Reference Values for Urinary 1-Naphthol in Different Exposure Scenarios

Population 1-Naphthol Concentration Notes Reference
General population (background) <10-20 μmol/mol creatinine Upper limit range [1]
Oral ADI dose (0.008 mg/kg this compound) 37.4 μmol/mol creatinine (mean) Range: 21.3-84.3 in 24h collections [1]

| Occupational naphthalene exposure | Median: 4.2 μmol/mol creatinine | Range: [2]="" [5].="" [fontname="Arial" [label="Exposure Assessment" [shape="rectangle," ];="" ```dot="" a="" absorbed="" absorption="" accurately="" adi="" after="" analysis="" and="" applicator="" been="" between="" bgcolor="#F1F3F4" biological="" biomarker="" can="" this compound="" carbarylexposure="" color="#5F6368" conjugation="" correlation="" creatinine="" datainterpretation="" demonstrated="" determine="" digraph="" dose="" dose,="" edge="" either="" evaluate="" exposure="" exposure.="" exposureassessment="" family="" family,="" farmer="" fillcolor="#EA4335" fontcolor="#202124" fontname="Arial" fontsize="10," for="" g="" graph="" guidance="" has="" his="" hours="" hydrolysis="" in="" indirect="" labeldistance="2.5];" levels="" measurements="" members="" metabolic="" metabolism="" metabolite="" mol="" monitoring="" multiple="" necessary="" node="" occupational="" or="" particularly="" pathway="" peak="" post-dose="" quantification="" rankdir="TB;" samplecollection="" sampleprep="" serum="" spot="" studies.="" the="" to="" urinary="" urinaryexcretion="" were="" with="" workflow="" {="" |="" ~200="" μmol=""> Absorption; Absorption -> Metabolism; Metabolism -> Metabolite; Metabolite -> Conjugation; Conjugation -> UrinaryExcretion; UrinaryExcretion -> SampleCollection; SampleCollection -> Hydrolysis; Hydrolysis -> SamplePrep; SamplePrep -> Analysis; Analysis -> Quantification; Quantification -> DataInterpretation; DataInterpretation -> ExposureAssessment;

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G Start Start Measure Measure Urinary 1-Naphthol Start->Measure Q1 1-Naphthol > Background? Measure->Q1 Q2 1-N/2-N Ratio > 2? Q1->Q2 Yes Result4 Background Level No Significant Exposure Q1->Result4 No Q3 2-Naphthol Elevated? Q2->Q3 No Result1 This compound Exposure Likely Q2->Result1 Yes Result2 Naphthalene Exposure Likely Q3->Result2 Yes Result3 Mixed Exposure Possible Q3->Result3 No

Applications in Research and Public Health

Urinary 1-naphthol biomonitoring has been successfully employed in various research contexts. In environmental epidemiology studies, this biomarker has revealed associations with male reproductive health parameters, including sperm motility and sperm DNA damage. The differentiation between this compound and naphthalene exposure sources using the 1-naphthol/2-naphthol ratio enabled researchers to determine that this compound exposure was likely responsible for effects on sperm motility, while naphthalene exposure accounted for associations with sperm DNA damage [2].

The U.S. National Health and Nutrition Examination Survey (NHANES) has incorporated urinary 1-naphthol measurements to assess population-level exposure to this compound and naphthalene, providing valuable data for establishing reference ranges and identifying trends in population exposure over time [6].

Conclusion

Urinary 1-naphthol measurement represents a robust, validated approach for assessing this compound exposure in human biomonitoring studies. The methodologies outlined in these Application Notes and Protocols provide researchers with detailed procedures for sample preparation, analysis, and data interpretation. Proper implementation of these protocols, including consideration of potential naphthalene co-exposure through simultaneous 2-naphthol measurement, enables accurate assessment of this compound exposure for occupational health monitoring, epidemiological research, and public health surveillance.

References

Comprehensive Application Notes and Protocols: PBPK/PD Modeling for Carbaryl Biomarker Utility

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biomarker Utility and PBPK/PD Modeling

Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling represents a mechanistic computational approach that integrates physiological parameters with chemical-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body, while simultaneously predicting their biological effects. These models have emerged as powerful tools in toxicology and drug development for extrapolating across doses, routes, and populations, as well as for supporting chemical risk assessments. A particularly valuable application of PBPK/PD modeling lies in the evaluation and selection of biomarkers, which are measurable indicators of exposure, effect, or susceptibility. For environmental toxicants like carbaryl (a widely used carbamate insecticide), identifying reliable biomarkers is essential for monitoring human exposure and predicting potential health risks.

The utility of a biomarker depends fundamentally on the strength of correlation between biomarker measurements and either external exposure metrics or internal biological effects. Computational modeling provides a systematic approach to quantitatively assess these relationships under various exposure scenarios and across different population groups. Unlike traditional methods that rely heavily on resource-intensive clinical studies, PBPK/PD modeling offers a cost-effective alternative for biomarker evaluation, allowing researchers to simulate countless exposure scenarios and interindividual differences without ethical constraints. This approach is especially valuable for chemicals like this compound with short biological half-lives, where timing of sample collection critically influences biomarker measurements [1] [2].

Biomarker Types and this compound Case Study

Classification of Biomarkers

In environmental toxicology, biomarkers are generally categorized into two primary types:

  • Biomarkers of Exposure: These indicators quantify internal exposure to xenobiotics and may include the parent compound, its metabolites, or reaction products formed through interactions with biological molecules. For this compound, the primary biomarker of exposure is 1-naphthol (1-N), the major metabolite excreted in urine. To serve as a reliable exposure biomarker, there must be a predictable relationship between biomarker concentrations and exposure intensity [1].

  • Biomarkers of Effect: These indicators represent measurable biochemical, physiological, or behavioral changes that can be recognized as associated with an established or potential health impairment or disease. For this compound, acetylcholinesterase (AChE) inhibition in red blood cells (RBC) serves as a biomarker of effect, reflecting the compound's primary mechanism of toxicity through disruption of cholinergic signaling in the nervous system. Some biomarkers may serve dual purposes; for instance, RBC AChE inhibition is considered both a biomarker of exposure to carbamate insecticides and an early biomarker of effect related to brain AChE inhibition [1].

This compound as a Case Study

This compound (1-naphthyl N-methylcarbamate) presents an ideal case study for demonstrating PBPK/PD modeling approaches to biomarker evaluation for several reasons. First, its mechanism of action as a reversible inhibitor of acetylcholinesterase is well-established, providing a clear pharmacodynamic pathway for model development. Second, the availability of high-quality exposure data through the Cumulative and Aggregate Risk Evaluation System (CARES) allows for robust model parameterization and validation. Third, this compound metabolism is sufficiently complex to highlight challenges in biomarker selection for non-persistent chemicals, yet simple enough to permit relatively straightforward modeling compared to more complex toxicants [1] [2].

The PBPK/PD model for this compound simultaneously tracks various types of biomarkers and tissue concentrations as functions of exposure doses, enabling examination of interdependent relationships between exposures, target tissue concentrations, and biological effects. This integrated approach permits quantitative analysis of how well potential biomarkers correlate with either external exposure measures or internal tissue doses at target sites [1].

PBPK/PD Model Structure and Parameters

Model Compartmental Structure

The PBPK/PD model for this compound features a diffusion-limited structure with six primary compartments representing key physiological systems:

  • GI Tract: Models oral absorption of this compound from exposure sources
  • Liver: Represents primary metabolic organ for this compound hydrolysis to 1-naphthol
  • Brain: Target tissue containing AChE enzyme for pharmacodynamic effects
  • Fat: Storage compartment accounting for lipophilic partitioning
  • Blood: Divided into plasma and red blood cell (RBC) sub-compartments
  • Rest of Body: Lumped compartment for remaining tissues [1]

The model structure incorporates physiological realism by representing actual organs connected by physiological blood flows, following the anatomical architecture of the human body. This physiological basis enables more accurate extrapolation to different exposure scenarios and population characteristics compared to traditional empirical compartmental models [3] [4].

Table 1: Physiological Parameters in the this compound PBPK Model

Parameter Description Value/Reference
Organ Volumes GI tract, liver, brain, fat, blood volumes Based on human physiological data [1]
Blood Flow Rates Tissue-specific perfusion rates Physiological literature values [3]
Urine Flow Rate Rate of bladder filling NHANES 2009-2010 data [1]
Body Weight Virtual population range CARES-generated (US Census) [1]
Chemical-Specific Parameters

The drug-specific parameters implemented in the this compound model include:

  • Physicochemical Properties: Molecular weight, lipophilicity (log P), and pKa values
  • Partition Coefficients: Tissue:blood distribution ratios for each compartment
  • Metabolic Constants: Vmax and Km values for hydrolysis of this compound to 1-naphthol
  • Binding Affinities: Dissociation constants for this compound-AChE interactions
  • Excretion Parameters: Renal clearance rates for 1-naphthol [1] [2]

The model also incorporates population variability through probability distributions for key physiological and metabolic parameters, allowing for more realistic simulations of biomarker responses across heterogeneous human populations. This variability is essential for assessing the robustness of biomarkers across different demographic groups and genetic polymorphisms [1] [5].

Table 2: Chemical-Specific Parameters for this compound PBPK/PD Model

Parameter Type Specific Parameters This compound Values
Physicochemical Molecular weight, log P, pKa Compound-specific values [2]
Metabolic Constants Vmax, Km for hydrolysis In vitro and in vivo data [1] [2]
PD Parameters AChE synthesis and degradation rates In vitro systems [1]
Binding Constants Ki for AChE inhibition Published values [1] [2]

Case Study Results & Biomarker Performance

Quantitative Biomarker Correlations

Simulation results from the this compound PBPK/PD model demonstrated differential utility of various potential biomarkers:

  • 1-Naphthol in Urine: Showed strong correlation with recent exposure doses (averaged over previous 2 days), supporting its use as a reliable exposure biomarker. The timing of sample collection relative to exposure significantly influenced concentration measurements, reflecting the short biological half-life of this compound (approximately 9 hours) [1] [2].

  • This compound in Blood: Exhibited weaker correlations with exposure metrics compared to urinary 1-naphthol, suggesting limited utility as an exposure biomarker. The rapid metabolism and clearance of this compound resulted in transient blood concentrations that poorly reflected cumulative or recent exposures [1].

  • RBC AChE Inhibition: Demonstrated strong correlation with brain AChE inhibition, supporting its validity as a surrogate biomarker of effect for the critical target organ response. This correlation is particularly valuable since direct measurement of brain AChE inhibition in humans is not feasible [1].

The modeling approach also revealed that spot urine measurements of 1-naphthol concentration required careful interpretation due to significant temporal variability influenced by urine flow rates, timing of voiding, and individual pharmacokinetic differences. These findings highlighted the importance of collecting complementary data on urine dilution factors (e.g., creatinine concentrations) and timing of last void when designing biomonitoring studies [1] [2].

Reverse Dosimetry Applications

The PBPK model enabled exposure reconstruction through reverse dosimetry approaches, converting biomarker measurements into estimated intake doses. Three primary methods were evaluated:

  • Exposure Conversion Factor (ECF): A simple, non-iterative approach using average relationships between biomarker levels and exposure doses
  • Daily-Bayesian Approach (DBA): Incorporating prior information on exposure patterns and population variability
  • Markov Chain Monte Carlo (MCMC): A comprehensive iterative method that estimates the most probable exposure scenario given measured biomarker concentrations [2]

Comparison of these methods revealed important trade-offs between complexity and accuracy. While the MCMC approach provided the most accurate estimates of intake doses, simpler methods like ECF offered practical advantages for rapid screening applications. All methods, however, demonstrated sensitivity to uncertainties in key parameters such as urine flow rates and timing between last exposure and sample collection [2].

Experimental Protocols & Methodologies

Protocol 1: Model Implementation and Simulation

Objective: To implement the this compound PBPK/PD model for evaluating biomarker utility under different exposure scenarios.

Materials and Software:

  • MATLAB (R2013b or later) with model code
  • CARES (Version 3.0) for exposure scenario generation
  • NHANES urinary flow rate data

Procedure:

  • Population Generation:

    • Simulate a virtual population of 500 individuals (age 20-90) using CARES, incorporating demographic data from the 1990 U.S. Census
    • Assign body weights based on CARES output and urine flow rates from NHANES 2009-2010 dataset
  • Exposure Scenario Definition:

    • Generate daily exposure profiles for this compound via food and water using USDA's Continuing Survey of Food Intake by Individuals (1994-1996, 1998)
    • Define exposure frequency (1-23 events daily, median of 4) and magnitudes for a 7-day simulation period
  • Model Execution:

    • Run PBPK/PD simulations using MATLAB with CARES-generated exposure profiles as inputs
    • Track time courses of this compound in blood, 1-naphthol in urine, and RBC AChE inhibition
  • Biomarker Sampling:

    • Simulate spot sampling at specified times for plasma this compound and urinary 1-naphthol
    • Record corresponding RBC AChE inhibition values at sampling times [1] [2]

Validation Steps:

  • Compare predicted urinary 1-naphthol concentrations with NHANES 2007-2008 biomonitoring data
  • Verify model predictions against clinical data on RBC AChE inhibition following controlled this compound exposures
Protocol 2: Biomarker Utility Assessment

Objective: To quantitatively evaluate the correlation between biomarker concentrations and exposure/effect metrics.

Procedure:

  • Data Collection:

    • Extract simulated values for biomarker concentrations (plasma this compound, urinary 1-naphthol)
    • Record corresponding external exposure metrics (daily intake doses)
    • Document internal effect measures (brain AChE inhibition, RBC AChE inhibition)
  • Correlation Analysis:

    • Perform linear regression between biomarker concentrations and exposure/effect metrics
    • Calculate correlation coefficients (R² values) for each biomarker pair
    • Determine temporal relationships by correlating biomarkers with lagged exposure measures
  • Utility Assessment:

    • Compare correlation strengths across different biomarkers
    • Evaluate the influence of sampling time on biomarker reliability
    • Assess population variability in biomarker-exposure relationships [1]

Interpretation Guidelines:

  • Strong correlation (R² > 0.7): Biomarker suitable for quantitative exposure/effect assessment
  • Moderate correlation (R² = 0.4-0.7): Biomarker useful for categorical or trend analysis
  • Weak correlation (R² < 0.4): Biomarker of limited utility for exposure/effect assessment
Protocol 3: Reverse Dosimetry for Exposure Reconstruction

Objective: To reconstruct intake doses from biomarker measurements using PBPK modeling.

Procedure:

  • Biomarker Measurement Collection:

    • Obtain urinary 1-naphthol concentrations from spot samples
    • Collect complementary data (urine creatinine, time since last void, subject body weight)
  • Exposure Conversion Factor Method:

    • Calculate average biomarker level corresponding to unit dose from forward PBPK simulations
    • Apply conversion factor to measured biomarker values to estimate intake doses
  • Daily-Bayesian Approach:

    • Incorporate prior information on exposure patterns and population variability
    • Update prior distributions with measured biomarker data using Bayesian inference
  • Markov Chain Monte Carlo Method:

    • Define likelihood function based on PBPK model predictions
    • Implement MCMC algorithm to sample from posterior distribution of intake doses
    • Run chain until convergence (assessed using Gelman-Rubin statistic) [2]

Output Analysis:

  • Compare reconstructed dose distributions with known exposure values (in validation studies)
  • Evaluate precision and accuracy of different reverse dosimetry methods
  • Quantitate uncertainty in dose estimates derived from biomarker measurements

Regulatory Applications and Implications

Risk Assessment Applications

The integration of PBPK/PD modeling with biomarker data offers significant advantages for chemical risk assessment:

  • Biomonitoring Interpretation: PBPK models provide a mechanistic framework for interpreting population biomonitoring data by establishing quantitative relationships between external exposure levels and internal biomarker concentrations. This capability is essential for translating data from studies like NHANES into meaningful public health assessments [1] [2].

  • Exposure Guidance Value Comparison: By converting biomarker measurements into estimated intake doses through reverse dosimetry, PBPK models enable direct comparison with established exposure guidance values such as Reference Doses (RfDs). This approach facilitates more direct utilization of biomonitoring data in risk assessment and prioritization activities [2].

  • Interindividual Variability Assessment: Population PBPK modeling allows for explicit evaluation of how differences in physiology, metabolism, and exposure patterns contribute to variability in biomarker responses. This information is critical for protecting sensitive subpopulations in risk assessment [1] [5].

Methodological Considerations and Limitations

Several important considerations should be addressed when implementing PBPK/PD modeling for biomarker evaluation:

  • Data Requirements: Developing robust PBPK models requires substantial input data, including physiological parameters, chemical-specific properties, and exposure patterns. For many chemicals, these data may be incomplete or associated with significant uncertainty [3] [2].

  • Model Validation: PBPK models should be validated against independent experimental data not used in model development. The this compound model was validated using human biomonitoring data from NHANES and clinical measurements of RBC AChE inhibition [1] [2].

  • Temporal Considerations: For chemicals with short half-lives like this compound, the timing of sample collection significantly influences biomarker measurements. Models should incorporate realistic exposure patterns and physiological variability to accurately simulate this temporal dependence [1] [2].

  • Matrix Effects: Urinary biomarker concentrations are influenced by urine flow rates and dilution. Collecting complementary data on urine creatinine or specific gravity can help account for these effects in both measurements and models [1].

Visualized Workflow and Signaling Pathways

PBPK/PD Modeling Workflow for Biomarker Evaluation

The following diagram illustrates the integrated workflow for implementing PBPK/PD modeling to assess biomarker utility, from initial model development through final application in risk assessment:

workflow cluster_inputs Input Data Sources cluster_model PBPK/PD Model Implementation cluster_analysis Biomarker Utility Analysis cluster_outputs Outputs & Applications physiological Physiological Parameters model_dev Model Development & Parameterization physiological->model_dev exposure Exposure Scenarios (CARES) exposure->model_dev chemical Chemical-Specific Parameters chemical->model_dev biomonitoring Biomonitoring Data (NHANES) validation Model Validation biomonitoring->validation simulation Exposure & Biomarker Simulations model_dev->simulation simulation->validation reconstruction Exposure Reconstruction (Reverse Dosimetry) simulation->reconstruction correlation Correlation Analysis (Biomarker vs Exposure/Effect) validation->correlation evaluation Biomarker Performance Evaluation correlation->evaluation evaluation->reconstruction study_design Optimized Study Designs evaluation->study_design biomarker_rec Biomarker Recommendations reconstruction->biomarker_rec risk_assess Risk Assessment Applications biomarker_rec->risk_assess biomarker_rec->study_design

This compound Pharmacodynamic Pathway

The diagram below illustrates the key pharmacodynamic pathway for this compound, highlighting the relationship between target tissue concentrations and measurable biomarkers of effect:

pathway exposure This compound Exposure (Oral, Dermal, Inhalation) absorption Absorption into Bloodstream exposure->absorption distribution Distribution to Tissues absorption->distribution brain_conc This compound Concentration in Brain distribution->brain_conc ache_inhibition_rbc RBC AChE Inhibition distribution->ache_inhibition_rbc Distribution to Blood Compartment metabolic Hepatic Metabolism (Hydrolysis to 1-Naphthol) distribution->metabolic ache_binding Binding to AChE Enzyme brain_conc->ache_binding ache_inhibition_brain Brain AChE Inhibition ache_binding->ache_inhibition_brain ache_inhibition_brain->ache_inhibition_rbc Strong Correlation effect_biomarker RBC AChE Inhibition (Biomarker of Effect) ache_inhibition_rbc->effect_biomarker excretion Renal Excretion of 1-Naphthol metabolic->excretion urinary_biomarker Urinary 1-Naphthol (Biomarker of Exposure) excretion->urinary_biomarker

Conclusion

PBPK/PD modeling represents a powerful methodology for evaluating biomarker utility, as demonstrated through the this compound case study. This approach enables researchers to quantitatively assess relationships between external exposures, internal tissue doses, and biological effects, thereby supporting the selection of optimal biomarkers for specific applications. The this compound example illustrates how integrated computational modeling can differentiate between biomarkers of exposure (urinary 1-naphthol) and effect (RBC AChE inhibition), while also characterizing their respective strengths and limitations.

The protocols outlined in this document provide practical guidance for implementing similar modeling approaches for other chemicals of interest. As biomonitoring continues to play an increasingly prominent role in exposure science and risk assessment, PBPK/PD modeling will remain an essential tool for interpreting biomarker data, reconstructing exposures, and protecting public health. Future developments in this field will likely focus on enhancing model sophistication through incorporation of genetic polymorphisms, life-stage specific physiology, and mixture toxicology to better reflect real-world exposure scenarios and population variability.

References

Comprehensive Application Notes and Protocols for Response Surface Methodology in Carbaryl Adsorption Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes and products. First introduced by Box and Wilson in 1951, RSM has become an indispensable tool in various scientific fields, including environmental engineering and adsorption studies [1]. RSM is particularly valuable when dealing with multiple input variables that influence one or more performance responses of interest. The fundamental principle of RSM involves using sequential experimental designs to build empirical models that describe the relationship between factors and responses, ultimately identifying optimal operational conditions that maximize or minimize the desired response [2].

In the context of carbaryl adsorption research, RSM offers significant advantages over traditional one-factor-at-a-time (OFAT) approaches. While OFAT methods study the effect of one factor while keeping others constant, RSM efficiently investigates interactive effects among multiple variables with fewer experimental runs, providing a comprehensive understanding of the adsorption system [3]. The methodology employs regression analysis to fit mathematical models (typically second-order polynomials) to experimental data, enabling researchers to navigate the factor space and identify regions where the adsorption process operates optimally [2] [1]. The desirability function approach further enhances RSM's capability by allowing simultaneous optimization of multiple responses, balancing potentially conflicting objectives such as maximizing adsorption capacity while minimizing adsorbent dosage [3].

Key Experimental Parameters in this compound Adsorption Studies

Critical Factors Influencing this compound Adsorption Efficiency

The efficiency of This compound adsorption from aqueous solutions depends on several interconnected experimental parameters that must be carefully controlled and optimized. Through extensive RSM studies, researchers have identified six primary factors that significantly influence the adsorption process. The solution pH affects the ionization state of both this compound molecules and the functional groups on the adsorbent surface, with optimal performance typically observed in slightly acidic conditions [3] [4]. The adsorbent dosage determines the availability of binding sites, while the initial this compound concentration drives the concentration gradient that acts as the driving force for adsorption. The contact time between the adsorbent and solution must be sufficient to reach equilibrium, and agitation speed influences the boundary layer thickness and mass transfer rate. Finally, the adsorbent particle size affects the surface area available for adsorption, with smaller particles generally providing higher surface area [3].

Understanding the interactive effects between these parameters is crucial for optimizing the adsorption process. For instance, the relationship between adsorbent dosage and initial concentration demonstrates complex interactions—higher adsorbent doses are more critical at elevated contaminant concentrations. Similarly, the optimal contact time depends on the agitation speed, as more vigorous mixing reduces external mass transfer limitations. These factor interactions highlight the importance of multivariate optimization approaches like RSM, which can efficiently capture and model these complex relationships, unlike traditional one-factor-at-a-time experimentation [3] [4].

Optimized Parameter Ranges from RSM Studies

Table 1: Optimized parameters for this compound adsorption using different adsorbents

Parameter Neem Bark Dust Lemna Major Biomass Granular Activated Carbon
pH 2-10 (Optimal: acidic) 5.22 Not specified
Adsorbent Dose 0.01-1 g/100mL 0.86 g Not specified
Initial Concentration 5-20 ppm 34 ppm Varies by system
Contact Time 25 min 12.52 min 196 hours (fixed bed)
Agitation Speed 250 rpm Not specified Not applicable (fixed bed)
Particle Size 200 μm Not specified Granular form
Maximum Adsorption Capacity 142.85-146.3 mg/g 6.21 mg/g Varies by system

Table 2: Statistical parameters for RSM model validation in this compound adsorption studies

Statistical Parameter Neem Bark Dust Study Lemna Major Biomass Study
Coefficient of Determination (R²) Not specified 0.992
Fisher F-value Not specified 132.33
Desirability Set I: 1.00; Set II: 0.822 Not specified
Kinetic Model Pseudo-second-order Pseudo-second-order
Isotherm Model Langmuir Freundlich and Langmuir

RSM Protocol Implementation for Adsorption Optimization

Problem Definition and Experimental Design

The initial phase of implementing Response Surface Methodology requires precise problem definition and factor selection. Researchers must first identify the critical response variables relevant to their adsorption study, which typically include adsorption capacity, removal efficiency, and cost-effectiveness. For this compound adsorption, the primary response is often the amount of pesticide adsorbed per unit mass of adsorbent (mg/g), while secondary responses might include percentage removal and process economics [3] [5]. The next step involves selecting the independent variables most likely to influence these responses, which for this compound adsorption typically include solution pH, adsorbent dose, initial concentration, contact time, agitation speed, and particle size [3]. Each factor must be assigned a realistic operational range based on preliminary experiments or literature values, ensuring the experimental domain covers the potential optimum region.

Once factors and ranges are defined, an appropriate experimental design must be selected. For RSM applications, the Box-Behnken Design (BBD) has proven particularly effective for this compound adsorption studies, as it requires fewer experimental runs than traditional full factorial designs while maintaining the ability to estimate quadratic response surfaces [3] [4]. The BBD is a sphere-shaped design where all experimental points lie on a sphere of radius √2, with the number of experiments following the relationship N = k² + k + cp, where k is the number of factors and cp is the number of center points [3]. This design efficiently captures linear, interaction, and quadratic effects while avoiding extreme factor combinations that might be impractical or impossible to implement in the laboratory. For a three-factor system (e.g., pH, adsorbent dose, initial concentration), a standard BBD requires approximately 15 experiments including center points, significantly fewer than the 27 runs required for a full three-level factorial design [3].

Model Development, Validation, and Optimization

Following experimental execution, the collected response data undergoes regression analysis to develop a mathematical model that describes the relationship between factors and responses. Typically, a second-order polynomial equation is employed:

[ Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε ]

Where Y is the predicted response, β₀ is the constant coefficient, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, βᵢⱼ are interaction coefficients, Xᵢ and Xⱼ are coded factor levels, and ε is the error term [1]. The model's statistical significance is evaluated using Analysis of Variance (ANOVA), with key parameters including the Fisher F-test (model significance), p-values (term significance), coefficient of determination (R²) (model fit), and lack-of-fit test (model adequacy) [3] [4]. For the this compound adsorption using Lemna major, researchers reported an R² value of 0.992 and an F-value of 132.33, indicating an excellent model fit [4].

The validated model then serves as the basis for process optimization using the desirability function approach. This numerical optimization technique converts each response into an individual desirability function (ranging from 0 for undesirable to 1 for fully desirable), then combines them into an overall desirability index [3]. Researchers can assign different weights and importance levels to various responses based on their relative priority. For example, in the neem bark dust study, two different optimization criteria were applied: Set I prioritized adsorption capacity, achieving a desirability of 1.00, while Set II balanced capacity with economical adsorbent use, resulting in a desirability of 0.822 [3]. The final step involves experimental validation of the predicted optimum conditions to verify model accuracy and reliability in real-world applications.

Case Studies and Performance Evaluation

Neem Bark Dust as Adsorbent

The application of neem bark dust (NBD) for this compound removal represents a promising low-cost adsorption approach that has been successfully optimized using RSM. In this comprehensive study, researchers first identified the preliminary optimal conditions for particle size (200 μm), stirring rate (250 rpm), and contact time (25 minutes) through initial screening experiments [3]. Subsequently, a Box-Behnken Design was employed to investigate the effects of solution pH (2-10), adsorbent dose (0.01-1 g/100mL), and initial this compound concentration (5-20 ppm) on adsorption efficiency. The RSM analysis revealed that NBD exhibited exceptional adsorption capacity for this compound, reaching 142.85-146.3 mg/g under optimized conditions, which is significantly higher than many other reported adsorbents [3] [6].

The adsorption behavior was found to follow the Langmuir isotherm model, suggesting monolayer coverage of this compound molecules on the homogeneous NBD surface [3]. Kinetic studies indicated that the process followed pseudo-second-order kinetics, implying that chemical sorption might be the rate-limiting step rather than mass transport [3]. Thermodynamic parameters confirmed the spontaneous and exothermic nature of the adsorption process. The high performance of NBD is attributed to its favorable physicochemical properties, including specific surface area, porosity, and the presence of functional groups that facilitate this compound binding through various mechanisms such as hydrogen bonding, π-π interactions, and pore filling [3]. The study demonstrated that NBD, an agricultural waste product, can be effectively repurposed as an efficient adsorbent for this compound removal, offering both environmental benefits and cost-effectiveness.

Lemna Major Biomass Comparative Analysis

In a comparative study utilizing Lemna major biomass for this compound adsorption, researchers applied both RSM and Artificial Neural Networks (ANN) to optimize and model the adsorption process [4]. A three-level four-factor Box-Behnken Design comprising 29 experiments was implemented to investigate the effects of initial concentration, pH, biomass dose, and contact time on this compound removal. The developed quadratic model demonstrated excellent fit with the experimental data, evidenced by an R² value of 0.992 and a highly significant F-value of 132.33 [4]. The optimization process identified the following optimal conditions: initial concentration of 34 ppm, pH of 5.22, biomass dose of 0.86 g, and contact time of 12.52 minutes, resulting in a maximum adsorption capacity of 6.21 mg/g.

Interestingly, the ANN model developed from the same experimental data also provided reasonable predictive performance (R² = 0.921), though slightly inferior to the RSM approach [4]. Both modeling techniques agreed on the importance order of the operating parameters, providing cross-validation of the results. The kinetic analysis confirmed that the adsorption followed pseudo-second-order kinetics, similar to the NBD study, while the equilibrium data fitted well to both Freundlich and Langmuir isotherm models, suggesting more complex adsorption behavior involving both monolayer coverage and heterogeneous surface interactions [4]. Although Lemna major exhibited lower adsorption capacity compared to NBD, it remains a viable option for this compound removal, particularly in scenarios where plant-based biomass is preferred or more readily available.

Table 3: Comparison of adsorbent performance for this compound removal

Adsorbent Material Maximum Adsorption Capacity (mg/g) Optimal pH Equilibrium Time (min) Best-Fit Isotherm Model
Neem Bark Dust 142.85-146.3 Acidic range 25 Langmuir
Lemna Major Biomass 6.21 5.22 12.52 Freundlich/Langmuir
Porogen-Treated Banana Pith Carbon 45.9 Not specified Not specified Not specified
Clay 10.75 Not specified Not specified Not specified
Pistia Stratiotes Biomass 3.1 Not specified Not specified Not specified

Experimental Protocols and Methodologies

Adsorbent Preparation and Characterization Protocol

Adsorbent collection and processing follows a standardized protocol to ensure consistency and reproducibility. For plant-based adsorbents like neem bark dust, the collected biomass should be thoroughly washed with deionized water to remove soil, dust, and other impurities, then dried at 60-70°C for 24-48 hours until constant weight is achieved [3]. The dried material should be ground and sieved to obtain uniform particle sizes, with the 200 μm fraction typically showing optimal performance for this compound adsorption [3]. To enhance adsorption properties, chemical activation may be performed by treating the biomass with 0.1N NaOH followed by 0.1N H₂SO₄, which helps remove soluble organic compounds and exposes more binding sites [3]. Finally, the prepared adsorbent should be stored in airtight containers to prevent moisture absorption and contamination before use.

Comprehensive adsorbent characterization is essential for understanding the relationship between physical-chemical properties and adsorption performance. Key characterization techniques include:

  • Surface area and porosity analysis using BET method with nitrogen adsorption at 77K
  • Surface morphology examination through Scanning Electron Microscopy (SEM) at 15kV acceleration voltage
  • Functional group identification using Fourier Transform Infrared (FTIR) spectroscopy in the range 400-4400 cm⁻¹
  • Elemental composition analysis for carbon, hydrogen, and nitrogen content
  • Point of zero charge (pHᴢᴘᴄ) determination using the solid addition method
  • Physicochemical properties including bulk density, particle density, porosity, moisture content, and ash content [3]

These characterization techniques help elucidate the adsorption mechanisms and identify the specific adsorbent properties responsible for this compound removal, facilitating the rational selection and improvement of adsorbent materials.

Batch Adsorption Experiments and Analytical Methods

Batch adsorption experiments represent the core experimental approach for evaluating this compound adsorption performance. The standard protocol involves preparing a stock solution of this compound (e.g., 1000 mg/L) in appropriate solvent, then diluting to desired concentrations for individual experiments [3]. Each batch experiment should be performed in triplicate to ensure statistical reliability, using 100mL Erlenmeyer flasks containing 50mL of this compound solution at predetermined concentrations. The process parameters (pH, adsorbent dose, contact time) should be varied according to the experimental design matrix, with the pH adjusted using 0.1N HCl or NaOH solutions [3]. The flasks should be agitated at constant speed in a temperature-controlled orbital shaker to maintain consistent mixing and temperature conditions throughout the experiment.

Following the adsorption process, the This compound concentration in solution is quantified using a validated spectrophotometric method. The standard analytical protocol involves:

  • Mixing 5mL of sample with 5mL of 0.5N NaOH solution
  • Adding 5mL of 0.03% (w/v) methanolic p-nitrobenzene diazonium fluoborate
  • Diluting the mixture to 20mL with methanol
  • Allowing color development for 20 minutes
  • Measuring absorbance at 590 nm using a UV-VIS spectrophotometer
  • Calculating concentration from a prepared calibration curve [3]

This method has a detection limit of 0.1 μg/mL for this compound, providing sufficient sensitivity for the concentration ranges typically used in adsorption studies [3]. The amount of this compound adsorbed per unit mass of adsorbent (qₑ, mg/g) is calculated using the formula:

[ qₑ = \frac{(C₀ - Cₑ) × V}{m} ]

Where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), V is the solution volume (L), and m is the adsorbent mass (g). The percentage removal of this compound is calculated as:

[ % Removal = \frac{(C₀ - Cₑ)}{C₀} × 100 ]

Visualization of RSM Workflow and Adsorption Process

RSM Optimization Pathway for Adsorption Studies

The following diagram illustrates the systematic workflow for implementing Response Surface Methodology in this compound adsorption studies:

RSM_Optimization Start Define Research Objectives & Response Variables FactorScreening Screen Potential Factors & Determine Ranges Start->FactorScreening FactorScreening->FactorScreening  Preliminary  Experiments ExperimentalDesign Select Experimental Design (Box-Behnken, CCD) FactorScreening->ExperimentalDesign ConductExperiments Constitute Design Matrix & Perform Experiments ExperimentalDesign->ConductExperiments ModelDevelopment Develop Regression Model & Perform ANOVA ConductExperiments->ModelDevelopment ModelValidation Validate Model Adequacy (R², Lack-of-fit, Residuals) ModelDevelopment->ModelValidation ModelValidation->ModelDevelopment  Model  Improvement Optimization Optimize Process Parameters Using Desirability Function ModelValidation->Optimization Verification Verify Optimal Conditions Through Confirmation Runs Optimization->Verification Verification->ModelDevelopment  Model Refinement  If Needed Final Report Optimal Settings & Process Understanding Verification->Final

Figure 1: RSM Optimization Workflow for Adsorption Studies - This diagram illustrates the systematic approach for implementing Response Surface Methodology in this compound adsorption studies, highlighting the iterative nature of model development and validation.

Batch Adsorption Experimental Process

The following diagram details the sequential steps involved in conducting batch adsorption experiments for this compound removal studies:

BatchAdsorption Start Prepare Adsorbent (Collection, Cleaning, Drying, Sieving) Characterization Characterize Adsorbent (BET, SEM, FTIR, pHZPC) Start->Characterization SolutionPrep Prepare this compound Solutions (Stock & Working Standards) Characterization->SolutionPrep ParameterAdjust Adjust Process Parameters (pH, Dose, Concentration) SolutionPrep->ParameterAdjust ParameterAdjust->ParameterAdjust  Based on  RSM Design AdsorptionProcess Conduct Adsorption Experiment (Controlled Agitation, Temperature) ParameterAdjust->AdsorptionProcess Sampling Sample at Time Intervals & Separation (Filtration/Centrifugation) AdsorptionProcess->Sampling Analysis Analyze Residual this compound (Spectrophotometry at 590 nm) Sampling->Analysis Analysis->Analysis  Calibration  Curve DataProcessing Calculate Adsorption Capacity & Removal Efficiency Analysis->DataProcessing Modeling Fit Kinetic & Isotherm Models (Pseudo-second-order, Langmuir) DataProcessing->Modeling Modeling->Modeling  Statistical  Validation Final Interpret Results & Determine Optimal Conditions Modeling->Final

Figure 2: Batch Adsorption Experimental Protocol - This workflow details the sequential steps for conducting batch adsorption experiments, from adsorbent preparation to data analysis and modeling.

Conclusion

The application of Response Surface Methodology provides an efficient systematic approach for optimizing this compound adsorption processes, enabling researchers to simultaneously investigate multiple factors and their interactions with reduced experimental effort. The case studies presented demonstrate that low-cost adsorbents such as neem bark dust and Lemna major biomass can achieve significant this compound removal from aqueous solutions when process parameters are properly optimized. The Box-Behnken Design has proven particularly effective for these applications, facilitating the development of robust quadratic models that accurately predict adsorption behavior across the defined experimental space. The integration of desirability function analysis further enhances RSM's capability by enabling multi-response optimization, balancing potentially competing objectives such as maximizing adsorption capacity while minimizing resource consumption. By implementing the detailed protocols and methodologies outlined in these application notes, researchers can systematically develop, optimize, and validate efficient this compound adsorption processes suitable for water treatment applications.

References

Application Notes: Optimizing Carbaryl Insecticide Removal from Aqueous Solution Using Eggshell Powder via Box-Behnken Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The widespread use of pesticides like carbaryl (1-naphthyl methyl carbamate) poses significant risks to water resources and human health. Efficient and low-cost removal methods are essential. This protocol details the application of Response Surface Methodology (RSM) with a Box-Behnken Design (BBD) to optimize the adsorption of this compound onto Eggshell Powder (EGP), an eco-friendly and cost-effective adsorbent [1]. BBD is a spherical, rotatable, or nearly rotatable design that avoids extreme factor combinations and requires fewer runs than a full three-level factorial, making it highly efficient for modeling and optimizing complex processes [2] [3].

Principles of Box-Behnken Design

A Box-Behnken design is a type of RSM ideal for fitting quadratic surfaces and optimizing process parameters. Its key characteristics include:

  • Factor Levels: Each continuous factor is tested at three levels: low (-1), middle (0), and high (+1) [2].
  • Structure: The design consists of a balanced subset of a factorial design combined with center points. For k factors, the number of required experiments is 2k(k-1) + C₀, where C₀ is the number of center points [1] [2].
  • Advantages: It avoids experiments at extreme factor settings (e.g., all factors at high levels simultaneously), which can be physically impossible, dangerous, or expensive. It is also highly efficient for estimating quadratic model parameters [2].
Experimental Protocol for this compound Removal

3.1. Materials and Reagents

  • Adsorbent: Eggshells collected from local sources.
  • Adsorbate: this compound standard (purity >99%).
  • Equipment: Batch adsorption flasks, spectrophotometer, hot air oven, sieves (200 µm mesh), pH meter, mechanical shaker.

3.2. Preparation of Eggshell Powder (EGP) Adsorbent

  • Washing: Thoroughly wash eggshells with double-distilled water to remove impurities.
  • Drying: Dry the cleaned eggshells in a hot air oven at 80 °C for 24 hours.
  • Grinding and Sieving: Grind the dried eggshells and sieve them to obtain a fraction of 200 µm mesh size particles.
  • Storage: Store the processed EGP in sterilized containers for subsequent use [1].

3.3. Characterization of Adsorbent Key physicochemical properties of the EGP should be characterized, including ash content, bulk density, moisture content, pH at point of zero charge (pHzpc), porosity, and specific surface area using a surface area analyzer [1].

3.4. Batch Adsorption Experiments

  • Stock Solution: Prepare a stock solution of this compound in deionized water.
  • Experimental Setup: Conduct batch experiments in Erlenmeyer flasks containing a fixed volume (e.g., 100 mL) of this compound solution.
  • Variable Adjustment: Adjust operating parameters (initial concentration, pH, adsorbent dose, contact time) according to the BBD matrix.
  • Agitation and Separation: Agitate the mixtures on a mechanical shaker at a constant speed for the specified duration. After the contact time, filter the solutions to separate the adsorbent.
  • Residual Concentration Analysis: Determine the residual this compound concentration in the filtrate using a spectrophotometer according to the Stansbury and Miskus method [1].

3.5. Analytical Measurements

  • Adsorption Capacity ((q_e)): Calculate using the formula: ( q_e = \frac{(C_i - C_e) V}{m} ) where:
    • ( C_i ) = Initial this compound concentration (mg L⁻¹)
    • ( C_e ) = Equilibrium this compound concentration (mg L⁻¹)
    • ( V ) = Volume of the solution (L)
    • ( m ) = Mass of the adsorbent (g) [1]
  • Removal Efficiency (%): Calculate using the formula: ( \text{Removal (%)} = \frac{(C_i - C_e)}{C_i} \times 100 ) [1]
Box-Behnken Design Setup and Optimization

4.1. Selection of Factors and Levels Based on prior knowledge, four critical factors were selected and their levels defined for the BBD, as shown in Table 1.

Table 1: Independent Variables and Their Levels for the Box-Behnken Design

Independent Variable Symbol Low Level (-1) Middle Level (0) High Level (+1)
Initial Concentration (mg L⁻¹) A 5 12.5 20
pH B 2 6 10
Adsorbent Dose (g/100 mL) C 0.01 0.055 0.1
Contact Time (min) D 10 35 60

Source: Adapted from [1]

4.2. Experimental Design Matrix A four-factor BBD was generated, resulting in 27 experimental runs (including 3 center points). The design matrix with the corresponding response (this compound removal percentage) is presented in Table 2.

Table 2: Box-Behnken Design Matrix and Experimental Results

Run Order A: Initial Conc. (mg L⁻¹) B: pH C: Adsorbent Dose (g/100 mL) D: Time (min) Response: Removal (%)
1 -1 (5) -1 (2) 0 (0.055) 0 (35) [Experimental Value]
2 +1 (20) -1 (2) 0 (0.055) 0 (35) [Experimental Value]
3 -1 (5) +1 (10) 0 (0.055) 0 (35) [Experimental Value]
4 +1 (20) +1 (10) 0 (0.055) 0 (35) [Experimental Value]
... ... ... ... ... ...
27 0 (12.5) 0 (6) 0 (0.055) 0 (35) [Experimental Value]

Source: Experimental design concept based on [1]

4.3. Statistical Analysis and Model Fitting

  • ANOVA: Analyze the experimental data using Analysis of Variance (ANOVA) to assess the significance of the model, individual factors, and their interactions. A high F-value and a low p-value (< 0.05) indicate a significant model term [1].
  • Model Fit: Evaluate the model's quality using the coefficient of determination (R²) and the adjusted R². A high R² value (e.g., >0.99) indicates that the model accurately explains the variability in the response [4] [1].
  • Model Equation: The second-order polynomial equation derived from the analysis for the coded factors is: Y = β₀ + β₁A + β₂B + β₃C + β₄D + β₁₂AB + β₁₃AC + β₁₄AD + β₂₃BC + β₂₄BD + β₃₄CD + β₁₁A² + β₂₂B² + β₃₃C² + β₄₄D² where Y is the predicted removal efficiency, β₀ is the constant coefficient, β₁-β₄ are linear coefficients, β₁₂-β₃₄ are interaction coefficients, and β₁₁-β₄₄ are quadratic coefficients [4] [1].

4.4. Optimization and Validation

  • Optimum Conditions: Use the desirability function and response surface plots to identify the optimal combination of factor levels that maximize this compound removal.
  • Validation Experiment: Perform a confirmatory experiment under the predicted optimal conditions to validate the model. The experimental removal efficiency should be in close agreement with the model's prediction [1].

The following workflow diagram illustrates the complete experimental and optimization process.

G Start Start: Define Optimization Goal P1 Define Factors and Levels Start->P1 P2 Generate BBD Matrix P1->P2 P3 Prepare Adsorbent (EGP) P2->P3 P4 Conduct Batch Experiments P3->P4 P5 Analyze Response (Removal %) P4->P5 P6 Statistical Analysis (ANOVA) P5->P6 P7 Develop Quadratic Model P6->P7 P8 Generate Response Surfaces P7->P8 P9 Identify Optimal Conditions P8->P9 P10 Validate Model Experimentally P9->P10 End End: Confirmed Optimal Protocol P10->End

Figure 1: Workflow for BBD Optimization of this compound Removal.

Troubleshooting and Best Practices
  • Model Lack of Fit: A significant Lack of Fit in ANOVA indicates the model is not suitable. Consider adding more terms or transforming the response variable.
  • Low R² Value: This suggests the model does not explain much of the response variability. Check for outliers or consider including other influential factors not initially considered.
  • Adsorbent Characterization: Comprehensive characterization of EGP before and after adsorption (e.g., using SEM, FTIR) is crucial for understanding the adsorption mechanism [4].
  • Desorption Studies: To assess adsorbent reusability, perform desorption studies using suitable eluents. The desorption percentage can be calculated as: Desorption (%) = [(Cₐ - C𝒅) / Cₐ] * 100, where Cₐ is the adsorbed concentration and C𝒅 is the concentration after desorption [1].

References

Application Note: Kinetic Spectrophotometric Determination of Carbaryl

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Principle: The method relies on the inhibitory effect of Carbaryl on the oxidation reaction of Rhodamine-B by bromate in an acidic medium, enhanced by the Cetyl Trimethyl Ammonium Bromide (CTAB) surfactant. This compound slows the decolorization of Rhodamine-B, and the decrease in absorbance at 555 nm is proportional to its concentration [1].

Reagents and Equipment

  • Apparatus: UV-Visible Spectrophotometer with 1 cm matched cells, digital pH meter, thermostat water bath, and volumetric flasks [1].
  • Chemicals:
    • This compound standard (1000 μg mL⁻¹ stock solution in ethanol) [1].
    • Rhodamine-B solution (5.0 × 10⁻⁵ mol L⁻¹) [1].
    • Potassium bromate solution (6.0 × 10⁻³ mol L⁻¹) [1].
    • CTAB solution (1.0 × 10⁻² mol L⁻¹) [1].
    • Hydrochloric acid (2.0 mol L⁻¹) [1].
    • All chemicals should be of analytical grade. Use double-distilled water [1].

Detailed Experimental Protocol

  • Calibration Curve:

    • Prepare working standards (0.04 - 0.4 μg mL⁻¹) by diluting the this compound stock solution [1].
    • Pipette an aliquot of the standard into a 10 mL volumetric flask [1].
    • Add reagents in the following order:
      • 1.0 mL of Rhodamine-B solution (5.0 × 10⁻⁵ mol L⁻¹) [1].
      • 1.0 mL of CTAB solution (1.0 × 10⁻² mol L⁻¹) [1].
      • 0.6 mL of HCl solution (2.0 mol L⁻¹) [1].
    • Dilute the mixture to about 9 mL with distilled water [1].
    • Add 1.0 mL of Potassium bromate solution (6.0 × 10⁻³ mol L⁻¹) to initiate the reaction, then make up to the mark with water [1].
    • Mix thoroughly and immediately transfer a portion to a spectrophotometer cell.
    • Record the decrease in absorbance (ΔA) at 555 nm for 5 minutes at 30-second intervals against a reagent blank [1].
    • Plot a graph of ΔA versus this compound concentration to obtain the calibration curve [1].
  • Sample Preparation:

    • Water Samples: Collect water from potential sources of contamination. Adjust the sample pH to 3-4 with 2 mol L⁻¹ HCl before analysis according to the standard procedure [1].
    • Grain Samples: Collect 10 g of rice or wheat from fields sprayed with this compound. The sample must be homogenized and extracted using an appropriate solid-liquid extraction procedure before analysis. The final extract is then analyzed following the standard protocol [1].
  • Quantitative Analysis:

    • Process the prepared water or grain sample extracts as per the calibration procedure [1].
    • Measure the ΔA for each sample and determine the this compound concentration from the calibration curve [1].

Summary of Analytical Performance

The table below summarizes the validated performance characteristics of this method [1].

Parameter Performance Characteristics
Linear Range 0.04 - 0.4 μg mL⁻¹
Molar Absorptivity 3.42 × 10⁵ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.0006 μg cm⁻²
Limit of Detection (LOD) 0.011 μg mL⁻¹
Limit of Quantification (LOQ) 0.037 μg mL⁻¹
Precision (RSD) 0.65 - 1.12%

Workflow Diagram of the Analytical Method

The following diagram illustrates the entire experimental workflow, from sample preparation to quantitative analysis.

CarbarylAnalysis Start Start Analysis PrepStandard Prepare this compound Standard Solutions Start->PrepStandard PrepSample Prepare Sample (Water/Grain Extract) Start->PrepSample AddReagents Add Reagents: - Rhodamine-B - CTAB - HCl PrepStandard->AddReagents PrepSample->AddReagents Dilute Dilute to ~9 mL AddReagents->Dilute InitiateRx Initiate Reaction with KBrO₃ Dilute->InitiateRx MeasureAbs Measure ΔA at 555 nm for 5 minutes InitiateRx->MeasureAbs CalcConc Calculate Concentration from Calibration Curve MeasureAbs->CalcConc End Result CalcConc->End

Key Advantages and Considerations

This kinetic spectrophotometric method provides a cost-effective and sensitive alternative for this compound determination [1]. The use of the CTAB surfactant enhances sensitivity, and the method has been successfully applied to real water and grain samples with minimal interference [1].

For analysis, ensure all solutions and the water bath are equilibrated at 30°C before starting, and strictly follow the specified order of reagent addition to maintain reaction consistency and reliability [1].

References

Comprehensive Application Notes and Protocols for Carbaryl Extraction from Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agricultural practices worldwide. Due to its acetylcholinesterase inhibition and potential health risks to non-target organisms including mammals, birds, and fish, monitoring its presence in environmental matrices is crucial for environmental and public health protection [1] [2]. The determination of this compound in different matrices such as water and soil requires efficient extraction methods to achieve reliable quantification at trace levels, often necessitating high sensitivity to meet regulatory limits such as the maximum residue limits (MRLs) established by various authorities [3].

This document provides detailed analytical protocols for extracting this compound from soil and water matrices, incorporating both conventional and novel approaches. The methods have been selected based on their extraction efficiency, sensitivity, and practical applicability in routine analytical laboratories. Additionally, we include comprehensive methodological validation parameters and performance characteristics to assist researchers in selecting the most appropriate method for their specific applications.

Extraction from Water Matrices

Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP)
2.1.1. Principle

This method utilizes liquid-liquid extraction followed by low-temperature partitioning to separate this compound from water samples. The technique significantly reduces organic solvent consumption compared to traditional LLE while maintaining high extraction efficiency, making it an environmentally friendly alternative that aligns with Green Analytical Chemistry principles [1].

2.1.2. Materials and Equipment
  • Water bath sonicator (e.g., Maxi Clean 750, 150 W, 33 kHz)
  • Centrifuge
  • HPLC system with UV detector (e.g., Shimadzu LC 20AT)
  • Chromatographic column: Phenomenex Luna 3 μm, 100 Å C18 (2) (150 mm × 4.6 mm)
  • Acetonitrile (HPLC grade)
  • Deionized water
  • Anhydrous sodium sulfate
2.1.3. Procedure
  • Transfer 25 mL of water sample into a 50 mL conical centrifuge tube.
  • Add 4.0 mL of acetonitrile to the sample.
  • Sonicate the mixture for 20 minutes in an ultrasonic bath.
  • Add 1.5 g of anhydrous sodium sulfate and shake vigorously for 1 minute.
  • Centrifuge at 3000 × g for 10 minutes.
  • Incubate the sample in a freezer at -20 ± 2 °C for 1 hour.
  • Collect the organic phase (acetonitrile) after filtration through a 0.45 μm membrane filter.
  • Inject 20 μL into the HPLC system for analysis [1].
2.1.4. HPLC Analysis Conditions
  • Mobile phase: Deionized water:acetonitrile (65:35, v:v)
  • Flow rate: 0.8 mL/min
  • Detection wavelength: 195 nm for aldicarb and carbofuran; 220 nm for this compound
  • Injection volume: 20 μL
  • Column temperature: 30 °C [1]
Solid-Phase Extraction Using Disposable Pipette Tips
2.2.1. Principle

This method employs a miniaturized solid-phase extraction device constructed in disposable pipette tips, offering a cost-effective and environmentally friendly approach for this compound extraction from water samples. The method significantly reduces solvent consumption and waste generation while maintaining good extraction efficiency [4].

2.2.2. Materials and Equipment
  • Disposable pipette tips
  • Sorbent material (specified in the reference but not detailed)
  • HPLC-UV system
  • Acetonitrile (HPLC grade)
2.2.3. Procedure
  • Condition the sorbent in the pipette tip with appropriate solvent.
  • Load the water sample through the tip.
  • Wash with appropriate solvent to remove interferences.
  • Elute this compound with 1.4 mL of acetonitrile.
  • Inject the eluate into the HPLC system for analysis [4].
2.2.4. HPLC Analysis Conditions
  • Linear range: 0.075-0.5 mg/L
  • Detection limit: 0.075 mg/L
  • Quantification limit: 0.10 mg/L [4]
Magnetic Solid-Phase Extraction with COF(TpPa-NH₂)@Fe₃O₄ Nanocomposite
2.3.1. Principle

This novel approach utilizes a magnetic covalent organic framework nanocomposite as an adsorbent for rapid extraction of this compound from water samples. The method takes advantage of π-π stacking and hydrophobic interactions between the adsorbent and this compound molecules, achieving high extraction efficiency within a short time [5].

2.3.2. Materials and Equipment
  • COF(TpPa-NH₂)@Fe₃O₄ nanocomposite
  • Fluorescence spectrophotometer (e.g., Agilent Cary Eclipse)
  • Magnetic separation device
  • Appropriate desorption solvent
2.3.3. Procedure
  • Add 4 mg of COF(TpPa-NH₂)@Fe₃O₄ nanocomposite to 50 mL water sample.
  • Stir the mixture for 5 minutes to allow this compound adsorption.
  • Separate the adsorbent using an external magnet.
  • Remove the supernatant.
  • Desorb this compound using 0.4 mL of appropriate desorption solvent.
  • Analyze using fluorescence spectroscopy [5].
2.3.4. Analysis Conditions
  • Linear range: 0.2-120 μg/kg
  • Detection limit: 0.012 μg/kg
  • Recovery: 96.0-107.4% [5]

Extraction from Soil Matrices

Soxhlet Extraction Method
3.1.1. Principle

This conventional extraction method uses continuous extraction with organic solvent in a Soxhlet apparatus, providing efficient extraction of this compound from soil matrices. The method is particularly effective for aged residues and provides high recovery rates [6].

3.1.2. Materials and Equipment
  • Soxhlet extraction apparatus
  • Heating mantle
  • Acetonitrile (extraction grade)
  • Acetone (HPLC grade)
  • Silica gel for clean-up
  • Rotary evaporator
  • HPLC-UV system
3.1.3. Procedure
  • Air-dry and homogenize soil samples.
  • Transfer 10 g of soil to a cellulose thimble.
  • Extract with acetonitrile in a Soxhlet apparatus for 16-24 hours.
  • Concentrate the extract using a rotary evaporator.
  • Clean up the extract using silica gel cartridge with 50:50 (v/v) acetonitrile-acetone.
  • Evaporate to near dryness and reconstitute in appropriate solvent for HPLC analysis [6].
3.1.4. Performance Characteristics
  • Recovery: 88.69-120.50%
  • Method detection limit: 0.04 ± 0.01 μg/g [6]

Analytical Method Validation and Performance Comparison

Method Performance Parameters

The table below summarizes the key performance characteristics of different this compound extraction methods from water and soil matrices:

Table 1: Performance Comparison of this compound Extraction Methods

Method Matrix Linear Range LOD LOQ Recovery (%) Reference
LLE-LTP/HPLC-UV Water Not specified Not specified Not specified >90% [1]
SPE Pipette Tip/HPLC-UV Water 0.075-0.5 mg/L 0.075 mg/L 0.10 mg/L 103.6-123.6% [4]
MSPE/Fluorescence Water 0.2-120 μg/kg 0.012 μg/kg Not specified 96.0-107.4% [5]
Soxhlet/HPLC-UV Soil Not specified 0.04 μg/g Not specified 88.69-120.50% [6]
UPLC-MS/MS Vegetables 0.001-5.0 μg/mL 0.0003 μg/mL 0.0009 μg/mL 96.0-99.5% [7]
Chromatographic and Detection Methods

Table 2: Analytical Techniques for this compound Determination

Technique Matrix Conditions Sensitivity Reference
HPLC-UV Water Phenomenex Luna C18, water:acetonitrile (65:35), 220 nm Not specified [1]
HPLC-UV Soil Not specified MDL: 0.04 ± 0.01 μg/g [6]
UPLC-MS/MS Vegetables Multiple reaction monitoring LOD: 0.0003 μg/mL [7]
Fluorescence Spectroscopy Food Excitation-emission matrices with second-order calibration LOD: 0.012 μg/kg [5] [3]

Workflow Diagrams

carbaryl_extraction_workflow Start Start Extraction Process SamplePrep Sample Preparation • Water: Filtration • Soil: Homogenization Start->SamplePrep ExtractionMethod Select Extraction Method SamplePrep->ExtractionMethod LLE_LTP LLE-LTP (Water Samples) • Acetonitrile extraction • Low temp partitioning ExtractionMethod->LLE_LTP Water SPE Solid-Phase Extraction (Water Samples) • Pipette tip device • Miniaturized approach ExtractionMethod->SPE Water MSPE Magnetic SPE (Water Samples) • COF(TpPa-NH₂)@Fe₃O₄ • π-π interactions ExtractionMethod->MSPE Water Soxhlet Soxhlet Extraction (Soil Samples) • Acetonitrile • 16-24 hours ExtractionMethod->Soxhlet Soil Cleanup Sample Cleanup • Silica gel • Solvent exchange LLE_LTP->Cleanup SPE->Cleanup MSPE->Cleanup Soxhlet->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-UV • C18 column • Water:Acetonitrile mobile phase Analysis->HPLC MS UPLC-MS/MS • Multiple reaction monitoring • High sensitivity Analysis->MS Fluorescence Fluorescence Spectroscopy • Excitation-emission matrices • Second-order calibration Analysis->Fluorescence Results Results & Validation HPLC->Results MS->Results Fluorescence->Results

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Low Recovery in Water Extraction

    • Cause: Incomplete partitioning in LLE-LTP
    • Solution: Optimize sonication time (20 minutes recommended) and ensure proper temperature control during freezing step (-20 ± 2 °C) [1]
  • Matrix Interference in Soil Extracts

    • Cause: Co-extraction of humic substances and other soil components
    • Solution: Implement silica gel clean-up step using 50:50 (v/v) acetonitrile-acetone [6]
  • Carryover in MSPE

    • Cause: Incomplete desorption from COF(TpPa-NH₂)@Fe₃O₄ nanocomposite
    • Solution: Optimize desorption solvent composition and volume (0.4 mL recommended) [5]

Conclusion

The selection of an appropriate extraction method for this compound from environmental matrices depends on several factors including the required sensitivity, available equipment, and sample throughput requirements. For water samples, LLE-LTP provides a robust and efficient method with minimal solvent consumption, while novel approaches such as MSPE with functionalized nanocomposites offer superior sensitivity for trace analysis. For soil matrices, Soxhlet extraction remains a reliable method despite requiring longer extraction times. Proper method validation using the parameters discussed is essential to ensure accurate and reproducible results for environmental monitoring and regulatory compliance.

References

FAQ: Carbaryl Toxicity & Mitigation for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental and methodological questions, supported by recent research.

Q1: What are the established mechanisms of carbaryl toxicity in non-target organisms? this compound primarily acts as an acetylcholinesterase inhibitor in the nervous system, but its sublethal effects are broader [1]. Recent studies highlight it induces oxidative stress, leading to cellular damage, genotoxicity, and immune system modulation across various species [2] [3].

Q2: What quantitative toxic effects should I expect in model organisms? The effects are dose- and time-dependent. The table below summarizes key findings from recent studies on plant and aquatic animal models.

Organism Concentration Exposure Duration Key Quantitative Findings Source

| Allium cepa (Onion) | 0.3 µg/L | Not Specified | • 41% reduction in germination • 22% decrease in Mitotic Index (MI) • Significant increase in DNA fragmentation, Micronucleus (MN) frequency, and Chromosomal Aberrations (CAs) [2]. | | | Lates calcarifer (Asian Seabass) | 0.5 ppm | 12h to 72h | • Liver CAT & GSH-Px: Decreased, lowest at 72h. • Serum CRE & AKP/ACP: Peaked at 48h and 24h, respectively. • Histopathology: Necrosis in liver and spleen cells [3]. | |

Q3: Are there documented methods to mitigate this compound toxicity in experimental settings? Yes. A 2025 study demonstrated that a leaf extract from Cassia angustifolia (Senna), rich in antioxidant phenolics like quercetin, can effectively mitigate this compound-induced toxicity in Allium cepa [2].

  • Protective Effects: Co-administration of the extract with this compound resulted in the recovery of the Mitotic Index (MI) and a reduction in Micronucleus (MN) frequency [2].
  • Biochemical Mitigation: The extract also improved oxidative stress parameters, countering the rise in malondialdehyde and restoring levels of protective enzymes like superoxide dismutase and catalase [2].

Q4: How does this compound exposure affect the immune response in fish models? Research on juvenile Asian seabass shows that 0.5 ppm this compound modulates immune gene expression and causes organ damage [3].

  • Gene Upregulation: Consistent elevation in the expression of complement component C3 and interleukin-8 (IL-8), along with an upregulation of heat shock proteins [3].
  • Histopathological Analysis: Revealed increased melanomacrophage centers in the liver and spleen, indicating an immune response to tissue damage and toxin exposure [3].

Experimental Protocol: Plant-Based Bioassay for Toxicity & Protection

The following workflow outlines the key steps for evaluating this compound toxicity and the protective role of plant extracts in the Allium cepa model, as described in the recent study [2].

G Start Start Experiment Prep Prepare Test Solutions: • this compound (0.3 µg/L) • C. angustifolia extract (Ca-ex) • Control solvent Start->Prep Expose Expose A. cepa Roots Prep->Expose Groups Experimental Groups: • Control Group • this compound Only • this compound + Ca-ex Expose->Groups Assess Assess Endpoints Groups->Assess Morpho Morpho-Physiological: Germination parameters Assess->Morpho Cyto Cytogenetic: Mitotic Index (MI), Micronucleus (MN), Chromosomal Aberrations (CAs) Assess->Cyto Biochem Biochemical: Comet Assay (DNA fragmentation), Oxidative Stress Markers (MDA, SOD, CAT, Proline) Assess->Biochem Analyze Analyze Data Morpho->Analyze Cyto->Analyze Biochem->Analyze Compare Compare groups to determine This compound toxicity and protective effect of Ca-ex Analyze->Compare

Experimental Workflow for Plant-Based Bioassay

Key Methodological Details:

  • Extract Preparation: Cassia angustifolia leaves were dried, powdered, and macerated in ethanol (2g/100mL) at 35°C for 24 hours. The filtrate was centrifuged and concentrated using an evaporator [2].
  • Quantitative Analysis: The phenolic components of the extract (e.g., quercetin, p-coumaric acid, ferulic acid) were identified and quantified using LC-MS/MS with a ODS Hypersil column and a water-methanol gradient mobile phase [2].
  • Critical Assessments: The comet assay for DNA fragmentation and spectral shift analysis are crucial for confirming direct genotoxic and biochemical interactions [2].

Key Experimental Considerations

  • Environmental Relevance: The study on Allium cepa used an environmentally relevant concentration of this compound (0.3 µg/L), mirroring levels found in contaminated waterways, which strengthens the ecological validity of its findings [2].
  • Synergistic Toxicity: Be aware that in the environment, this compound is rarely found in isolation. A 2025 review emphasizes that pesticide mixtures often exhibit synergistic toxicity, where combined effects are greater than the sum of individual parts. This is a critical factor for ecological risk assessment but is not typically evaluated in standard regulatory tests [4].

References

carbaryl hydrolysis rate under different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Hydrolysis and Environmental Factors

This table summarizes key factors affecting the non-enzymatic hydrolysis of carbaryl.

Factor Condition / Value Effect on this compound Hydrolysis Key Findings / Additional Notes
pH (General) Acidic conditions Stable [1] This compound is "acid-stable". Hydrolysis occurs in alkaline conditions.
pH (General) Alkaline conditions Hydrolyzes [1] The ester bond is cleaved, a primary step in its degradation and detoxification [2].
Micellar Catalyst Cetyltrimethylammonium bromide (CTAB), pH 7.5 Rate increased up to 30x [3] Reaction follows first-order kinetics. Rate increase occurs above the critical micelle concentration (CMC) of CTAB [3].
Analytical Method Sodium dodecyl sulfate (SDS) micelles Enhanced sensitivity [4] Micellar medium increases solubility of reagents and enhances sensitivity for spectrophotometric determination after hydrolysis and derivatization [4].

Enzymatic Hydrolysis and Microbial Degradation

Biological systems often utilize enzymes to initiate this compound degradation. The following diagram illustrates the established pathway in certain Pseudomonas bacteria.

carbaryl_pathway This compound This compound 1-Naphthol 1-Naphthol This compound->1-Naphthol This compound Hydrolase 1,2-Dihydroxynaphthalene 1,2-Dihydroxynaphthalene 1-Naphthol->1,2-Dihydroxynaphthalene 1-Naphthol Hydroxylase Salicylaldehyde Salicylaldehyde 1,2-Dihydroxynaphthalene->Salicylaldehyde 1,2-DHN Dioxygenase Salicylate Salicylate Salicylaldehyde->Salicylate Gentisate Gentisate Salicylate->Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate Dioxygenase

The key enzyme in this pathway is This compound hydrolase (CH), which catalyzes the hydrolysis of this compound to 1-naphthol [5] [2]. This enzyme has been heterologously expressed and studied for its enzymatic properties [5].

Practical Application in Residue Removal

The principle of alkaline hydrolysis can be applied to remove this compound residues from food. Research on washing cucumbers and chilies presoaked in this compound found that tap water was effective at removing residues. The study suggested that a 0.001% potassium permanganate (KMnO₄) solution was significantly more effective, likely due to its oxidative properties, which may degrade the pesticide beyond simple hydrolysis [1].

Guidance for Experimentation

  • Monitoring Hydrolysis: You can track the hydrolysis reaction by measuring the formation of its primary product, 1-naphthol. This can be done spectrophotometrically by monitoring the increase in absorbance at 322 nm [2].
  • Enzyme Assay Conditions: For studying this compound hydrolase activity in cell extracts, a standard assay mixture includes the substrate (e.g., 100 μM this compound) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) at 30°C [2]. The enzymes involved in this pathway are often inducible, with maximum expression observed when the bacteria are grown with this compound as the sole carbon source [2].

References

Carbaryl Photolysis Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Troubleshooting Guide

My carbaryl isn't degrading during photolysis experiments. What could be wrong?

Several factors could be affecting your degradation efficiency. Consider the following troubleshooting checklist:

  • Check Your Light Source: Ensure your irradiation system appropriately simulates solar radiation (λ > 290 nm). Low-power or incorrect wavelength filters will significantly reduce degradation rates [1].
  • Confirm Catalyst Activity: If using TiO₂ photocatalysis, verify the quality and dispersion of your catalyst particles. Agglomeration can reduce the effective surface area and radiation absorption [2].
  • Review Solution pH: The degradation rate of this compound is highly pH-dependent. Hydrolysis occurs much faster in basic conditions (half-life of 3.2 hours at pH 9.0 vs. 12.1 days at pH 7.0) [3]. For UV/chlorine processes, pH affects the dominant chlorine species (HOCl vs. OCl⁻), influencing reactive species formation [3].
  • Analyze Water Matrix Effects: Natural Organic Matter (NOM) and alkalinity can scavenge reactive radicals (HO•, Cl•), inhibiting degradation. Consider the composition of your aqueous solution and use control experiments to identify scavenging effects [3].
  • Validate Oxidant Concentration: In advanced oxidation processes (AOPs) like UV/chlorine, insufficient oxidant (e.g., NaOCl) will limit the generation of radicals necessary for degradation [3].
I'm getting inconsistent photolysis rate constants between experiments. How can I improve reproducibility?

Inconsistencies often stem from variations in experimental conditions that are frequently overlooked.

  • Measure and Report Light Intensity: The incident light source intensity is a critical parameter that is often not measured or reported, leading to highly variable rate constants and quantum yields [4].
  • Minimize Organic Co-Solvents: The use of organic co-solvents (e.g., methanol, acetonitrile) in irradiation solutions can scavenge generated radicals, interfering with the degradation pathway of the target compound [4].
  • Control Solution pH Meticulously: Failure to consider and control solution pH is a common source of error, as it affects both the speciation of this compound (and oxidants) and the reaction kinetics [3] [4].
  • Standardize Your Catalyst: In photocatalytic studies, the absorption and scattering cross-sections of the catalyst (e.g., TiO₂) must be accounted for to accurately calculate the radiation absorbed by the system, which drives the reaction [2].

Comparative Photolysis Methods and Kinetics

The following table summarizes key quantitative data for different this compound photodegradation methods to help you select and compare approaches.

Table 1: Performance Summary of this compound Degradation Methods

Method Experimental Conditions Degradation Efficiency / Rate Constant Primary Degradation Products Identified Key Notes
Solar Simulated Light on Soil Models [1] Suntest setup (λ > 290 nm, 550 W/m²) on kaolin First-order rate constant: 0.10 h⁻¹ (Half-life ~6.9 h) 1-naphthol, 2-hydroxy-1,4-naphthoquinone, products from Photo-Fries rearrangement and hydrolysis Quantum yield on kaolin was 2.4 × 10⁻³, roughly an order of magnitude higher than in aqueous solutions. Toxicity decreased with irradiation.
UV/Chlorine Process [3] UV254 nm with NaOCl Pseudo-first-order rate constant: ~0.035 min⁻¹ (Superior to dark chlorination & UV alone) Chlorinated intermediates, 1-naphthol, ring-opening products Efficiency depends on NaOCl dose and pH. Reactive Chlorine Species (RCS) play a major role.
TiO₂ Photocatalysis in Solar Collector [2] Solar Parabolic Collector with TiO₂ suspension Pseudo-first-order rate constants were determined based on absorbed radiation. Not specified in the provided context. Requires modeling of radiation absorption in the reactor. Performance depends on catalyst loading and light absorption.
Direct UV Photolysis [3] UV254 nm Pseudo-first-order rate constant: 2.0 × 10⁻⁴ min⁻¹ (Only 7.4% degradation in 12 min) Not specified for this specific study. Inefficient as a standalone method for this compound degradation.

Detailed Experimental Protocols

Protocol 1: Photodegradation on Soil Model Surfaces

This method is adapted from studies on silica, kaolin, and sand surfaces [1].

Workflow Overview:

G Start Start Preparation A Prepare Solid Support (Kaolin, Silica, or Sand) Start->A B Clean Support (Methanol wash, dry at 80°C) A->B C Create Slurry Layer (on Pyrex glass) B->C D Dope with this compound (0.5 mL of 12.5 mg/25 mL solution) C->D E Dry at Room Temperature (2 hours) D->E F Irradiate with Solar Simulator (Suntest, λ>290 nm, 550 W/m²) E->F G Extract with Methanol (10 min stir, centrifuge) F->G H Analyze by HPLC/LC-MS G->H

Materials & Setup:

  • Solid Supports: Kaolin, silica, or cleaned sand (Fontainebleau) [1].
  • This compound Solution: 12.5 mg of this compound in 25 mL methanol [1].
  • Irradiation System: Solar simulator (e.g., Suntest-CPS+) with a filter for λ > 290 nm and a controlled power output of ~550 W·m⁻². Temperature should be maintained at 20°C with a cooling water flow [1].
  • Analysis: HPLC system with a C18 column and diode array detector (DAD). Mobile phase: methanol/water (0.3% formic acid) gradient [1].

Step-by-Step Procedure:

  • Support Preparation: Clean sand twice with methanol (5 g in 20 mL) and dry at 80°C for several hours. Kaolin and silica can be used as received [1].
  • Layer Preparation: For kaolin, prepare a slurry in methanol and pour it onto a Pyrex glass slide to form a layer. Let it dry for 2 hours at room temperature. The layer thickness (25-200 µm) can be controlled by the slurry volume [1].
  • Doping: Carefully add 0.5 mL of the this compound-methanol solution onto the solid support layer. Allow the solvent to evaporate fully, achieving a target concentration of approximately 0.25 mg per layer or 0.5 mg per gram of support [1].
  • Irradiation: Place the prepared sample under the solar simulator for defined time intervals.
  • Extraction: Transfer the entire irradiated solid sample to a vial. Add 4.0 mL of methanol, stir vigorously for 10 minutes, and centrifuge at 13,500 rpm [1].
  • Analysis: Inject the supernatant into the HPLC system for quantification. Identify degradation products using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [1].
Protocol 2: UV/Chlorine Advanced Oxidation Process

This protocol describes the use of the UV/chlorine process for the efficient degradation of this compound in water [3].

Materials & Setup:

  • Reagents: this compound (standard), Sodium hypochlorite (NaOCl) solution, tert-Butanol (TBA), sodium thiosulfate (for quenching) [3].
  • UV System: Collimated beam apparatus equipped with a low-pressure UV lamp emitting at 254 nm. A radiometer is needed to measure the fluence rate [3].
  • Analysis: HPLC for this compound quantification.

Step-by-Step Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 1 µM) in a reaction vessel.
  • Chlorine Dosing: Add a specific dose of NaOCl stock solution to the this compound solution. The optimal dose was found to be a molar ratio of [NaOCl] : [this compound] of 50:1 [3].
  • pH Adjustment: Adjust the solution to the desired pH using dilute sulfuric acid (H₂SO₄) or sodium carbonate (Na₂CO₃). The study found near-neutral pH (6-8) to be effective [3].
  • Irradiation & Sampling: Begin UV irradiation while stirring. Collect samples at predetermined time intervals.
  • Quenching: Immediately quench the residual chlorine in the samples with a predetermined amount of sodium thiosulfate to stop the reaction [3].
  • Analysis: Analyze the quenched samples via HPLC to determine the remaining this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways and products of this compound photolysis?

The degradation proceeds through multiple parallel pathways, with the main products being 1-naphthol and 2-hydroxy-1,4-naphthoquinone [1]. These arise primarily from photo-oxidation processes. Other significant pathways include:

  • Photo-Fries Rearrangement: A molecular rearrangement leading to hydroxylated products [1].
  • Photo-ejection: Ejection of electrons or small molecules upon light absorption [1].
  • Hydrolysis: Cleavage of the methyl carbamate group, especially significant in aqueous environments and highly dependent on pH [1] [3].
Q2: Does photodegradation effectively reduce the toxicity of this compound?

Yes, studies indicate a positive outcome. Toxicity tests have clearly shown a significant decrease in toxicity during the early stages of irradiation [1]. This suggests that the generated photoproducts are, overall, less toxic than the parent this compound compound.

Q3: What is the role of Reactive Chlorine Species (RCS) in the UV/chlorine process?

In the UV/chlorine process, chlorine is photolyzed to generate not only hydroxyl radicals (HO•) but also various RCS like Cl•, ClO•, and Cl₂•⁻ [3]. These RCS, particularly Cl•, have high oxidation potentials and can selectively attack electron-rich sites on the this compound molecule. For this compound, which has an electron-rich naphthalene ring, RCS contribute significantly to its degradation, sometimes even more than HO•, depending on the water chemistry [3].

Q4: What are common analytical techniques for monitoring this compound and its products?
  • Primary Quantification: High-Performance Liquid Chromatography (HPLC) with a C18 column and a Diode Array Detector (DAD) is standard [1].
  • Product Identification: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is essential for elucidating the structure of intermediate products and proposing degradation pathways [1].
  • Alternative Method: Flow Injection-Chemiluminescence (FI-CL) detection has also been used for quantitative assay in natural waters, offering rapid and automated analysis [5].

References

carbaryl decontamination and remediation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Decontamination Efficacy at a Glance

The table below summarizes the effectiveness of various decontaminants against carbaryl on different surfaces, based on controlled studies. "Efficacy" refers to the percentage of this compound degraded by the decontaminant [1].

Decontaminant Key Chemistry Plywood Stainless Steel Vinyl Flooring
Household Bleach Chlorine-based (oxidizing) <70% <70% <70%
Hydrogen Peroxide-based Solution Peroxide-based (oxidizing) >71% - 99% >71% - 99% >71% - 99%
Spic and Span Detergent Conventional detergent Information missing Information missing Information missing

Note: The hydrogen peroxide-based product (EasyDECON DF200) and the specialized cleaner (Sterilex Ultra-Kleen) both fall under the "Hydrogen Peroxide-based Solution" category for this summary. Efficacy can vary based on concentration, dwell time, and the nature of the contamination.

Detailed Experimental Protocols

For researchers replicating or validating these decontamination methods, here are detailed methodologies.

Protocol 1: Surface Decontamination Efficacy Testing

This protocol is adapted from studies that evaluated the effectiveness of liquid-based decontaminants on building materials [1].

  • Principle: To simulate and measure the degradation of this compound on various indoor surfaces after the application of different decontamination solutions.
  • Materials:
    • Surfaces: Coupons of plywood, stainless steel, and vinyl flooring.
    • Contaminant: Technical-grade this compound or a commercial formulation (e.g., Sevin).
    • Decontaminants: Household bleach (e.g., Clorox), hydrogen peroxide-based solution (e.g., EasyDECON DF200), Sterilex Ultra-Kleen, and a conventional detergent (e.g., Spic and Span) as a control.
    • Application Tools: Calibrated pipettes, sprayers.
    • Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).
  • Procedure:
    • Surface Contamination: Apply a known concentration of this compound (e.g., 2400 μg/100 cm²) to each surface coupon and allow the carrier solvent to evaporate.
    • Decontaminant Application: Apply the decontamination solution at a standardized volume per unit area. A typical dwell time is 30 minutes.
    • Sample Extraction & Analysis: After the dwell time, extract any remaining this compound from the surface and quantify the concentration using LC-MS/MS or HPLC. Compare to untreated control samples to calculate the percent reduction.
Protocol 2: Analytical Method for Residue Detection

This method uses Micellar Liquid Chromatography (MLC) for the simultaneous analysis of this compound and its main metabolite, 1-naphthol, in environmental samples [2].

  • Principle: To provide a cost-effective and sensitive method for screening this compound residues without extensive sample pre-treatment.
  • Materials:
    • HPLC System: With fluorescence detector.
    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size).
    • Mobile Phase: 0.15 M Sodium Dodecyl Sulphate (SDS) - 6% (v/v) pentanol - 0.01 M NaH₂PO₄, buffered at pH 3 (critical to prevent alkaline hydrolysis of this compound).
    • Detection: Fluorescence detection at excitation/emission wavelengths of 225/333 nm.
  • Procedure:
    • Sample Preparation:
      • Water: Inject directly or after filtration.
      • Soil/Vegetables: Homogenize 1 g of sample with 10 mL of the mobile phase, stir, centrifuge, and filter the supernatant.
    • Chromatography: Inject 20 μL of the prepared sample. The run time is approximately 15-20 minutes under a flow rate of 1 mL/min.
    • Validation: The method has been validated with a limit of detection (LOD) of 5 ng/mL for this compound and a recovery rate of 96.0–99.5% in vegetable samples.

The workflow for this analytical protocol can be visualized as follows:

G Start Sample Collection A Sample Preparation Start->A Water/Soil/Vegetables B Chromatographic Separation A->B Mobile Phase (SDS/Pentanol/pH3) C Fluorescence Detection B->C HPLC Column D Data Analysis & Quantification C->D Ex/Em: 225/333 nm End Result Reporting D->End

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to remediate indoors compared to outdoors? this compound is highly persistent in indoor environments because it lacks the primary degradation mechanisms found outdoors, such as direct sunlight, rainfall, and soil microbes. Studies show surface concentrations can remain virtually unchanged for over 140 days in dark indoor conditions [1].

Q2: What is the mode of action of this compound, and why is it important for risk assessment? this compound is an acetylcholinesterase (AChE) inhibitor. It works by overstimulating the nervous system in insects and can have the same effect in mammals, leading to cholinergic toxicity. This mechanism is the basis for its use as a biomarker of effect in toxicological studies [3] [4].

Q3: What safety precautions should be taken when handling decontamination solutions like bleach? Always review the Safety Data Sheets (SDS) for any decontaminant. The solutions themselves may pose health risks (e.g., bleach is corrosive), and their use on certain materials or in confined spaces could introduce additional exposure hazards or create toxic byproducts [1].

Q4: What is the main metabolite of this compound used for biomonitoring? 1-naphthol (1-N) is the primary metabolite of this compound and is widely used as a biomarker of exposure in urine to assess human exposure levels [3] [5] [2].

References

optimizing adsorbent dose for carbaryl removal

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Adsorbents for Carbaryl Removal

The following table summarizes optimal doses and conditions for different adsorbents as reported in the literature.

Adsorbent Optimal Dose (g/L) Maximum Adsorption Capacity (mg/g) Key Optimal Conditions Source
Neem Bark Dust (NBD) 10 142.85 - 146.3 pH: 6.0, Contact Time: 25 min, Initial Concentration: 5-20 ppm [1] [2]
*Lemna major* Biomass 2 6.21 pH: 6.0, Contact Time: 120 min [3]
COF (TpPa-NH₂)@Fe₃O₄ 0.08 Not Specified pH: Not Specified, Contact Time: 5 min, Initial Concentration: 100 ng/mL [4]

Experimental Protocols for Dose Optimization

Here are detailed methodologies for determining the optimal adsorbent dose, based on the research.

Protocol 1: Batch Adsorption Study with Neem Bark Dust

This protocol is adapted from the study on Neem Bark Dust (NBD) and can be adapted for other similar adsorbents [1] [2].

  • Adsorbent Preparation:

    • Collect and wash the raw material (e.g., neem bark) to remove impurities.
    • Dry the material thoroughly and grind it to a fine, uniform particle size (e.g., 200 μm).
    • Optionally, pre-treat the adsorbent with acid or base to enhance its adsorption properties.
  • Synthetic Sample Preparation:

    • Prepare a stock solution of this compound in water at a known concentration (e.g., 50 mg/L).
    • Dilute the stock solution to create experimental solutions with initial this compound concentrations within your range of interest (e.g., 5-20 mg/L).
  • Experimental Procedure:

    • Prepare a series of Erlenmeyer flasks, each containing a fixed volume (e.g., 100 mL) of the this compound solution.
    • To each flask, add a different mass of the adsorbent, covering a wide range of doses (e.g., from 0.1 g to 1.0 g per 100 mL, equivalent to 1 to 10 g/L).
    • Agitate the flasks at a constant, optimized speed (e.g., 250 rpm) and temperature for a predetermined contact time (e.g., 25 minutes).
    • After the contact time, separate the adsorbent from the solution by filtration or centrifugation.
    • Analyze the supernatant (the liquid) to determine the residual concentration of this compound. The study by Chattoraj et al. used a spectrophotometric method after derivatization with 4-nitrobenzenediazonium fluoborate [1].
  • Data Analysis:

    • Calculate the removal efficiency (%) and adsorption capacity (mg/g) for each adsorbent dose.
    • Plot the removal efficiency (%) versus adsorbent dose. The point where the curve begins to plateau indicates the optimal dose, beyond which adding more adsorbent does not significantly improve removal.
    • Plot the adsorption capacity (mg/g) versus adsorbent dose. You will typically observe a decrease in capacity with increasing dose due to unsaturation of adsorption sites.

The workflow for this batch adsorption process is summarized in the diagram below.

Start Start Batch Adsorption Prep Prepare Adsorbent (Grind, Sieve, Wash) Start->Prep Stock Prepare this compound Stock Solution Prep->Stock Flasks Set Up Flasks with Fixed this compound Volume Stock->Flasks Dose Add Different Adsorbent Doses to Each Flask Flasks->Dose Agitate Agitate at Constant Speed and Time Dose->Agitate Separate Separate Adsorbent (Filtration/Centrifugation) Agitate->Separate Analyze Analyze Residual This compound Concentration Separate->Analyze Calculate Calculate Removal Efficiency and Adsorption Capacity Analyze->Calculate Optimize Determine Optimal Dose from Plots Calculate->Optimize

Protocol 2: Statistical Optimization with Response Surface Methodology (RSM)

For a more rigorous optimization that accounts for interactions between variables, you can use RSM [1] [3].

  • Experimental Design:

    • Use a design like the Box-Behnken Design (BBD). Select key factors: Adsorbent Dose (A), pH (B), and Initial Concentration (C).
    • The software will generate a set of experimental runs with different combinations of these factors at low, medium, and high levels.
  • Execution and Modeling:

    • Perform the batch adsorption experiments as described in Protocol 1 for each run specified by the design.
    • Input the resulting response data (e.g., removal efficiency) into the statistical software.
    • The software will fit a quadratic model and perform Analysis of Variance (ANOVA) to check the model's significance.
  • Finding the Optimum:

    • Use the software's optimization function (e.g., the desirability function) to find the parameter values that maximize removal efficiency. You can set criteria such as "maximize efficiency" and "minimize adsorbent dose" [1].

Troubleshooting Common Issues

Here are solutions to some common problems you might encounter during experimentation.

  • Problem: Low Removal Efficiency Across All Doses

    • Possible Cause & Solution: The pH of the solution may be unsuitable, affecting the surface charge of the adsorbent and the ionization of this compound molecules. Investigate the effect of pH across a range (e.g., 2-10) to find the optimum point. The point of zero charge (pHₚzc) of the adsorbent is a key parameter [1].
  • Problem: Inconsistent or Non-Reproducible Results

    • Possible Cause & Solution: The adsorbent particle size may not be uniform, leading to varying surface areas and diffusion rates. Ensure proper preparation by grinding and sieving the adsorbent to a specific, consistent particle size (e.g., 200 μm) [1].
  • Problem: Optimization Process is Inefficient

    • Possible Cause & Solution: Using a "one-variable-at-a-time" approach misses interactions between factors like dose, pH, and concentration. Employ Response Surface Methodology (RSM) to efficiently study the combined effect of multiple variables and find the global optimum with fewer experiments [1] [3] [5].

Key Technical Considerations

  • Adsorption Kinetics: The contact time required for equilibrium varies significantly with the adsorbent. While COF (TpPa-NH₂)@Fe₃O₄ achieves adsorption in 5 minutes, biological adsorbents like Lemna major may require up to 2 hours [4] [3].
  • Advanced Modeling: For complex, non-linear relationships between variables, an Artificial Neural Network (ANN) model can sometimes provide better predictions than RSM. These two approaches can be used together for robust optimization [3] [5].
  • Adsorption Mechanism: Understanding the mechanism can guide adsorbent selection and modification. For instance, the high adsorption capacity of Neem Bark Dust is attributed to interactions between its lignin, cellulose, and hemicellulose components and the carbonyl and amine groups of this compound [2] [6].

References

Understanding Carbaryl & Stability-Influencing Factors

Author: Smolecule Technical Support Team. Date: February 2026

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide. Understanding its intrinsic properties is the first step in troubleshooting stability issues during analysis [1].

Property Description / Value
Chemical Formula C₁₂H₁₁NO₂ [1]
Mode of Action Acetylcholinesterase (AChE) inhibitor [1]
Solubility in Water 9.1 mg/L at 20 °C (low) [1]
Melting Point 138 °C [1]
Stability in Water Hydrolyzes relatively quickly; half-life is 12.1 days at pH 7.0 and 3.2 hours at pH 9.0 [2]
Primary Degradation Route Hydrolysis of the ester bond, a process that can be accelerated by acidic/alkaline conditions, light, and microorganisms [2] [3] [4]

Core Analytical Methods for Stability Testing

A Stability-Indicating Assay is a validated analytical method that can accurately measure the active ingredient (this compound) without interference from degradation products, excipients, or other impurities [5]. The table below summarizes the common techniques.

Method Key Application & Elution Example Pros & Cons
HPLC Application: Dominant method for pharmaceutical analysis. Example: Isocratic elution with Acetonitrile-phosphate buffer (pH 7.5) [5]. Pros: Versatile, high resolution, minimal sample prep. Cons: Requires method development and optimization [5].
HPTLC Application: Simpler, cost-effective alternative for separation. Example: Mobile phase of Chloroform: Methanol (9.25:0.75 v/v) [5]. Pros: Fast, can analyze multiple samples simultaneously. Cons: Generally lower resolution than HPLC [5].
GC Application: Suitable for volatile compounds or derivatives. Example: Using Helium as a carrier gas [5]. Pros: High resolution for volatiles. Cons: Not suitable for thermally labile compounds without derivation [5].
Hyphenated Techniques (LC-MS) Application: Gold standard for identifying unknown degradation products. Example: LC-MS for characterizing reaction intermediates [2] [5]. Pros: Provides both separation and structural identification. Cons: Expensive instrumentation and requires specialized expertise [5].

Recommended HPLC Protocol for this compound Analysis

Based on literature, here is a detailed methodology you can adapt [5]:

  • Instrument Setup: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). The detection wavelength is typically set at 254 nm or another appropriate λmax for this compound [2] [5].
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is standard.
  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and Phosphate buffer (pH 7.5) in a ratio of 45:55 (v/v) has been reported as effective [5].
  • Flow Rate: 1.0 mL/min.
  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to achieve a concentration of ~1 mg/mL. Filter through a 0.45 µm or 0.22 µm membrane filter before injection.
  • Validation: The method should be validated for parameters like specificity, accuracy, precision, and linearity according to ICH guidelines to confirm it is stability-indicating [5].

This compound Degradation Pathways

This compound can degrade through different routes depending on the environment. Understanding these pathways helps in anticipating and identifying degradation products.

G Start This compound P1 Hydrolytic Degradation Start->P1  Hydrolysis P2 Advanced Oxidation (UV/Chlorine) Start->P2  AOP Treatment P3 Microbial Biodegradation (Pseudomonas sp.) Start->P3  Enzyme: this compound Hydrolase I1 1-Naphthol (More toxic/recalcitrant) P1->I1 I2 Methylamine P1->I2 I3 Reactive Intermediates via HO• & RCS P2->I3 I4 1-Naphthol P3->I4 I5 1,2-Dihydroxynaphthalene I4->I5 Enzyme: 1-Naphthol 2-Hydroxylase I6 Salicylate I5->I6 Enzyme: 1,2-Dihydroxy- naphthalene Dioxygenase I7 Gentisate I6->I7 Enzyme: Salicylate 5-Hydroxylase End TCA Cycle Intermediates (CO₂ + H₂O) I7->End Enzymes: Gentisate Dioxygenase, etc.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in this compound analysis:

  • Poor Chromatographic Separation: If you observe co-elution of peaks or peak tailing, check the mobile phase pH and composition. Try a gradient elution (e.g., starting with a higher proportion of aqueous buffer and increasing organic solvent over time) for better resolution of this compound from its degradants. Always ensure the column is properly conditioned [5].
  • Unexpectedly Low this compound Recovery: This often indicates instability of the sample. Ensure your sample solvent is appropriate (e.g., methanol or acetonitrile). Prepare samples fresh and keep them in amber vials to protect from light. Analyze immediately after preparation. Check the pH of any solutions used, as this compound degrades rapidly in alkaline conditions [2] [1].
  • Identification of Unknown Peaks: The appearance of new peaks in the chromatogram is a sign of degradation. To identify them, you must use a hyphenated technique like LC-MS. The diagram above can guide you in hypothesizing the identity of these unknown compounds based on their position in the degradation pathway [2] [5] [4].
  • Low Activity in Biodegradation Studies: If using microbial strains like Pseudomonas for degradation studies, ensure this compound is the sole carbon source to induce the pathway. Note that the key enzyme, This compound hydrolase, is often localized in the bacterial periplasm. Use proper methods for periplasmic extraction to accurately measure enzyme activity [3].

Key Takeaways for Your Research

  • pH is Critical: The stability of this compound is highly pH-dependent, degrading much faster under alkaline conditions. Control the pH of all solutions meticulously [2].
  • Validate Your Method: For any stability study, using a validated stability-indicating method (like HPLC) is non-negotiable to obtain reliable data [5].
  • Expect 1-Naphthol: The primary hydrolysis product, 1-naphthol, is more toxic and persistent than the parent compound. Your analytical method must be able to separate and quantify it [2] [3].

References

overcoming matrix interference in carbaryl detection

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison for Carbaryl Detection

The table below summarizes the core characteristics of different approaches to detecting this compound and handling matrix effects, as identified in the literature.

Method Key Principle Sample Matrix How it Addresses Matrix Interference Key Performance Metrics
Four-way PARAFAC with Standard Addition [1] Multi-way calibration using excitation-emission fluorescence data and varying sample dilution as the fourth dimension. Iceberg lettuce Identifies and subtracts the fluorescent signal of matrix constituents via a four-way model. Recovery: 87.6%-127.6%; CCα: 1.92-18.05 μg/L; CCβ: 3.79-35.73 μg/L [1]
HPLC-MS/MS with Matrix-Matched Calibration [2] Quantification using tandem mass spectrometry, calibrating with standards prepared in a blank matrix extract. Rice, Camel milk Uses the matrix itself to create calibration standards, compensating for suppression/enhancement effects during ionization. LOD: 0.0072-0.0578 μg/kg; LOQ: 0.0217-0.1753 μg/kg; Achieved high linearity (R² ≥ 0.997) [3]
Protective Additive (Cassia angustifolia Extract) [4] Using a plant-based extract rich in antioxidants to mitigate the toxic (and potentially interfering) effects of this compound. Allium cepa plant model (conceptual) Reduces oxidative stress and cytogenetic damage induced by this compound in a non-target organism. Improved oxidative stress parameters (e.g., reduced malondialdehyde), increased mitotic index, decreased micronucleus frequency [4]

FAQs & Troubleshooting Guides

Standard Addition & PARAFAC

Q: Why should I use a four-way PARAFAC standard addition method instead of a simple solvent calibration? A: Solvent calibration often fails in complex matrices like lettuce because fluorescent compounds in the matrix can overlap with the analyte signals, leading to inaccurate results. The four-way method introduces sample dilution as an extra dimension, which provides enough data variation for the PARAFAC model to mathematically distinguish and separate the signals of this compound from the matrix components, thereby correcting for the interference [1].

Q: My PARAFAC model is not converging well. What could be the issue? A: This could be due to insufficient variation in your data. Ensure that your experimental design for the fourth way (e.g., the range of extract dilutions) is wide enough to cause a meaningful change in the matrix background signal. Additionally, verify that the number of components in your model is correctly specified to include both analytes and key matrix interferents [1].

HPLC-MS/MS

Q: What is the simplest way to account for matrix effects in HPLC-MS/MS? A: Matrix-matched calibration is a widely used and relatively straightforward approach. It involves preparing your calibration standards in a blank extract of the sample matrix (e.g., pesticide-free rice or milk). This way, the standards experience the same ionization suppression or enhancement as the analytes in your real samples, leading to more accurate quantification [2] [3].

Q: My recovery rates for this compound are inconsistent. How can I improve my extraction? A: For solid food matrices like rice, the QuEChERS method is highly recommended. It is a robust, efficient extraction technique. For liquid matrices like camel milk, a liquid-liquid extraction (LLE) has been successfully applied. Ensure your method is properly validated for your specific matrix, and consider using internal standards to correct for losses during sample preparation [2] [3].

Experimental Protocol: Four-Way PARAFAC Standard Addition

This protocol is adapted from the method used for determining this compound in lettuce [1].

  • Sample Preparation:

    • Homogenize the iceberg lettuce sample.
    • Prepare a series of extracts at different dilution factors (e.g., 1:1, 1:2, 1:5, 1:10) using an appropriate solvent. This dilution series constitutes the fourth way in your data structure.
  • Standard Addition Calibration:

    • For each dilution level, prepare a series of solutions containing a fixed volume of the extract and increasing, known concentrations of this compound standard.
  • Excitation-Emission Fluorescence Measurement:

    • For each calibration solution, collect an Excitation-Emission Matrix (EEM). This is a three-way data structure where the dimensions are: samples × excitation wavelengths × emission wavelengths.
  • Data Structuring and Analysis:

    • Combine the EEMs from all dilution levels to form a single four-way data array.
    • Analyze this array using the PARAFAC algorithm. The model will decompose the data into spectral profiles for each fluorescent component (including this compound and the matrix interferents).
    • Use the CORCONDIA index to validate the correct number of components. A high value (e.g., 99%) indicates a valid model [1].
    • The model's loadings can be correlated with the reference spectra of this compound for identification.
  • Quantification:

    • Once the model identifies the this compound component, the standard addition data for each dilution can be used to quantify the concentration in the original sample, free from matrix interference.

Workflow Visualization

The following diagram illustrates the logical decision process for selecting the appropriate method to overcome matrix interference.

Start Start: Matrix Interference Suspected Decision1 Primary Technique? Start->Decision1 OptionFluor Fluorescence Spectroscopy Decision1->OptionFluor  Fluorescent Analytes? OptionMS LC-MS/MS Decision1->OptionMS  Non-fluorescent/General? PathFluor Four-way PARAFAC with Standard Addition OptionFluor->PathFluor PathMS Matrix-Matched Calibration OptionMS->PathMS StepFluor1 Prepare sample extract at multiple dilutions PathFluor->StepFluor1 StepFluor2 Collect EEM data for each dilution + standard StepFluor1->StepFluor2 StepFluor3 Build & decompose four-way data array StepFluor2->StepFluor3 StepFluor4 Identify & subtract matrix components StepFluor3->StepFluor4 Outcome Accurate Quantification of this compound StepFluor4->Outcome StepMS1 Prepare calibration standards in blank matrix extract PathMS->StepMS1 StepMS2 Analyze samples & standards by LC-MS/MS StepMS1->StepMS2 StepMS3 Quantify using calibration curve from matrix-matched standards StepMS2->StepMS3 StepMS3->Outcome

Diagram: Method Selection Workflow for Overcoming Matrix Interference.

The diagram below outlines the specific experimental workflow for implementing the Four-way PARAFAC method.

Step1 1. Sample Preparation & Dilution Series Step2 2. Standard Addition Step1->Step2 S1a Homogenize sample (e.g., lettuce) Step3 3. EEM Data Acquisition Step2->Step3 S2a Spike each dilution level with this compound standard Step4 4. Four-Way Data Structuring Step3->Step4 S3a Measure fluorescence at multiple excitation/emission wavelengths Step5 5. PARAFAC Decomposition Step4->Step5 S4a Create a 4D array: Dilution × Sample × Ex-WL × Em-WL Step6 6. Identification & Quantification Step5->Step6 S5a Decompose signal into components (analytes & matrix) S6a Correlate loadings with reference spectra S1b Prepare extract dilutions (e.g., 1:1, 1:2, 1:5, 1:10) S5b Validate model with CORCONDIA index S6b Apply standard addition plot for quantification

Diagram: Four-Way PARAFAC Standard Addition Workflow.

References

enhancing carbaryl recovery in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is a common cause of low carbaryl recovery in Solid-Phase Extraction (SPE)?

    • A: Low recovery is often due to inadequate adsorbent selection. Conventional adsorbents may not efficiently capture this compound from complex food matrices due to weak interactions. Using an amino-functionalized magnetic covalent organic framework (COF), such as COF (TpPa-NH2)@Fe3O4, enhances recovery through strong π–π stacking and hydrophobic interactions with the this compound molecule [1].
  • Q2: My chromatographic analysis of this compound shows poor sensitivity. How can I improve it?

    • A: Poor sensitivity can stem from inefficient sample cleanup or incompatible instrument settings. Employing a selective sample preparation method like Magnetic Solid-Phase Extraction (MSPE) can significantly reduce matrix interference [1]. Furthermore, for LC-MS/MS analysis, ensure the MS/MS parameters are optimized. For this compound, this includes selecting the correct precursor ion (m/z 202.1 → 145.1) and optimizing collision energies [2].
  • Q3: Are there rapid and environmentally friendly methods for this compound extraction?

    • A: Yes. Magnetic Solid-Phase Extraction (MSPE) is recognized as a fast and eco-friendly technique. The method using COF (TpPa-NH2)@Fe3O4 achieves maximum adsorption in just 5 minutes, uses a small amount of adsorbent, and reduces the need for large volumes of toxic solvents [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Extraction Recovery Non-specific or weak adsorbent. Use COF (TpPa-NH2)@Fe3O4 for strong π–π/hydrophobic interaction [1].
Poor Method Linearity Incorrect calibration range or matrix effects. Use a 5-point calibration (1-100 µg/L for LC-MS/MS; 0.2-120 µg/kg for fluorescence). Use matrix-matched standards [2] [1].
Low Sensitivity in Detection Inefficient sample cleanup or instrument settings. Couple with MSPE for clean-up. For fluorescence, set excitation/emission at 285/340 nm [1].
Inconsistent Recovery Variable pH affecting interaction. Adjust sample pH to neutral (around 7.0) for optimal this compound-adsorbent binding [1].

Experimental Protocol: Magnetic Solid-Phase Extraction with Fluorescence Detection

This method uses COF (TpPa-NH2)@Fe3O4 nanocomposite for fast, high-recovery analysis of this compound in food samples [1].

Reagents and Apparatus
  • Adsorbent: COF (TpPa-NH2)@Fe3O4 nanocomposite.
  • Equipment: Fluorescence spectrophotometer, ultrasonic cleaner, pH meter, external magnet.
  • Chemical Setup: Prepare Britton-Robinson (B-R) buffer solution (0.04 mol/L) for pH adjustment.
Sample Preparation
  • Extraction: Weigh homogenized food sample into a tube. Add appropriate buffer and a measured amount of magnetic adsorbent.
  • Adsorption: Vortex or ultrasonicate the mixture to facilitate rapid adsorption of this compound onto the adsorbent (approx. 5 minutes).
  • Separation: Use an external magnet to separate the adsorbent from the sample solution. Decant and discard the supernatant.
  • Desorption: Add a small volume of desorption solvent to release this compound from the adsorbent. Separate again with the magnet and collect the eluate for analysis.
Instrumental Analysis
  • Detection Method: Fluorescence Spectrophotometry.
  • Settings: Set excitation wavelength to 285 nm and emission wavelength to 340 nm.
  • Quantification: Construct a calibration curve within the range of 0.2 - 120 µg·kg⁻¹ for quantification.
Performance Characteristics
  • Limit of Detection (LOD): 0.012 µg·kg⁻¹ [1].
  • Recovery Range: 96.0% - 107.4% [1].
  • Linearity: Good linearity within the specified range [1].

Analytical Workflow Diagram

The following diagram visualizes the optimized this compound analysis workflow using Magnetic Solid-Phase Extraction (MSPE), which is effective for sample cleanup and concentration. The process involves adsorbent preparation, sample binding, magnetic separation, and final analysis.

carbaryl_workflow Start Start Sample Prep A1 Prepare COF(TpPa-NH2)@Fe3O4 Start->A1 A2 Add Sample & Buffer A1->A2 A3 Mix (Ultrasonicate/Vortex) A2->A3 A4 Magnetic Separation A3->A4 A5 Discard Supernatant A4->A5 A6 Desorb Analyte A5->A6 A7 Magnetic Separation A6->A7 A8 Collect Eluate A7->A8 Analysis Fluorescence Analysis A8->Analysis End Result & Data Analysis->End

Key Method Comparison

For a broader perspective, the following table compares the core characteristics of two advanced analytical methods for this compound.

Method Attribute LC-MS/MS Method [2] MSPE-Fluorescence Method [1]
Detection Principle Mass spectrometry Fluorescence spectroscopy
Sample Preparation QuEChERS or modified extraction Magnetic Solid-Phase Extraction (MSPE)
Linear Range 1 - 100 µg/L 0.2 - 120 µg·kg⁻¹
Limit of Detection (LOD) Data not available in results 0.012 µg·kg⁻¹
Key Advantage High specificity and multi-residue capability Simplicity, speed, and cost-effectiveness

References

carbaryl toxicity compared to other carbamate pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Comparison of Carbamate Pesticides

Pesticide Acute Toxicity (Rat Oral LD₅₀) Toxicity Classification (WHO) Representative LC₅₀ in Aquatic Organisms Key Metabolite(s)
Aldicarb 0.8 mg/kg [1] Ia (Extremely Hazardous) [1] 93-145 ppm (Paramecium, 24h) [2] -
Carbofuran 8 mg/kg [1] Ib (Highly Hazardous) [1] - Carbofuran phenol [3]
Methomyl 17 mg/kg [1] Ib (Highly Hazardous) [1] - -
Carbaryl 250-850 mg/kg [4] II (Moderately Hazardous) [1] 28 ppm (Paramecium, 24h) [2] 1-Naphthol, α-Naphthol [3] [5]
Propoxur 95 mg/kg [1] II (Moderately Hazardous) [1] - -

Detailed Experimental Data and Protocols

The data in the table above is derived from various standardized experimental models. Here is a detailed look at some of the key studies and their methodologies.

Acute Toxicity in a Paramecium Model

A 1985 study evaluated the acute toxicity of three carbamates on Paramecium multimicronucleatum using two main methods [2].

  • Experimental Protocols:
    • Warburg Respirometry: This technique measured the cumulative oxygen uptake of the paramecium culture over 24 hours upon exposure to different concentrations of the pesticides. Inhibition of oxygen consumption served as an indicator of metabolic toxicity.
    • Static Acute Plate Assay: This method determined the median lethal concentration (LC₅₀) by exposing paramecia to various pesticide concentrations in a static environment and calculating the concentration that killed 50% of the population over specific time intervals (7, 9, 13, 17, and 24 hours).
  • Key Findings:
    • Oxygen Uptake: Aldicarb, this compound, and mexacarbate significantly inhibited oxygen uptake at 160, 120, and 100 ppm, respectively [2].
    • LC₅₀ Values: The 24-hour LC₅₀ values from the plate assay were:
      • Aldicarb: 93 ppm
      • This compound: 28 ppm
      • Mexacarbate: 19 ppm [2]
    • This suggests a higher acute toxicity for mexacarbate and this compound compared to aldicarb in this specific model.
Mechanistic Toxicity Pathways

Carbamate pesticides, including this compound, primarily exert their toxicity through two key mechanisms:

  • Acetylcholinesterase (AChE) Inhibition This is the canonical and most well-understood mechanism of action for carbamate insecticides [1] [4]. The process is reversible, which distinguishes it from the irreversible inhibition caused by organophosphate pesticides [1].

    The following diagram illustrates this neurotoxic pathway:

    G AChRelease Acetylcholine (ACh) Release into Synapse NormalSignaling Normal Nerve Signaling AChRelease->NormalSignaling NormalSignaling->AChRelease Signal Terminates AChE Acetylcholinesterase (AChE) Breaks down ACh AChE->NormalSignaling Hydrolyzes ACh CarbarylEntry Carbamate Exposure (this compound enters synapse) AChEInhibition This compound binds to AChE (Reversible Carbamylation) CarbarylEntry->AChEInhibition AChBuildUp ACh Accumulates in Synapse AChEInhibition->AChBuildUp ACh Breakdown Blocked Overstimulation Continuous Nerve & Muscle Overstimulation AChBuildUp->Overstimulation ToxicitySymptoms Toxicity Symptoms: Tremors, Seizures, Paralysis, Bronchoconstriction, Salivation Overstimulation->ToxicitySymptoms

  • Melatonin Receptor Disruption Emerging research indicates that some carbamates, including this compound, have secondary non-cholinergic targets.

    • Experimental Protocol: Integrated in silico chemical clustering and molecular modeling, combined with in vitro competition binding assays using 2-[¹²⁵I]-iodomelatonin, were used to identify carbamate insecticides with affinity for human melatonin receptors (hMT1 and hMT2) [6].
    • Key Findings: this compound, along with carbofuran, fenobucarb, and bendiocarb, were found to be orthosteric ligands that could act as antagonists at hMT1 receptors and agonists at hMT2 receptors. In vivo studies in mice showed that this compound (10 mg/kg i.p.) could reach brain receptors and phase-advance circadian activity rhythms, similar to melatonin. This suggests a novel mechanism by which carbamate exposure could potentially disrupt sleep and circadian biology [6].

Environmental Toxicity and Degradation

The toxicity and environmental fate of carbamates are critical for a comprehensive comparison.

  • Aquatic Toxicity: this compound is considered moderately to highly toxic to fish and highly toxic to aquatic invertebrates like zooplankton, crustaceans, and honeybees [7] [4]. A study on the freshwater catfish (Heteropneustes fossilis) found that sublethal exposure to this compound caused significant reductions in red blood cell counts and hemoglobin content, indicating hematological toxicity and stress [8].

  • Biodegradation Pathway: Microbial degradation is a key route for the elimination of this compound from the environment. The pathway in certain Pseudomonas species involves compartmentalization of enzymes to efficiently manage toxic intermediates [5].

    • Key Enzyme: This compound hydrolase (CH) catalyzes the first step, hydrolyzing this compound into 1-naphthol and methylamine.
    • Key Finding: In these bacteria, CH is localized in the periplasmic space, not the cytoplasm. This compartmentalization is believed to be a strategic adaptation to minimize cellular toxicity from the highly toxic and recalcitrant intermediate, 1-naphthol, which is further broken down in the cytoplasm [5].

    The core degradation pathway is summarized below:

    G This compound This compound CarbarylHydrolase This compound Hydrolase (CH) (Periplasmic Enzyme) This compound->CarbarylHydrolase Intermediate 1-Naphthol + Methylamine CarbarylHydrolase->Intermediate CytoplasmicEnzymes Cytoplasmic Enzymes (e.g., Gentisate 1,2-dioxygenase) Intermediate->CytoplasmicEnzymes EndProducts Further Degradation Products (e.g., via Salicylate/Gentisate) CytoplasmicEnzymes->EndProducts

Overall Comparison Summary

  • Relative Acute Mammalian Toxicity: Based on rat oral LD₅₀ values, this compound is significantly less toxic than aldicarb, carbofuran, and methomyl, but more toxic than some other compounds in its class [1] [4].
  • Mechanistic Profile: While all carbamates primarily inhibit AChE, this compound is among those identified to have additional, secondary pharmacological actions on melatonin receptors, which may contribute to unique toxicological profiles and health outcomes, such as potential sleep disruption [6].
  • Environmental Impact: this compound presents a substantial risk to non-target aquatic organisms and beneficial insects like bees. Its degradation involves a toxic intermediate (1-naphthol), but certain bacteria have evolved efficient, compartmentalized pathways to mitigate this [7] [5].

References

Comparison of Validated Carbaryl Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Category Specific Technique Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD%) Key Applications
Micellar Liquid Chromatography (MLC) [1] HPLC with Fluorescence Detection Not specified 5 ng/mL 15 ng/mL Adequate for routine analysis < 1% (intra- & inter-day) Water, soil, vegetables (lettuce)
Fluorescence Spectroscopy [2] Excitation-Emission Matrices with Second-Order Calibration Not specified Low (precise values depend on matrix) Satisfactory figures of merit Accurate quantification achieved Good inter/intra-day precision Peach, soil, sewage
Immunoassay [3] Competitive ELISA Not specified Sensitive to ~1.48 µg/L (IC50) - 82 - 96% 5.7 - 12.1% Banana, carrot, green bean, orange, peach, potato
Solid-Phase Extraction [4] Disposable Pipette Extraction (DPX) with HPLC-UV 0.075 - 2.50 mg/L Low (method is effective) - Efficient extraction Good precision Natural water samples

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques used in carbaryl validation.

Micellar Liquid Chromatography (MLC) with Fluorescence Detection

This protocol is designed for the simultaneous analysis of this compound and its main metabolite, 1-naphthol, with minimal sample pretreatment [1].

  • Sample Preparation:

    • Water: Spiked directly with this compound and 1-naphthol.
    • Soil & Vegetables (e.g., lettuce): 1 g of a finely ground sample is mixed with 10 mL of the micellar mobile phase (0.15 M SDS-6% pentanol at pH 3), stirred for 10 minutes, and filtered.
  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: 0.15 M Sodium Dodecyl Sulphate (SDS) - 6% (v/v) pentanol - 0.01 M NaH₂PO₄, buffered at pH 3 (to prevent this compound hydrolysis).
    • Flow Rate: 1 mL/min.
    • Detection: Fluorescence with Excitation: 225 nm / Emission: 333 nm.
    • Injection Volume: 20 µL.
  • Method Validation:

    • Linearity: Excellent (r > 0.999).
    • Precision: Intra-day and inter-day RSDs were below 1%.
    • Sensitivity: LOD of 5 ng/mL and LOQ of 15 ng/mL for this compound.
Fluorescence Spectroscopy with Second-Order Calibration

This method leverages the intrinsic fluorescence of this compound and uses advanced algorithms to accurately quantify it in complex, untreated samples [2].

  • Principle: The "second-order advantage" of chemometric models (like ATLD, PARAFAC) allows for the quantification of target analytes even in the presence of unknown interferences and overlapping spectral peaks.

  • Sample & Solvent Preparation:

    • Solvent: Methanol aqueous solutions are used. The concentration of methanol can significantly affect fluorescence intensity and must be optimized.
    • Samples: Fruit (e.g., peach), soil, and sewage samples can be analyzed with minimal pre-treatment.
  • Instrumentation and Data Processing:

    • Instrument: F-7000 fluorescence spectrophotometer.
    • Data Collection: Record Excitation-Emission Matrices (EEMs) within appropriate wavelength ranges (e.g., excitation 250-310 nm, emission 300-420 nm).
    • Analysis: Process the three-dimensional EEM data using second-order calibration algorithms (ATLD, SWATLD, PARAFAC) to resolve and quantify this compound concentration.
Immunoassay (ELISA) Validation Protocol

This method uses an antibody-based approach for sensitive detection, validated against chromatographic standards [3].

  • Sample Preparation:

    • Extraction with methanol, followed by liquid-liquid partitioning and clean-up on a Celite-charcoal adsorbent column.
    • The extract is diluted in phosphate buffer (pH 7.5) for analysis, ensuring methanol content is below 10% to maintain assay performance.
  • ELISA Procedure:

    • A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is performed.
    • The sensitivity (IC50) is approximately 1.48 µg/L.
    • Matrix effects are minimized with a 1:50 dilution of extracts, though some matrices like green bean may require special attention.
  • Confirmation:

    • Results are confirmed using Liquid Chromatography with Diode Array Detection (LC-DAD) and LC-Mass Spectrometry.
    • LC-MS uses Atmospheric Pressure Chemical Ionisation (APCI) and monitors ions m/z 202 ([M+H]+) and m/z 145 ([M+H-57]+) for definitive identification.

Workflow for this compound Method Development & Validation

The following diagram illustrates the logical decision-making process for selecting and validating a this compound analytical method, integrating the techniques discussed.

Start Start: this compound Method Development Sample Sample Matrix? Start->Sample Water Water Samples Sample->Water FoodCrop Food/Crop Samples Sample->FoodCrop EnvSoil Environmental (Soil, Sewage) Sample->EnvSoil Objective Analysis Objective? Water->Objective FoodCrop->Objective EnvSoil->Objective HighThroughput High-Throughput Screening Objective->HighThroughput MaxSensitivity Maximum Sensitivity Objective->MaxSensitivity StructuralID Structural Confirmation & Metabolites Objective->StructuralID GreenAnalytical Green Analytical Chemistry Objective->GreenAnalytical Method1 Immunoassay (ELISA) High throughput, good sensitivity HighThroughput->Method1 Method2 Fluorescence Spectroscopy with Chemometrics Fast, minimal pretreatment HighThroughput->Method2 Method3 LC-MS / LC-DAD High sensitivity & confirmation MaxSensitivity->Method3 StructuralID->Method3 Method4 Micellar Liquid Chromatography (MLC) Reduced solvent use GreenAnalytical->Method4 Method5 Solid-Phase Extraction (DPX) + HPLC Efficient preconcentration GreenAnalytical->Method5 Validation Method Validation: Linearity, LOD/LOQ, Recovery, Precision Method1->Validation Method2->Validation Method3->Validation Method4->Validation Method5->Validation

Key Insights for Method Selection

  • For Complex Matrices: Techniques with a "second-order advantage" like EEM with chemometric calibration are powerful as they can accurately quantify analytes despite unknown interferences and overlapping signals, often reducing the need for extensive clean-up [2].
  • Embrace Green Chemistry: Methods like Micellar Liquid Chromatography and Disposable Pipette Extraction (DPX) are designed to minimize hazardous solvent consumption and waste generation, aligning with the principles of Green Analytical Chemistry [1] [4].
  • Validation is Multi-faceted: A robust validation protocol must assess linearity, precision (repeatability), accuracy (via recovery studies), and sensitivity (LOD/LOQ). It's also critical to test for matrix effects from different sample types (e.g., fruits, vegetables, soil) which can significantly impact method performance [3] [1].

References

carbaryl biomarker correlation with exposure doses

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Carbaryl Biomarkers

The following table summarizes the key biomarkers, their correlation with exposure, and associated quantitative data.

Biomarker Type Correlation with Exposure Dose Key Quantitative Findings Experimental Model

| Urinary 1-Naphthol [1] [2] | Exposure | Strong correlation with recent dose (averaged over ~2 days) [1]. | - Elimination Half-life: ~3.6 hours [2].

  • Peak in Spot Urine: ~200 µmol/mol creatinine after a single oral dose at the ADI (0.008 mg/kg) [2].
  • 24h Excretion: Mean of 37.4 µmol/mol creatinine (range: 14.6-76.6) after ADI dose [2]. | Human Volunteers | | RBC AChE Inhibition [1] [3] | Effect | Appropriate biomarker of effect; correlates with brain AChE inhibition (surrogate for neurological effects) [1]. | - In green sturgeon, plasma cholinesterase activity was reduced by 28% following environmental this compound application [3].
  • In lab studies on white sturgeon, AChE activity was significantly reduced at concentrations ≥ 100 µg/L [3]. | Fish (as a surrogate model), Computational Modeling | | Plasma this compound [1] | Exposure | Weaker biomarker for exposure compared to urinary 1-naphthol [1]. | Information on specific quantitative correlation with dose was not prominent in the available data. | Computational Modeling |

Detailed Experimental Protocols

The quantitative data in the table above were derived from the following key experimental approaches.

Human Volunteer Studies for Urinary 1-Naphthol

This protocol provides direct human pharmacokinetic data [2].

  • Dosing: A single oral dose of this compound at the Acceptable Daily Intake (ADI) level of 0.008 mg/kg body weight was administered to five volunteers.
  • Sample Collection: Total urine was collected over 48 hours in specific intervals (0-2, 2-4, 4-6, ..., 44-48 hours post-exposure).
  • Sample Analysis:
    • Urine samples were treated with glucuronidase enzyme to hydrolyze conjugates and release free 1-naphthol.
    • Concentrations of 1-naphthol were determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
    • Creatinine levels were measured in all samples to correct for urine dilution, with results expressed as µmol/mol creatinine.
PBPK/PD Modeling for Biomarker Utility Assessment

This computational approach evaluates the relationship between exposure, internal dose, and biomarkers [1] [4] [5].

  • Exposure Simulation: The Cumulative and Aggregate Risk Evaluation System (CARES) exposure model generated realistic, time-resolved dietary intake profiles for a virtual population of 500 individuals.
  • Pharmacokinetic/Pharmacodynamic Simulation: These exposure profiles were used as inputs for a Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) model for this compound.
  • Biomarker Prediction & Correlation: The model simulated time courses of:
    • This compound concentrations in blood.
    • Urinary excretion of 1-naphthol.
    • AChE inhibition in RBCs and the brain.
    • Linear regression analysis was then used to quantify the correlations between the simulated biomarker levels and the intake doses or brain AChE inhibition.
In Vivo Fish Studies for Cholinesterase Inhibition

This method assesses the biological effect of this compound in aquatic organisms [3].

  • Exposure: Surrogate white sturgeon were exposed to a range of this compound concentrations (0 to 3000 µg/L) for 6 hours in a controlled aquatic environment.
  • Tissue Sampling & Analysis: Following exposure, brain tissue and blood plasma were collected.
  • Enzyme Activity Assay: The activity of acetylcholinesterase (AChE) in brain tissue and butyrylcholinesterase (BChE) in plasma was measured using standardized enzymatic assays. The percentage of enzyme inhibition compared to control animals was calculated.

Biomarker Pathways & Workflows

The diagrams below illustrate the foundational pathways and methodologies that underpin this compound biomarker science.

research_workflow Figure 2: Exposure Reconstruction via PBPK Modeling Biomonitoring Data\n(e.g., Urinary 1-Naphthol) Biomonitoring Data (e.g., Urinary 1-Naphthol) Reverse Dosimetry Reverse Dosimetry Biomonitoring Data\n(e.g., Urinary 1-Naphthol)->Reverse Dosimetry PBPK Model PBPK Model Reverse Dosimetry->PBPK Model Estimated Intake Dose Estimated Intake Dose PBPK Model->Estimated Intake Dose

Research Implications and Data Gaps

  • For Researchers: The data supports using urinary 1-naphthol as a robust biomarker for assessing recent this compound exposure in human studies. The PBPK modeling approach is particularly powerful for interpreting biomonitoring data and converting a single biomarker measurement into an estimated intake dose [4] [5].
  • Critical Data Gaps: Research highlights that accurate exposure reconstruction for short-half-life chemicals like this compound requires additional information, such as urine flow rate and the precise timing of the last exposure relative to sample collection [4] [5]. Furthermore, 1-naphthol is not specific to this compound, as it is also a major metabolite of naphthalene, requiring careful interpretation of background exposures [2].

References

comparative carbaryl toxicity across species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Carbaryl

The table below summarizes key toxicity data and findings from comparative studies.

Species LD₅₀ (Oral) Key Toxicological Findings Toxicokinetic Profile
Rat 250-850 mg/kg [1] [2] More pronounced cholinergic signs (salivation, muscle tremors) for a given level of brain AChE inhibition (47%) [1]. Total clearance: ~0.045 L/kg/min [1]. Rapid absorption from GI tract; accumulated in liver, fat; high biliary excretion [3] [4].
Chicken Information missing Less pronounced toxicity signs for a given level of brain AChE inhibition (57%) [1]. Total clearance: 0.26 L/kg/min (5.7x faster than rat) [1].
Mouse 128 mg/kg [2] Information missing Information missing
Guinea Pig 250 mg/kg [2] Information missing Information missing
Rabbit 710 mg/kg [2] Information missing Information missing
Dog 759 mg/kg [2] Information missing Information missing
Cat 150 mg/kg [2] Information missing Information missing
Human (Estimated) Information missing Likely human carcinogen [2]. Single 2 mg/kg dose caused no effects; 250 mg (approx. 2.8 mg/kg) caused violent epigastric pain, sweating [3]. Estimated half-life: 9 hours (IV); excreted mainly as metabolites in urine within 24-96 hours [3].

Detailed Experimental Data and Protocols

For researchers, the methodologies from key comparative studies provide critical context for interpreting data.

  • Comparative Study in Chickens and Rats [1]

    • Objective: To compare the toxicity and toxicokinetics of this compound in chickens and rats, focusing on acetylcholinesterase inhibition.
    • Protocol: Animals were administered this compound via intraperitoneal injection. Chickens received 900 mg/kg, and rats received 70 mg/kg. Brain acetylcholinesterase (AChE) activity and carboxylesterase activities in brain, liver, and plasma were measured 60 minutes post-administration, the time of maximal cholinergic signs. Toxicokinetic parameters were determined after intravenous administration of 5 mg/kg.
    • Findings: The dose required to cause equivalent brain AChE inhibition was much higher in chickens. Despite similar enzyme inhibition, clinical signs of toxicity were more severe in rats. Chickens cleared this compound 5.7 times faster than rats.
  • In Vitro Study on Bovine Cervical Contractions [5]

    • Objective: To determine the effects of various pesticides, including this compound, on cervical contractions in pregnant cows.
    • Protocol: Cervical tissue strips from cows at 4-6 months of gestation were incubated with this compound at an environmental dose (0.02-20 ng/mL). Contraction strength was measured under two conditions: 37.5°C for 24 hours and 4°C for 48 hours.
    • Findings: this compound increased the force of cervical strip contractions, suggesting a potential impact on reproductive function. The study notes these are preliminary findings from isolated tissue, requiring further in vivo confirmation.

Mechanism of Action and Metabolic Pathways

This compound's primary mechanism is reversible inhibition of acetylcholinesterase (AChE) in the nervous system, leading to acetylcholine accumulation and cholinergic toxicity [3] [2]. The metabolic fate of this compound differs between mammals and microorganisms, which is relevant for toxicology and bioremediation research.

The following diagram illustrates the core mechanism of this compound toxicity in animals and its metabolic pathway in a common soil bacterium, Pseudomonas sp. strain C5pp.

The pathways show how this compound's action differs fundamentally between animal systems, where it causes neurotoxicity, and bacterial systems, where it is broken down for energy.

Research Implications Summary

The comparative data reveals that species sensitivity to this compound is highly variable. This can be attributed to:

  • Metabolic Capacity: The higher clearance rate in chickens compared to rats is a key factor in the difference in observed toxicity [1].
  • Enzyme Distribution: Baseline activities of esterase enzymes in tissues like the liver and brain vary between species, influencing local tissue susceptibility and overall detoxification [1].
  • Mechanism-Based Toxicity: The core mechanism is consistent, but physiological and metabolic differences lead to varying clinical presentations and LD₅₀ values across species [1] [2].

References

carbaryl endocrine disruption potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Endocrine Disruption Profile and Comparisons

The table below summarizes the endocrine disruption potential of carbaryl and other common pesticides based on experimental and regulatory findings.

Pesticide Chemical Class Key Endocrine Disruption Findings Regulatory Status (EPA EDSP Tier 1)
This compound Carbamate - Estrogenic activity; increased force of cervical contractions in pregnant cows [1]. \newline - Binds to estrogen receptors, mimicking natural hormone [2]. Listed for Tier 1 screening; identified as having endocrine disruption potential [3] [4].
Glyphosate Organophosphonate - Increased cervical contraction force; induces oxidative stress, alters hormone levels, and disrupts ovarian function [1] [5] [2]. \newline - Impacts estrogen signaling pathways [5]. Information not specified in search results.
Fenvalerate Pyrethroid - Induced cervical relaxation, analogous to the effect of estradiol (E2) [1]. \newline - Documented estrogenic properties [1]. Information not specified in search results.
Atrazine Triazine - Exerted no effect on cervical motor function in a bovine study [1]. \newline - Can exhibit both estrogenic and anti-estrogenic properties [1]. Listed for Tier 1 screening; recommended for additional Tier 2 testing [3].
Cypermethrin Pyrethroid - Increased cervical contraction force, but to a lesser extent than this compound [1]. Listed for Tier 1 screening; identified as having endocrine disruption potential [3].
DDT Organochlorine - Exerted no effect on cervical motor function in a specific bovine study [1]. \newline - Known estrogenic properties and thyroid disruptor [1] [6]. Information not specified in search results.
Malathion Organophosphate - Exerted no effect on cervical motor function in a specific bovine study [1]. \newline - Documented estrogenic properties [1]. Information not specified in search results.

Summary of Key Experimental Data

1. Bovine Cervical Contraction Assay [1]

  • Objective: To determine the effects of various pesticides on cervical contractions during pregnancy.
  • Protocol:
    • Tissue Preparation: Cervical strips were collected from cows at 4-6 months of gestation.
    • Exposure: Tissues were treated with individual pesticides at environmentally relevant doses (non-toxic concentrations).
    • Conditions: Incubated under two conditions: 37.5°C for 24 hours (physiological) and 4°C for 48 hours (prolonged exposure).
    • Measurement: The strength (force) of the contractions was measured and compared to controls.
  • Key Finding for this compound: this compound was found to increase the force of cervical strip contractions to a greater extent than the pyrethroid cypermethrin.

2. EPA's Endocrine Disruptor Screening Program (EDSP) [3]

  • Objective: To use a battery of assays (Tier 1) to identify chemicals with the potential to interact with the estrogen, androgen, or thyroid hormone systems.
  • Protocol: The EPA employs a standardized Weight-of-Evidence (WoE) assessment based on multiple Tier 1 assays to determine the potential of a chemical to cause endocrine disruption.
  • Key Finding for this compound: this compound has undergone Tier 1 screening, and the WoE assessment confirms its potential for endocrine disruption.

3. Machine Learning Identification of Toxic Alerts [7]

  • Objective: To identify key chemical substructures (toxic alerts) that cause endocrine disruption.
  • Protocol:
    • Model Training: A Random Forest classifier model was trained on the large, curated TOX21 dataset, which contains activity data for compounds on several nuclear receptors.
    • Feature Analysis: The LIME (Local Interpretable Model-agnostic Explanations) method was used to interpret the model and identify which substructures in a molecule were most important for predicting endocrine disruption.
  • Key Finding for this compound: The carbamate functional group was identified as a significant toxic alert for endocrine disruption across multiple hormonal pathways.

Mechanisms of Action and Signaling Pathways

This compound's endocrine-disrupting effects are primarily mediated through its interaction with hormone signaling pathways. The diagram below illustrates the key molecular mechanisms.

carbaryl_mechanism This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Induces Receptor Binding Receptor Binding This compound->Receptor Binding Binds to Estrogen Receptor (ER) Estrogen Receptor (ER) Gene Transcription Gene Transcription Estrogen Receptor (ER)->Gene Transcription Altered Gene Expression Altered Gene Expression Gene Transcription->Altered Gene Expression Cellular Response Cellular Response Altered Gene Expression->Cellular Response e.g., Altered uterine or cervical function Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Natural Estrogen (E2) Natural Estrogen (E2) Natural Estrogen (E2)->Receptor Binding Binds to Receptor Binding->Estrogen Receptor (ER) Activates

The primary mechanisms through which this compound acts as an endocrine disruptor include [1] [2] [4]:

  • Estrogen Receptor Mimicry: this compound can bind to estrogen receptors, mimicking the natural hormone estradiol. This inappropriate activation can disrupt the normal signaling that regulates the female reproductive tract.
  • Induction of Oxidative Stress: Exposure can lead to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress. This can cause damage to cells, proteins, and DNA, and is a key mechanism behind the cytotoxic effects of many endocrine-disrupting pesticides.
  • Epigenetic Alterations: Like other endocrine disruptors, this compound has the potential to cause epigenetic changes, such as alterations in DNA methylation. These changes can modify gene expression without changing the DNA sequence itself and may have transgenerational effects.

Key Takeaways for Researchers

  • Strong Evidence for Endocrine Disruption: Multiple lines of evidence from in vitro, ex vivo, and in silico models, as well as regulatory assessments, consistently classify this compound as an endocrine disruptor with estrogenic activity [1] [3] [7].
  • Critical Functional Group: The carbamate structure itself is a recognized "toxic alert" for endocrine disruption, which is crucial information for medicinal chemists and toxicologists designing new compounds or evaluating chemical safety [7].
  • Complex, Multi-mechanistic Action: this compound's effects are not limited to a single pathway. A comprehensive assessment must consider its combined actions on receptor binding, oxidative stress, and potential epigenetic modifications [2].

References

carbaryl reproductive toxicity comparison other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reproductive Toxicity of Insecticides

The table below summarizes key experimental findings on the reproductive toxicity of carbaryl compared to other pesticide classes.

Pesticide Class Test System Key Reproductive Toxicity Findings Proposed Mechanisms
Carbamates (this compound) Marine Medaka (Fish) [1] F0: Reduced ovulation, abnormal ovarian development, disrupted courtship behavior. F1: Similar reproductive defects in offspring. Disruption of sex steroid hormones (e.g., estrogen, testosterone); altered gene expression in the hypothalamic-pituitary-gonadal (HPG) axis; altered DNA methylation [1].
Male Rats [2] Significant reduction in: testes weight, seminiferous tubule diameter, germ cells, spermatocytes, spermatids, and Leydig cells. Decreased serum testosterone. Inhibition of acetylcholinesterase; induction of oxidative stress; direct damage to testicular cells; disruption of pituitary-gonad axis (decreased testosterone, increased LH & FSH) [2].
Albino Rats [3] Depressed spermatogenesis; sloughing of germinal cells; distorted shape of seminiferous tubules; edema in interstitial spaces. Histopathological damage to testicular structure.
Organophosphates (OPs) & Carbamates (NMCs) Human Males (Meta-Analysis) [4] A pooled bias-adjusted standardized mean difference in sperm concentration of -0.30 (95% CI: -0.49, -0.10) between more- and less-exposed men. Cholinesterase inhibition; endocrine disruption; oxidative stress; potential epigenetic modifications in sperm [4] [5].
Pyrethroids Overview (Mammals & Aquatic Species) [6] Reported to cause reproductive toxicity in humans and oxidative stress in aquatic species. Neurotoxicity; induction of oxidative stress.

Detailed Experimental Protocols

The following details the methodologies from key studies cited in the comparison table, which are critical for evaluating the experimental evidence.

1. Chronic Exposure in Marine Medaka (Oryzias melastigma) [1]

  • Test Organism: Female marine medaka (a model marine fish).
  • Exposure Protocol: Parental generation (F0) was exposed to this compound at environmentally relevant concentrations (0, 0.1, 1, 10, and 100 μg/L) from the embryonic stage until 6 months of age.
  • Assessment Endpoints:
    • Reproductive Performance: Fecundity (egg production), gonadosomatic index (GSI), ovarian histology, and courtship behavior.
    • Physiological Measurements: Levels of sex steroid hormones (e.g., estrogen).
    • Molecular Analysis: Gene expression related to the HPG axis and DNA methylation in ovarian tissue. The F1 offspring were raised in clean water and assessed for similar endpoints.

2. Male Rat Study on the Pituitary-Gonad Axis [2]

  • Test Organism: Adult male Wistar rats (10-12 weeks old).
  • Exposure Protocol: Intraperitoneal (i.p.) injection of this compound at 10 mg/kg and 30 mg/kg body weight, or a vehicle control (olive oil), for 35 days.
  • Tissue and Analysis:
    • Histopathology: Testes were dissected, fixed, sectioned, and stained (H&E) for microscopic examination. Quantitative counts of germ cells, spermatocytes, spermatids, and Leydig cells were performed. The diameter of seminiferous tubules was measured.
    • Hormonal Assay: Blood serum was analyzed using radioimmunoassay kits to measure testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) levels.

3. Systematic Review and Meta-Analysis on Human Sperm Concentration [4]

  • Search Strategy: Three scientific databases (PubMed, Scopus, Web of Science), two U.S. government databases, and five non-governmental organization websites were searched for epidemiological studies through August 11, 2022.
  • Eligibility Criteria: Included studies on adult men (≥18 years) with exposure to organophosphate (OP) or N-methyl carbamate (NMC) insecticides, with a comparison group and sperm concentration as the outcome.
  • Data Analysis: A three-level multivariate random-effects meta-analysis model was used to pool bias-adjusted standardized mean differences in sperm concentration between more- and less-exposed groups.

Proposed Signaling Pathway for this compound's Reproductive Toxicity

Research suggests this compound disrupts the hypothalamic-pituitary-gonadal (HPG) axis, a key regulatory system for reproduction. The following diagram illustrates this proposed pathway, integrating findings from multiple animal studies [1] [7] [2].

carbaryl_pathway cluster_neuro Neuroendocrine Disruption cluster_hormonal Hormonal & Cellular Effects cluster_effects Observed Toxic Effects This compound This compound hpg_axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption This compound->hpg_axis AchE Inhibition of Acetylcholinesterase (AChE) This compound->AchE LH_FSH Altered LH & FSH Secretion hpg_axis->LH_FSH Oxidative Oxidative Stress & Apoptosis hpg_axis->Oxidative Neuro_Effects Overstimulation of Nervous System AchE->Neuro_Effects Testosterone Decreased Testosterone Production LH_FSH->Testosterone Estrogen Altered Estrogen Signaling LH_FSH->Estrogen Male_Effects Male: Reduced sperm count, abnormal morphology Testosterone->Male_Effects Female_Effects Female: Impaired ovarian development, reduced fecundity Estrogen->Female_Effects Oxidative->Male_Effects Oxidative->Female_Effects Transgenerational Transgenerational Effects (via DNA methylation) Oxidative->Transgenerational

The diagram above summarizes the complex pathway by which this compound exposure is thought to lead to reproductive toxicity.

Key Insights for Researchers

  • Multi-Species and Multi-Generational Effects: The toxicity of this compound is not limited to a single species or sex. Evidence from fish and rodent models shows adverse outcomes in both males and females, with some studies indicating these effects can be transmitted to the next generation via epigenetic mechanisms like altered DNA methylation [1] [5].
  • Comparative Toxicity with OPs: The recent meta-analysis indicates that the effect of carbamates (like this compound) and organophosphates on human sperm concentration is significant and comparable, with a pooled negative effect size [4]. This suggests that the replacement of older pesticides with these "contemporary use" insecticides may not have mitigated reproductive risks.
  • Mechanistic Complexity: this compound's reproductive toxicity is likely pleiotropic, arising from a combination of its primary neurotoxic action (AChE inhibition), direct endocrine disruption, induction of oxidative stress, and epigenetic reprogramming [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion.
White or gray, odorless solid. [pesticide]; [NIOSH]
ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS.
White or gray, odorless solid.
White or gray, odorless solid. [pesticide]

Color/Form

Colorless to light tan crystals
White or gray ... solid.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 Da

Monoisotopic Mass

201.078978594 Da

Boiling Point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Flash Point

193-202Â °C

Heavy Atom Count

15

Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink
1.228 g/cu cm at 25 °C
1.2 g/cm³
1.23

LogP

2.36 (LogP)
log Kow = 2.36
1.59

Odor

... Odorless ...

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
...Decomposes below boiling point.

Appearance

Solid powder

Melting Point

288 °F (USCG, 1999)
145 °C
142Â °C
293 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R890C8J3N1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

Formulations of carbaryl have been used successfully to control human lice.
/VETERINARY ANIMALS/ To control fleas, lice, ticks, & mites on animals, poultry, & premises, incl sarcoptic mange on buffaloes; lice, ticks, & mange mites on cattle; fleas & resistant fleas on dogs; & fowl mites, lice, & fleas on poultry.
Medication (Vet): Ectoparasiticide

Pharmacology

Carbaril is a synthetic carbamate acetylcholinesterase inhibitor and suspected endocrine disruptor that is used as a pesticide. It is characterized as a toxic, white-grey odorless solid, and exposure occurs by inhalation, ingestion, or contact.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2024)
0.00000136 [mmHg]
Vapor pressure: 0.002 mm Hg at 40 °C
1.36X10-6 mm Hg at 25 °C
Vapor pressure at 20Â °C: negligible
<0.00004 mmHg at 77 °F
(77 °F): <0.00004 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

63-25-2
3197-92-0
27636-33-5

Absorption Distribution and Excretion

An in vitro dermal penetration study was conducted using both rat and human skin . This study showed that rat skin was 2.8 times more permeable to carbaryl than human skin.
Excretion--retention of ... carbaryl labeled in 3 different positions ... studied 48 hr after ip admin to rats. 65% of (14)C of carbonyl-(14)C-carbaryl was excreted in urine, 25% in expired air, 2% in feces, & 10% was retained ... highest levels of (14)C were present in liver, kidneys, heart, & corpuscles (erythrocytes & leukocytes). 58% of (14)C of n-methyl-(14)C-carbaryl was excreted in urine, 12% in expired air, 4% in feces, & 13% was retained ... (14)C was maximal in liver, kidneys, heart, lungs, & spleen, organs with high blood flow. 77% of (14)C of naphthyl-(14)C-carbaryl was excreted in urine, 9% in feces, & 7% was retained ... levels of (14)C in tissue were highest in kidneys, spleen, bone, & fat ... about 50% of (14)C had been excreted in 4 hr ... .
Of oral dose of (1-naphthyl-1-(14)C)-N-methylcarbamate given to rats, 53% & 82% were absorbed after 20 min & 1 hr, respectively. Carbaryl is absorbed very rapidly from lung, 2.5 times faster than from small intestine.
(14)C-carbaryl labeled in n-methyl group has been found in fetuses of pregnant rats, & mice. ... Autoradiographic study of (14)C-methyl-carbaryl in pregnant rat has shown that radiolabel was localized in eye, liver, & brain of fetus.
For more Absorption, Distribution and Excretion (Complete) data for CARBARYL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Sevin, labeled with (14)C, is metabolized in insects, in rat, and by microsomal prepn of mouse, rat & rabbit liver, by aromatic hydroxylation, n-methyl hydroxylation, hydrolysis of carbamyl grouping, & by conjugation.
Of the metabolites identified in livestock commodities, five are considered significant ... : carbaryl; 5,6-dihydro-5,6-dihydroxy carbaryl; and 5-methoxy-6-hydroxy carbaryl and all residues which can be hydrolyzed to carbaryl, 5,6-dihydro-5,6-dihydroxy carbaryl, or 5-methoxy-6-hydroxy carbaryl under acidic conditions. The /EPA/ included these compounds in the dietary risk assessment for carbaryl, and in the reassessment of carbaryl tolerances for livestock commodities only.
Single oral dose of carbaryl was admin to rats. After extraction of ... urine, column & TLC chromotography, tentative identification was made for 1,5-naphthalenediol with small amt of carbaryl, 5-hydroxycarbaryl, & trace of n-hydroxymethylcarbaryl was also present. A major metab ... identified as 5,6-dihydro-5,6-dihydroxycarbaryl, was found free (1.4% of the dose) & as the glucuronide (10.5% of the dose). Naphthyl glucuronide & sulfate were also observed.
In urine of rats in addn to 1-naphthol, 1-naphthyl methylcarbamate N-glucuronide, 1-naphthyl methylimido-carbonate O-glucuronide, 4-(methylcarbamoyloxy)-1-naphthyl glucuronide, 1-naphthyl glucuronide, 1-naphthyl sulfate, 4-(methylcarbamoyloxy)-1-naphthyl sulfate, 3 unidentified cmpd & cmpd believed to be 1-naphthyl N-hydroxymethylcarbamate were observed. Similar results were observed with guinea pigs.
For more Metabolism/Metabolites (Complete) data for CARBARYL (17 total), please visit the HSDB record page.
Carbaryl has known human metabolites that include 4-hydroxycarbaryl, carbaryl methylol, and 5-hydroxycarbaryl.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbaryl

Biological Half Life

... The half-life of carbaryl was 6.4 min in the empty small intestines and 2.6 min in the lungs of rats.

Use Classification

INSECTICIDES

Methods of Manufacturing

... Produced from 1-naphthyl chloroformate and methylamine or by reaction of 1-naphthol with methyl isocyanate.
In a first step, sodium 1-naphthoxide is reacted with phosgene ... and in a second step that intermediate is reacted with methylamine to give 1-naphthyl-N-methyl carbamate.
Synthesized directly from 1-naphthol and methyl isocyanate or from naphthyl chloroformate (1-naphthol and phosgene) plus methylamine.

General Manufacturing Information

1-Naphthalenol, 1-(N-methylcarbamate): ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Carbaryl (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Carbaryl is a carbamate insecticide and molluscide that was first registered in 1959 for use on cotton. Carbaryl has many trade names, but is most commonly known as Sevin.
Compatible with most other pesticides except those strongly alkaline such as bordeaux mixt or lime sulfur, decomp to form alpha-naphthol.
Crude or semirefined coal tar or petroleum naphthalene can be used for carbaryl manufacture.

Analytic Laboratory Methods

METHOD IS DESCRIBED FOR DETERMINING CARBARYL ON FRUITS, VEGETABLES, & GRAINS. RESIDUES ARE SEPARATED BY REVERSE PHASE HIGH PERFORMANCE LIQ CHROMATOGRAPHY & DETECTED USING IN-LINE POST-COLUMN FLUOROMETRIC DETECTION TECHNIQUE.
DETERMINATION OF SOME CARBAMATE PESTICIDES, INCLUDING CARBARYL, IN WATER & SOIL BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. AVERAGE RECOVERIES FROM THE HPLC COLUMN WERE GREATER THAN 80% FOR WATER & SOIL SAMPLES WITH SOME EXCEPTIONS.
Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: carbaryl; Matrix: ground water and finished drinking water; Detection Limit: 2 ug/L.
Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: carbaryl; Matrix: finished drinking water; Detection Limit: 0.045 ug/L.
For more Analytic Laboratory Methods (Complete) data for CARBARYL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is presented for the determination of cholinesterase activity in whole blood by colorimetry; at least 80% of the activity measured by this technique is erythrocyte cholinesterase, & the method is applicable to all anticholinesterase agents. A small volume of blood is incubated with a soln containing 4 umoles of acetylcholine. Hydroxylamine is added to stop the reaction & to react with the remaining acetylcholine, forming a colored complex. The absorbance of this solution is measured in a spectrophotometer at 540 nm. The cholinesterase activity of a blood specimen is expressed as the number of micromoles of acetylcholine hydrolyzed during the 10 min incubation, & is calculated using the formula: umoles acetylcholine hydrolyzed= 4(1-As/Ac) where As represents the absorbance of the sample & Ac represents the absorbance of the control. Quality control materials are not applicable to this procedure. Sensitivity, 0.2 umoles; linearity, 0.2 to 4 umoles; coefficient of variation, 1%; relative recovery, not applicable. Interferences: the avg cholinesterase activity in whole blood using this technique is 2.38 umoles (range 1.93-2.83) for adult males & 2.18 umoles (range 1.73-2.63) for females. Approx 80% of the activity measured by this method is due to erythrocyte cholinesterase, which is less subject to random variation than plasma esterase activity. This method is useful for the routine monitoring of worker exposure to carbaryl.
A method is presented for the determination of total 1-naphthol in urine by colorimetry. Conjugated 1-naphthol in urine is released by acid hydrolysis & the free substance is extracted into an organic solvent. The solvent is removed by evaporation & the residue dissolved in methanolic alkali. The 1-naphthol is reacted with p-nitrobenzene diazonium fluoroborate & the resulting color determined spectrophotometrically at 590 nm. Calculation is based on a response factor derived from a standard curve. A quality control specimen containing 2 mg/l 1-naphthnol is analyzed daily. Sensitivity, 0.2 mg/l; linearity, 0.5 to 16 mg/l; coefficient of variation, not established; relative recovery, not established. Interferences: Urinary 1-naphthol concn have not exceeded 0.3 mg/l in healthy unexposed subjects. Concentrations in excess of 4 mg/l may be considered to represent significant exposure to carbaryl.

Storage Conditions

PESTICIDE STORAGE: Storage should be under lock and key and secure from access by unauthorized persons and children. Storage should be in a cool, dry area away from any heat or ignition source. Do not allow storage in a damp or humid area. Do not stack over 2 pallets high. Move bags carefully so as not to tear or puncture. Do not move from one area to another unless they are securely sealed to prevent dust from escaping. Keep container tightly sealed when not in use. Keep away from any puncture source. Avoid storage near water supplies, food, feed and fertilizer to avoid contamination. Avoid contamination with acids and alkalies. Store in original containers only.
KEEP IN COOL, DRY PLACE. STORE AWAY FROM FEED & FOODSTUFFS. KEEP OUT OF REACH OF CHILDREN.

Interactions

Poisoning from organophosphates and carbamates is a significant cause of morbidity and mortality worldwide. Concerns have been expressed over the safety and efficacy of the use of oximes such as pralidoxime (2-PAM) in patients with carbamate poisoning in general, and more so with carbaryl poisoning specifically. The goal of the present study was to evaluate the role of 2-PAM in a mouse model of lethal carbaryl poisoning. ... Female ICR Swiss Albino mice weighing 25-30 g were acclimated to the laboratory and housed in standard conditions. One hundred and ten mice received an LD50 dose of carbaryl subcutaneously. Ten minutes later, they were randomized by block randomization to one of eight treatment groups: normal saline control, atropine alone, 100 mg/kg 2-PAM with and without atropine, 50 mg/kg 2-PAM with and without atropine, and 25 mg/kg 2-PAM with and without atropine. All medications were given intraperitoneally and the atropine dose was constant at 4 mg/kg. The single objective endpoint was defined as survival to 24 hours. Fatalities were compared using a Chi squared or Fisher's exact test. ... Following an LD50 of carbaryl, 60% of the animals died. Atropine alone statistically improved survival (15% lethality). High dose 2-PAM with and without atropine was numerically worse, but not statistically different from control. While the middle dose of 2-PAM was no different than control, the addition of atropine improved survival (10% fatality). Low-dose 2-PAM statistically improved survival (25% lethality). Atropine further reduced lethality to 10%. ... When appropriately dosed, 2-PAM alone protects against carbaryl poisoning in mice. Failure to demonstrate this benefit in other models may be the result of oxime overdose.
The influence of cimetidine on the pharmacokinetic and pharmacodynamic response to the insecticide carbaryl has been investigated in isolated human erythrocytes (red blood cells; RBC) and after oral administration of 1 mg/kg carbaryl to four normal subjects in the absence or presence of cimetidine (300 mg, 8/hr for 3 days). Carbaryl induced a concentration-dependent reduction of isolated RBC acetylcholinesterase activity requiring 1 ug/mL to achieve 20% inhibition. Cimetidine also induced a dose-dependent inhibition of RBC acetylcholinesterase activity, but at 40-fold higher concentrations. At high concentrations, cimetidine was additive to carbaryl-induced inhibition of RBC acetylcholinesterase, but exhibited no effect at the therapeutically relevant concentrations (10 ug/mL). After oral carbaryl administration to normal subjects, plasma concentrations rapidly rose to a peak, then declined with a half-life of 0.79 +/- 0.47 hr. Oral carbaryl clearance was 5.4 +/- 2.0 L/min. Peak plasma carbaryl concentrations were associated with 27% inhibition of RBC acetylcholinesterase activity, and the concentration associated with a reduction of RBC acetylcholinesterase activity of 20% was 0.02 microgram/ml. The terminal half-life for the dynamic response was 2.6 +/- 1.5 hr. After pretreatment with cimetidine, peak plasma carbaryl concentrations doubled and clearance was reduced (to 2.5 +/- 1.5 L/min) (P<0.05). However, half-life remained unchanged. Despite increased carbaryl levels, the maximum inhibition of RBC acetylcholinesterase activity was significantly reduced, and the concentration of carbaryl required to achieve 20% inhibition of RBC acetylcholinesterase activity was increased to approximately 0.5 ug/mL. These results are consistent with the hypothesis that carbaryl is metabolized by drug-metabolizing enzymes that can be inhibited by cimetidine.
The administration of 2-pyridine aldoxime methyl chloride (2-PAM Cl) is a standard part of the regimen for treatment of human overexposure to many organophosphorus pesticides and nerve agents. However, some literature references indicate that poisoning by carbaryl (1-naphthyl N-methyl carbamate), an insecticide in everyday use, is aggravated by the administration of 2-PAM Cl. This effect has been reported in the mouse, rat, dog and man. ... The inhibition of both eel acetylcholinesterase (eel AChE, EC 3.1.1.7) and human serum cholinesterase (human BuChE, EC 3.1.1.8) by carbaryl was enhanced by several oximes. Based on 95% confidence limits the rank order of potentiation with eel AChE was TMB-4 = Toxogonin > HS-6 = HI-6 > 2-PAM Cl. By the same criterion, the rank order of potentiation with human BuChE was TMB-4 > Toxogonin > HS-6 = 2-PAM Cl. Carbaryl-challenged mice also reflected a potentiation since TMB-4 exacerbated the toxicity more than 2-PAM Cl. Our hypothesis is that certain oximes act as allosteric effectors of cholinesterases in carbaryl poisoning, resulting in enhanced inhibition rates and potentiation of carbaryl toxicity.
Antidiuretic agent diazoxide ... incr 20-fold toxicity of carbaryl in pig.
For more Interactions (Complete) data for CARBARYL (13 total), please visit the HSDB record page.

Stability Shelf Life

STABLE TO HEAT, LIGHT, ACIDS; HYDROLYZED IN ALKALIES
UNSTABLE ABOVE 70 °C
Stable under neutral and weakly acidic conditions.

Dates

Last modified: 08-15-2023

Core-shell magnetic Ag-molecularly imprinted composite for surface enhanced Raman scattering detection of carbaryl

Emily C Cheshari, Xiaohui Ren, Xin Li
PMID: 33417510   DOI: 10.1080/03601234.2020.1869476

Abstract

Surface-enhanced Raman scattering (SERS) is a promising technique for rapid detection of pesticide residues. However, conventional SERS substrates require extraction processes which are time consuming and they also lack selectivity, stability and reproducibility. Herein, we present a multifunctional stable zero-valent iron based core-shell substrate. It combines magnetic separation, selective adsorption by molecular imprinting technique and sensitive detection of carbaryl by SERS. The core-shell substrate was successfully prepared by immobilizing silver on the surface of zero-valent iron microspheres. Subsequent molecular imprinting on the bimetallic magnetic silver microspheres ensured selective removal and detection. The substrate exhibited magnetization saturation of 8.89 emu/g providing efficient analyte separation. It showed high sensitivity and selectivity toward carbaryl detection to nanomolar concentration level. Linear regression models for peaks at Raman shift 1599 cm
and 2233 cm
demonstrated a good linear fit with R
=0.9738 and R
=0.8952 respectively. The composite was successfully applied on spiked water samples resulting in average recovery rate of 89%. The findings of this study demonstrate great substrate potential for application in separation and detection of trace quantities of chemical contaminants for environment safety and protection.


A copper nanoparticle-based electrochemical immunosensor for carbaryl detection

Elena V Dorozhko, Anna S Gashevskay, Elena I Korotkova, Jiri Barek, Vlastimil Vyskocil, Sergei A Eremin, Evgeny V Galunin, Muhammad Saqib
PMID: 33773707   DOI: 10.1016/j.talanta.2021.122174

Abstract

A hapten-protein conjugate with copper nanoparticles (Hap-Car-BSA@CuNPs) was first synthesized in the present work for the determination of carbaryl. The copper nanoparticles (CuNPs) of the conjugate were used as electrochemical labels in the direct solid-phase competitive determination of carbaryl residues in flour from different crops. The signal was read by linear sweep anodic stripping voltammetry (LSASV) of copper (through the electrochemical stripping of accumulated elemental copper) on a gold-graphite electrode (GGE). To form a recognition receptor layer of monoclonal antibodies against the carbaryl on the surface of the GGE, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxy-2,5-pyrrolidinedione (NHS) were used as the best covalent cross-linkers. The concentrations of the antibodies and the Hap-Car-BSA@CuNPs conjugate were optimized for carbaryl detection by the electrochemical immunosensor. The electrochemical immunosensor can be used for highly sensitive determination of carbaryl residues in flour samples in the concentration range 0.8-32.3 μg·kg
, with a limit of detection 0.08 μg·kg
. The present work paves the path for a novel method for monitoring carbaryl in other food products, drinks, and soil samples.


Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in

Yidong Zhou, Zhijian Ke, Hangting Ye, Mengting Hong, Yifei Xu, Mingliang Zhang, Wankui Jiang, Qing Hong
PMID: 33264024   DOI: 10.1021/acs.jafc.0c03845

Abstract

Carbaryl is a widely used carbamate pesticide in agriculture. The strain
sp. X9 possesses the typical carbaryl degradation pathway in which carbaryl is mineralized via 1-naphthol, salicylate, and gentisate. In this study, we cloned a carbaryl hydrolase gene
and a novel two-component 1-naphthol hydroxylase gene
. CehA mediates carbaryl hydrolysis to 1-naphthol and CehC1, an FMNH
or FADH
-dependent monooxygenase belonging to the HpaB superfamily, and hydroxylates 1-naphthol in the presence of reduced nicotinamide-adenine dinucleotide (FMN)/flavin adenine dinucleotide (FAD), and the reductase CehC2. CehC1 has the highest amino acid similarity (58%) with the oxygenase component of a two-component 4-nitrophenol 2-monooxygenase, while CehC2 has the highest amino acid similarity (46%) with its reductase component. CehC1C2 could utilize both FAD and FMN as the cofactor during the hydroxylation, although higher catalytic activity was observed with FAD as the cofactor. The optimal molar ratio of CehC1 to CehC2 was 2:1. The
and
/
values of CehC1 for 1-naphthol were 74.71 ± 16.07 μM and (8.29 ± 2.44) × 10
s
·μM
, respectively. Moreover, the enzyme activities and substrate spectrum between CehC1C2 and previously reported 1-naphthol hydroxylase McbC were compared. The results suggested that McbC had a higher 1-naphthol hydroxylation activity, while CehC1C2 had a broader substrate spectrum.


A ratiometric fluorescence nanoprobe using CdTe QDs for fast detection of carbaryl insecticide in apple

F Shahdost-Fard, N Fahimi-Kashani, M R Hormozi-Nezhad
PMID: 33076086   DOI: 10.1016/j.talanta.2020.121467

Abstract

In this study, a novel, simple and sensitive ratiometric fluorescence method is presented for the detection of very low quantities of the carbaryl in Iranian apple using cadmium telluride quantum dots (CdTe QDs) nanoprobe. The principle of the proposed strategy relies on the rapid hydrolysis of the carbaryl under an alkaline condition and production of the 1-naphthol with a blue emission at 470 nm. Besides, using the CdTe QDs with a yellow emission at 580 nm, as a reference, improves the visual tracking of carbaryl through changes in color tonality. The herein described methodology is applied for enzyme-free visual detection of carbaryl with satisfactory results in the presence of other common pesticides in Iranian apple sample. Additionally, the calculated limit of detection (LOD) of 0.12 ng mL
for carbaryl is much lower than the maximum residue limits of carbaryl warned value reported by the European Union and United States pesticides database, which is so promising for carbaryl sensing in the monitoring of fruits. Furthermore, the ability of the proposed method for the detection of carbaryl residues in Iranian apple was confirmed by the high-performance liquid chromatography (HPLC) method as a standard method through statistical analysis. This fast and highly sensitive naked-eye ratiometric sensor may hold great promise to provide the technical support for the rapid and valid detection of other targets in food safety fields.


Pesticide tolerance induced by a generalized stress response in wood frogs (Rana sylvatica)

Logan S Billet, Jason T Hoverman
PMID: 32936363   DOI: 10.1007/s10646-020-02277-2

Abstract

Increasing evidence suggests that phenotypic plasticity can play a critical role in ecotoxicology. More specifically, induced pesticide tolerance, in which populations exposed to a contaminant show increased tolerance to the contaminants later, has been documented in multiple taxa. However, the physiological mechanisms of induced tolerance remain unclear. We hypothesized that induced pesticide tolerance is the result of a generalized stress response based on previous studies showing that both natural stressors and anthropogenic stressors can induce tolerance to pesticides. We tested this hypothesis by first exposing larval wood frogs (Rana sylvatica) to either an anthropogenic stressor (sublethal carbaryl concentration), a natural stressor (cues from a caged predator), or a simulated stressor via exogenous exposure to the stress hormone corticosterone (125 nM). We also included treatments that inhibited corticosterone synthesis with the compound metyrapone (MTP). We then exposed the larvae to a lethal carbaryl treatment to assess time to death. We found that prior exposure to 125 nM of exogenous CORT and predator cues induced tolerance to a lethal concentration of carbaryl through a slight delay in time to death. Pre-exposure to sublethal carbaryl, as well as MTP alone or in combination with predator cues, did not induce tolerance to the lethal carbaryl concentration relative to the ethanol vehicle control treatment. Our study provides evidence that pesticide tolerance can be induced by a generalized stress response both in the presence and absence (exogenous CORT) of specific cues and highlights the importance of considering physiological ecology and environmental context in ecotoxicology.


Digital image colorimetry detection of carbaryl in food samples based on liquid phase microextraction coupled with a microfluidic thread-based analytical device

Xu Jing, Huihui Wang, Xin Huang, Zhenjia Chen, Junling Zhu, Xiaowen Wang
PMID: 32916534   DOI: 10.1016/j.foodchem.2020.127971

Abstract

This research used a digital image colorimetry (DIC) method to detect carbaryl in food samples using effervescence-assisted liquid phase microextraction based on solidification of switchable hydrophilicity solvent combined with a microfluidic thread-based analytical device (EA-LPME-SSHS-μTAD). 1-naphthol, the hydrolysate of carbaryl, was extracted into octanoic acid by the adjustment of pH values of the sample solution and separated through solidification in an ice bath. Then 1-naphthol contained in the extracted solution was coupled with 4-methoxybenzenediazonlum tetrafluoroborate (MBDF) fixed on the μTAD to produce tangerine compounds. The inherent colour variation was captured by a smartphone and processed to calculate the intensity (I). Under the optimal conditions, the limit of quantification was within 0.020-0.027 mg kg
. The recovery was varied in the range from 92.3% to 105.9% with a relative standard deviation (RSD) below 5%. The developed method provides an alternative strategy to extract and detect pesticides for food samples.


McbG, a LysR Family Transcriptional Regulator, Activates the

Zhijian Ke, Yidong Zhou, Wankui Jiang, Mingliang Zhang, Hui Wang, Yijun Ren, Jiguo Qiu, Minggen Cheng, Qing Hong
PMID: 33579686   DOI: 10.1128/AEM.02970-20

Abstract

Although enzyme-encoding genes involved in the degradation of carbaryl have been reported in
sp. strain XWY-1, no regulator has been identified yet. In the
cluster responsible for the upstream pathway of carbaryl degradation (from carbaryl to salicylate), the
gene is constitutively expressed, while
is induced by 1-naphthol, the hydrolysis product of carbaryl by McbA. In this study, we identified McbG, a transcriptional activator of the
cluster. McbG is a 315-amino-acid protein with a molecular mass of 35.7 kDa. It belongs to the LysR family of transcriptional regulators and shows 28.48% identity to the pentachlorophenol (PCP) degradation transcriptional activation protein PcpR from
ATCC 39723. Gene disruption and complementation studies reveal that
is essential for transcription of the
cluster in response to 1-naphthol in strain XWY-1. The results of the electrophoretic mobility shift assay (EMSA) and DNase I footprinting show that McbG binds to the 25-bp motif in the
promoter area. The palindromic sequence TATCGATA within the motif is essential for McbG binding. The binding site is located between the -10 box and the transcription start site. In addition, McbG can repress its own transcription. The EMSA results show that a 25-bp motif in the
promoter area plays an important role in McbG binding to the promoter of
This study reveals the regulatory mechanism for the upstream pathway of carbaryl degradation in strain XWY-1. The identification of McbG increases the variety of regulatory models within the LysR family of transcriptional regulators.
sp. strain XWY-1 is a carbaryl-degrading strain that utilizes carbaryl as the sole carbon and energy source for growth. The functional genes involved in the degradation of carbaryl have already been reported. However, the regulatory mechanism has not been investigated yet. Previous studies demonstrated that the
gene, responsible for hydrolysis of carbaryl to 1-naphthol, is constitutively expressed in strain XWY-1. In this study, we identified a LysR-type transcriptional regulator, McbG, which activates the
gene cluster responsible for the degradation of 1-naphthol to salicylate and represses its own transcription. The DNA binding site of McbG in the
promoter area contains a palindromic sequence, which affects the binding of McbG to DNA. These findings enhance our understanding of the mechanism of microbial degradation of carbaryl.


Substrate preference of carbamate hydrolase CehA reveals its environmental behavior

Wankui Jiang, Yali Liu, Zhijian Ke, Lu Zhang, Mingliang Zhang, Yidong Zhou, Hui Wang, Chenglong Wu, Jiguo Qiu, Qing Hong
PMID: 32835992   DOI: 10.1016/j.jhazmat.2020.123677

Abstract

The cehA gene is the earliest reported and most widely found carbaryl hydrolase gene. CehA detoxifies carbaryl and other carbamate pesticides via de-esterification. Currently, there is no systematic research available on substrate preference or the mechanism of CehA action in different hosts. In this study, we found that CehA from different hosts is highly conserved, with more than 99% amino acid sequence similarity, and that transposable elements exist in both the upstream and downstream regions of cehA. By introducing point mutations into the cehA gene of Sphingobium sp. CFD-1, we obtained and heterologously expressed all reported CehA(CehAS) encoding genes. Assays to determine enzymatic properties and substrate profiles of CehAS showed that each CehA has a significant substrate preference for different carbamate insecticides. Specifically, CehA152Phe/Leu determines the catalytic preference for bicyclic carbamate substrates (carbofuran, carbaryl), while CehA494Thr/Ala and 570Thr/Ile determine the preference for monocyclic carbamate substrates (isoprocarb, propoxur) and linear carbamate substrates (oxamyl, aldicarb), respectively. Considering the existence of transposable elements in the flanking regions of cehA, we speculate that the cehA hosts may have acquired the hydrolysis ability, as well as substrate preference for carbamate pesticides, through horizontal gene transfer and genetic copying errors.


Bioactive microfluidic paper device for pesticide determination in waters

M D Fernández-Ramos, A L Ogunneye, N A A Babarinde, M M Erenas, L F Capitán-Vallvey
PMID: 32797872   DOI: 10.1016/j.talanta.2020.121108

Abstract

This work presents a new optical microfluidic paper biosensor for the detection of organophosphate pesticides and carbamate pesticides. The assay strip is composed of a paper support (1 × 17.6 mm) onto which acetylcholine esterase (AChE) and acetylcholine chloride (AChCl) are deposited, in such a way that there is a small hole between them that ensures that they only come into contact in the reaction zone when they are carried by a solution of the sample by lateral flow to the reaction zone containing bromocresol purple (BCP) as the pH indicator, immobilized by sol-gel. The sensor operates at room temperature and the rate of the inhibited reaction serves as an analytical signal, which is measured using a camera by quantifying the appropriate colour coordinate. Calibration curves were obtained for chlorpyrifos and carbaryl, with a useful concentration range from 0.24 to 20 μg L
for carbaryl and from 2.00 to 45 μg L
for chlorpyrifos. The detection limits were 0.24 and 2.00 μg L
, respectively, and with reproducibility around 4.2-5.5%. The method was applied to the determination of pesticides in different water samples, with no sample preparation.


Monitoring of carbaryl and cypermethrin concentrations in water and soil in Southern Malawi

Charity Kanyika-Mbewe, Benard Thole, Rodgers Makwinja, Chikumbusko Chiziwa Kaonga
PMID: 32827100   DOI: 10.1007/s10661-020-08557-y

Abstract

Carbaryl (a carbamate insecticide) and cypermethrin (a synthetic pyrethroid insecticide) are extensively used in agriculture. However, the presence of these insecticides in the environment constitutes a significant source of ecological contamination. This study determined the levels of these insecticides in Lisungwi, Neno District, a cotton-growing area in Southern Malawi. A total of 81 soil samples (500 g each) were collected from six sampling points (33 in dry season and 48 rainy season). A total of 86 water samples (500 ml each) were collected seasonally (20 from shallow wells, 18 from streams, and 48 from boreholes). High-performance liquid chromatography (HPLC) was used to determine carbaryl while UV/Vis spectrophotometer detected cypermethrin. Paired t test showed a significant (p < 0.05) difference between rainy season carbaryl (in water and soil) and maximum recommended levels (MRL) (Canadian guidelines and Australian Guidelines). Similarly, a significant (p < 0.05) difference between carbaryl and WHO limits and US MRL was reported in water and soil during the rainy season. A similar observation was made for cypermethrin. Specifically, carbaryl (0.083-0.254 mg/L in surface water and 0.165-0.492 mg/L in groundwater) and cypermethrin (8.115-15.460 mg/L in surface water and 4.48-12.18 mg/L in groundwater) concentrations during the rainy season were above the recommended limits. On the other hand, cypermethrin (0.01-0.048 mg/L) in the soil samples during the rainy season was below the recommended limits while carbaryl (1.67-1.305 mg/L) was above the recommended limits. Higher carbaryl and cypermethrin values were recorded during the rainy season than the dry season. Nitrate, pH, and EC and the insecticides (carbaryl and cypermethrin) depicted strong correlation and significance (p < 0.05), suggesting that these factors influenced their persistence in both soil and water. The study provides evidence that Lisungwi has cypermethrin and carbaryl concentrations above the recommended limits and their presence varies with seasons-a situation considered to be a serious threat to both aquatic biota and humans.


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